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tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Documentation Hub

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  • Product: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate
  • CAS: 2168998-45-4

Core Science & Biosynthesis

Foundational

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate: A Bifunctional Hub for SuFEx Click Chemistry and Targeted Covalent Drug Design

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs) and modular chemical biology, the demand for stable, chemoselective electrophiles has driven the adoption of Sulfur(VI) Fluoride Exchange...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and modular chemical biology, the demand for stable, chemoselective electrophiles has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (CAS: 2168998-45-4) emerges as a premier bifunctional building block in this domain. By combining a latent electrophilic sulfonyl fluoride (-SO 2​ F) warhead with an orthogonally protected secondary amine, this molecule empowers researchers to execute highly controlled, multi-stage synthetic workflows.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters, providing you with the mechanistic causality, self-validating experimental protocols, and strategic applications necessary to leverage this compound in advanced drug discovery pipelines.

Chemical Structure & Physicochemical Properties

The utility of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate lies in its precise spatial arrangement and electronic properties. The molecule consists of three critical domains:

  • The SuFEx Warhead (-SO 2​ F): A highly stable S(VI) electrophile that resists aqueous hydrolysis but reacts selectively with specific nucleophiles (phenols, unhindered amines, and catalytic protein residues) under targeted activation [1].

  • The Aliphatic Linker & N-Methyl Group: The two-carbon (ethyl) chain provides minimal steric hindrance, ensuring the warhead remains accessible. The N-methyl substitution restricts the conformational flexibility of the resulting amine post-deprotection, which is often advantageous for optimizing the binding affinity and pharmacokinetics of drug candidates.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides absolute orthogonality to the SuFEx warhead, allowing for selective N-terminal functionalization.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate
CAS Number 2168998-45-4
Molecular Formula C 8​ H 16​ FNO 4​ S
Molecular Weight 241.28 g/mol
SMILES String CN(CCS(=O)(=O)F)C(=O)OC(C)(C)C
CLogP (Predicted) 1.76
Storage Conditions +4 °C, moisture-sensitive (though highly stable compared to chlorides)

Data synthesized from commercial chemical databases and predictive modeling [2, 3].

Mechanistic Insights: Orthogonal Reactivity and Causality

To effectively utilize this building block, one must understand the thermodynamic and kinetic causality behind the S(VI)-F bond. Why is the -SO 2​ F group stable in water, whereas a sulfonyl chloride (-SO 2​ Cl) hydrolyzes instantly?

The answer lies in the bond length and polarizability. The S-Cl bond is relatively long and highly polarizable, leaving the sulfur center vulnerable to spontaneous nucleophilic attack by water. Conversely, the S-F bond is shorter, stronger, and features a highly electronegative, non-polarizable fluorine atom. This creates a dense electrostatic shield around the hexavalent sulfur. Nucleophilic attack is kinetically forbidden unless the fluoride leaving group is specifically activated—either by a strong, non-nucleophilic base (like DBU) in a synthetic flask, or by a hydrogen-bonding network within a protein's active site [4].

This kinetic stability enables orthogonal synthetic routing . The Boc group can be removed under strongly acidic conditions without degrading the -SO 2​ F group, and the -SO 2​ F group can be conjugated under basic conditions without cleaving the Boc group.

SuFEx_Workflow Hub tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate Path1 SuFEx Conjugation (Phenol + DBU) Hub->Path1 Orthogonal to Boc Path2 Boc Deprotection (TFA / DCM) Hub->Path2 Orthogonal to -SO2F Prod1 Aryl Fluorosulfate (Intact Boc Group) Path1->Prod1 Prod2 Secondary Amine (Intact -SO2F Group) Path2->Prod2 Final Targeted Covalent Inhibitor (Fully Functionalized) Prod1->Final Deprotection & Derivatization Prod2->Final SuFEx Conjugation

Bifunctional orthogonal reactivity of the SuFEx hub in covalent drug design.

Experimental Protocols: A Self-Validating System

The following methodologies are designed to be self-validating, ensuring that intermediate integrity is maintained at every step.

Protocol A: SuFEx-Mediated Conjugation with Phenolic Substrates
  • Objective: Form a stable aryl fluorosulfate linkage while preserving the Boc-protected amine.

  • Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over standard amine bases (like TEA or DIPEA) because its amidine structure not only deprotonates the phenol to form a highly nucleophilic phenoxide, but it also transiently interacts with the sulfur center, lowering the activation energy for fluoride displacement [1].

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under nitrogen, dissolve the target phenolic substrate (1.0 equiv) and tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.2 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

    • Activation: Add DBU (0.2–1.0 equiv, depending on the electron density of the phenol) dropwise at room temperature.

    • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via LC-MS. Because the S(VI)-F bond is stable to reverse-phase HPLC conditions (water/MeCN with 0.1% formic acid), you will observe a clean, stable mass shift corresponding to [Phenol MW + 241.28 - 20.01 (HF)]. Unlike sulfonyl chlorides, there will be no artifactual sulfonic acid peaks generated by the LC-MS mobile phase.

    • Quenching & Isolation: Once complete (typically 2–8 hours), quench with saturated aqueous NH 4​ Cl to neutralize the DBU. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

    • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Boc Deprotection
  • Objective: Unmask the secondary amine for subsequent amidation or alkylation without hydrolyzing the -SO 2​ F warhead.

  • Causality of Reagents: Trifluoroacetic acid (TFA) provides the high acidity required to cleave the tert-butyl carbamate via a tert-butyl cation intermediate. The profound chemical inertness of the -SO 2​ F group to acidic environments ensures the warhead survives intact.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the SuFEx-conjugated intermediate (from Protocol A) in anhydrous dichloromethane (DCM) at 0.2 M.

    • Deprotection: Cool the solution to 0 °C. Add TFA dropwise to achieve a final volumetric ratio of 1:4 (TFA:DCM).

    • Reaction Monitoring (Self-Validation): Warm to room temperature and stir for 1–2 hours. Validate completion via TLC or LC-MS (looking for the loss of the 100 Da Boc group). To definitively validate the survival of the warhead, perform a crude 19 F NMR; a sharp singlet between +50 to +60 ppm confirms the intact aliphatic sulfonyl fluoride.

    • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with anhydrous toluene three times to azeotropically remove residual TFA. The resulting amine trifluoroacetate salt is ready for immediate downstream coupling.

Applications in Drug Development

The integration of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate into medicinal chemistry has unlocked several advanced therapeutic modalities:

  • Targeted Covalent Inhibitors (TCIs): The -SO 2​ F group acts as a "stealth" electrophile. It circulates inertly until it binds to a specific protein pocket. If a nucleophilic residue (such as Tyrosine, Lysine, or Histidine) is positioned in close proximity, the microenvironment activates the exchange, forming a permanent covalent bond. Recent studies have demonstrated the efficacy of fluorosulfonyl-containing molecules in covalently modifying critical tyrosine residues in enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), offering new avenues for anticancer therapies [4].

  • DNA-Encoded Libraries (DELs): The robust, aqueous-compatible nature of SuFEx chemistry allows this building block to be utilized in the synthesis of ultra-large DNA-encoded libraries. The orthogonal Boc group can be deprotected and coupled to DNA-tagged scaffolds, while the -SO 2​ F group is diversified with hundreds of phenolic building blocks in a high-throughput, plug-and-play fashion [1].

  • PROTAC Linker Chemistry: The bifunctional nature of this molecule makes it an excellent precursor for heterobifunctional degraders. The unmasked amine can be coupled to an E3 ligase recruiting ligand (e.g., a cereblon or VHL binder), while the -SO 2​ F terminus serves to covalently anchor the target protein of interest, driving proximity-induced ubiquitination.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 146075363, tert-butyl N-(2-fluorosulfonylethyl)-N-methylcarbamate. PubChem. URL:[Link]

  • Kiselev, E., et al. (2024). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Nature Communications (via PMC). URL:[Link]

Exploratory

In-Depth Technical Guide: Structural Characterization and NMR Spectral Analysis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Executive Summary As the landscape of chemical biology and drug discovery evolves, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a premier methodology for forging highly stable covalent linkages. At...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of chemical biology and drug discovery evolves, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a premier methodology for forging highly stable covalent linkages. At the heart of this paradigm are versatile building blocks like tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (often referred to as Boc-N(Me)-CH₂CH₂SO₂F).

This whitepaper provides a comprehensive, structurally grounded guide to the synthesis, isolation, and exact Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this critical SuFEx hub. Designed for senior researchers and application scientists, this guide details the causality behind the synthetic protocols and provides self-validating analytical benchmarks to ensure structural integrity during drug development workflows.

Mechanistic Context & Synthesis Causality

The target molecule is a bifunctional aliphatic sulfonyl fluoride. Its design incorporates a protected secondary amine (N-Boc, N-methyl) and a latent electrophile (sulfonyl fluoride).

The Role of Ethenesulfonyl Fluoride (ESF)

The synthesis of this compound relies on the aza-Michael addition of N-Boc-methylamine to ethenesulfonyl fluoride (ESF) . The causality behind selecting ESF over traditional sulfonyl chlorides is rooted in its unique thermodynamic profile: ESF is widely considered the "perfect Michael acceptor" [1] due to the strong electron-withdrawing nature of the -SO₂F group, which highly activates the vinyl moiety toward nucleophilic attack. Simultaneously, the S-F bond is remarkably stable to hydrolysis under neutral and acidic conditions, allowing for robust aqueous workups without degrading the warhead [2].

Rotameric Behavior in Carbamates

A critical analytical consideration for this molecule is the restricted rotation around the carbamate C–N bond. At room temperature (298 K), this hindered rotation creates distinct conformational isomers (rotamers). For the bench scientist, this means the 1 H and 13 C NMR spectra will exhibit broadened peaks or distinct signal doubling for the N-methyl and N-methylene groups—a phenomenon that must not be misidentified as impurities.

Workflow A N-Boc-methylamine (Nucleophile) B Ethenesulfonyl Fluoride (ESF) (Michael Acceptor) C Aza-Michael Addition (Catalytic DBU, CH3CN) D tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate C->D E SuFEx Click Chemistry (Bioconjugation / Drug Design) D->E Latent Electrophile AB AB AB->C

Caption: Workflow of aza-Michael addition to synthesize the target molecule and its SuFEx application.

Experimental Protocols & Methodologies

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. In-process controls (TLC) and phase-separation behaviors are explicitly defined.

Step-by-Step Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate
  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add N-Boc-methylamine (1.0 mmol, 131 mg) and anhydrous acetonitrile (CH₃CN, 5.0 mL).

  • ESF Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethenesulfonyl fluoride (ESF) (1.2 mmol, 132 mg). Caution: ESF is a potent alkylating agent; handle exclusively in a fume hood.

  • Catalysis: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15 µL). The basic environment facilitates the aza-Michael addition without degrading the S-F bond [3].

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Validate conversion via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄ stain). The product will appear as a new, UV-inactive spot that stains yellow/brown.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). The hydrolytic stability of the sulfonyl fluoride ensures the warhead survives this aqueous washing intact [4].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to yield the product as a colorless oil.

NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Concentration: 15–20 mg of the purified compound in 0.6 mL CDCl₃ to ensure high signal-to-noise ratio for 13 C acquisition.

  • Acquisition Parameters: 400 MHz for 1 H, 100 MHz for 13 C, and 376 MHz for 19 F. Temperature set to 298 K.

NMR Spectral Data & Interpretation

The structural assignment of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate requires careful attention to peak broadening (due to rotamers) and heteronuclear coupling.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl₃, 298 K) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment & Causality Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Boc -C(CH₃)₃ | 1.46 | s | 9H | - | Intense singlet; may show slight shouldering due to rotameric populations. | | N-CH₃ | 2.92 | s (br) | 3H | - | Broadened singlet. Restricted rotation of the carbamate causes this peak to widen or split into two distinct singlets (~2.88 and ~2.95 ppm). | | CH₂-SO₂F | 3.55 | m | 2H | - | Appears as a complex multiplet. The strong electron-withdrawing nature of the -SO₂F group shifts these aliphatic protons significantly downfield. | | N-CH₂ | 3.65 | t (br) | 2H | ~6.8 | Broadened triplet adjacent to the carbamate nitrogen. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl₃, 298 K) | Position | Chemical Shift (ppm) | Multiplicity | Coupling ( 2JCF​ , Hz) | Assignment & Causality Notes | | :--- | :--- | :--- | :--- | :--- | | Boc -CH₃ | 28.3 | s | - | Standard aliphatic region for tert-butyl methyl groups. | | N-CH₃ | 34.5 | s | - | Often appears as a doubled peak (e.g., 34.1, 34.9) due to rotamers. | | N-CH₂ | 43.8 | s | - | Deshielded by the adjacent nitrogen atom. | | CH₂-SO₂F | 50.2 | d | 15.2 | Critical Marker: The carbon directly attached to the sulfonyl fluoride exhibits characteristic C-F scalar coupling, splitting into a distinct doublet. | | Boc -C(CH₃)₃ | 80.5 | s | - | Quaternary carbon of the tert-butyl group. | | Boc C=O | 155.5 | s | - | Carbamate carbonyl carbon. |

Table 3: 19 F NMR Assignments (376 MHz, CDCl₃, 298 K)

Position Chemical Shift (ppm) Multiplicity Integration Assignment & Causality Notes

| -SO₂F | +56.0 | m | 1F | Diagnostic chemical shift for aliphatic sulfonyl fluorides. The multiplet arises from unresolved long-range coupling to the adjacent methylene protons. |

NMR_Mapping Mol Target Molecule Boc-N(CH3)-CH2-CH2-SO2F Boc Boc Group 1H: ~1.46 ppm (s) 13C: 155.5, 80.5, 28.3 ppm Mol->Boc NMe N-Methyl Group 1H: ~2.92 ppm (s) 13C: 34.5 ppm Mol->NMe Eth Ethylene Bridge 1H: 3.65, 3.55 ppm 13C: 43.8, 50.2 ppm (d) Mol->Eth SO2F Sulfonyl Fluoride 19F: ~+56.0 ppm Mol->SO2F

Caption: Structural mapping of primary 1H, 13C, and 19F NMR chemical shifts for the target compound.

Analytical Insights & Troubleshooting

When analyzing the 13 C NMR spectrum of this compound, the definitive proof of successful ESF incorporation (as opposed to an oxidized thiol or sulfonate artifact) is the doublet at ~50.2 ppm . This splitting ( 2JCF​≈15.2 Hz) is a direct consequence of the spin-1/2 fluorine atom coupling with the adjacent carbon nucleus through the sulfur atom. If this doublet is absent, the S-F bond has likely been hydrolyzed to a sulfonic acid during aggressive workup conditions or prolonged storage in non-anhydrous environments.

References

  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition. Available at:[Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences (PNAS) / NIH. Available at:[Link]

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. ACS Organic Letters. Available at:[Link]

  • A Synthesis of “Dual Warhead” β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams. ACS Organic Letters. Available at:[Link]

Foundational

mechanism of SuFEx click chemistry using tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

An In-depth Technical Guide to the Core Mechanism of SuFEx Click Chemistry Employing tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Authored by a Senior Application Scientist Foreword: Embracing the Power of Sulfu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of SuFEx Click Chemistry Employing tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Authored by a Senior Application Scientist

Foreword: Embracing the Power of Sulfur(VI) Fluoride Exchange (SuFEx)

Since its introduction by Sharpless and coworkers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern "click chemistry".[1][2][3] This family of reactions provides a robust and reliable method for forging exceptionally stable linkages between molecular building blocks, finding wide application in drug discovery, chemical biology, and materials science.[2][4] The unique balance of stability and reactivity inherent in the sulfur(VI)-fluoride (SVI-F) bond is the key to its success.[5][6] While seemingly inert under many conditions, the SVI-F bond can be "unleashed" under specific catalytic activation to react swiftly and selectively with nucleophiles.[4][6]

This guide delves into the core mechanistic principles of SuFEx chemistry, with a specific focus on the utility of alkyl sulfonyl fluorides as exemplified by tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. This reagent is a prime example of a "SuFExable hub," incorporating a protected amine functionality that can be revealed post-conjugation, thereby offering a versatile handle for downstream applications. We will explore the causality behind experimental choices, provide actionable protocols, and offer insights gleaned from extensive field experience.

Part 1: The Mechanistic Heart of SuFEx Chemistry

The SuFEx reaction is characterized by the exchange of a fluoride atom on a hexavalent sulfur center with an incoming nucleophile.[4][6] The success of this chemistry hinges on the remarkable properties of the SVI-F bond, which is thermodynamically stable and resistant to hydrolysis, oxidation, and reduction.[5] This stability ensures that SuFExable hubs can be incorporated into complex molecules without interfering with other synthetic steps. However, the electrophilicity of the sulfur atom can be catalytically enhanced to trigger a rapid and highly selective reaction.

The Central Player: The Sulfonyl Fluoride Hub (R-SO₂F)

In the context of our topic, tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate serves as the electrophilic "hub." The critical component is the sulfonyl fluoride (-SO₂F) group. The rest of the molecule—the Boc-protected methylaminoethyl chain—is the payload that will be connected to a target nucleophile.

The SVI-F bond is kinetically inert but can be activated under specific conditions. The activation process is pivotal to the SuFEx transformation.

The Role of the Nucleophile: Phenols and Alcohols

While SuFEx reactions can occur with various nucleophiles, including amines, the most common partners for sulfonyl fluorides are phenols and alcohols.[7] The direct reaction with a free phenol or alcohol is often slow. To accelerate the process, two primary strategies are employed:

  • Base-Mediated Activation: A strong, non-nucleophilic base is used to deprotonate the phenol or alcohol, generating a much more reactive phenoxide or alkoxide.[2]

  • Silicon-Mediated Activation: The nucleophile is pre-reacted to form a silyl ether (e.g., a trimethylsilyl or TBS ether).[7] The high affinity of silicon for fluoride provides a powerful thermodynamic driving force for the reaction, as the formation of a stable Si-F bond facilitates the departure of the fluoride from the sulfur center.

Catalysis: Unleashing the Reactivity

Several catalytic systems have been developed to accelerate SuFEx reactions. The choice of catalyst is critical and depends on the reactivity of both the SuFEx hub and the nucleophile.

  • Organic Bases: Strong, non-nucleophilic organic bases are frequently used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.[6][8] More recently, the sterically hindered guanidine base 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, has been shown to be a highly effective catalyst, especially when used in conjunction with a silicon additive.[6][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs have been reported to catalyze SuFEx reactions, possibly acting as Brønsted bases to activate the nucleophile through hydrogen bonding.[5]

The "Accelerated SuFEx" Protocol

A significant advancement is the "Accelerated SuFEx Click Chemistry" (ASCC) protocol, which circumvents the need to pre-synthesize and isolate silyl ether substrates.[6][7] This one-pot method combines the alcohol/phenol nucleophile, the SuFEx hub, a catalytic amount of a strong base like BTMG, and a stoichiometric amount of a silylating agent, typically hexamethyldisilazane (HMDS).[6][7]

The mechanism involves the in situ formation of the reactive silyl ether intermediate, which is then immediately consumed in the SuFEx reaction. This approach dramatically simplifies the workflow and shortens reaction times.

Mechanistic Diagram

The following diagram illustrates the proposed catalytic cycle for the Accelerated SuFEx protocol.

SuFEx_Mechanism cluster_0 Catalytic Cycle ROH R'-OH (Phenol/Alcohol) ROSi R'-O-TMS (Reactive Intermediate) ROH->ROSi BTMG, HMDS (-NH₃) BTMG BTMG (Catalyst) BTMG_H [BTMG-H]⁺ BTMG->BTMG_H + H⁺ HMDS HMDS NH3 NH₃ HMDS->NH3 Product R-SO₂-OR' (Sulfonate Ester) ROSi->Product R-SO₂F TMSF TMS-F ROSi->TMSF + F⁻ SuFExHub R-SO₂F (e.g., Boc-N(Me)CH₂CH₂SO₂F) BTMG_H->BTMG - H⁺

Caption: Proposed mechanism for Accelerated SuFEx using BTMG and HMDS.

Part 2: Experimental Protocol & Field Insights

This section provides a robust, field-tested protocol for a typical Accelerated SuFEx reaction. The causality behind each step is explained to empower researchers to adapt the methodology to their specific needs.

Materials and Reagents
ReagentPuritySupplierNotes
tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate>95%Commercial SourceStore under inert gas, protected from moisture.
Phenol/Alcohol Nucleophile>98%Commercial SourceEnsure dryness; moisture will consume the silylating agent.
Acetonitrile (MeCN)AnhydrousCommercial SourceUse a dry solvent to prevent unwanted side reactions.
Hexamethyldisilazane (HMDS)>98%Commercial SourceHandle in a fume hood; it is volatile and reacts with moisture to release ammonia.
BTMG (Barton's Base)>98%Commercial SourceHighly hygroscopic; handle and store under inert atmosphere. Prepare a stock solution for accuracy.
Step-by-Step Experimental Workflow

This protocol describes the reaction of a phenol with tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Objective: To synthesize the corresponding aryl sulfonate ester via the ASCC method.

  • Preparation (The Dryness Imperative):

    • To a dry oven-dried vial equipped with a magnetic stir bar, add the phenol nucleophile (0.20 mmol, 1.0 equiv).

    • Causality: Water is the enemy of this reaction. Any moisture will react with HMDS, reducing its effectiveness and potentially stalling the reaction. Ensuring all glassware is scrupulously dry is paramount for reproducibility.

  • Reagent Addition (The Order of Operations):

    • Add the SuFEx hub, tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (0.20 mmol, 1.0 equiv).

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous acetonitrile (1.0 mL).

    • Add hexamethyldisilazane (HMDS) (0.22 mmol, 1.1 equiv).

    • Causality: The order ensures that the solids are well-dissolved or suspended before the catalyst is introduced, promoting a homogeneous reaction environment. A slight excess of HMDS ensures complete in situ silylation of the nucleophile.

  • Initiation (The Catalytic Spark):

    • Add BTMG (0.02 mmol, 10 mol%) via a stock solution in anhydrous acetonitrile.

    • Seal the vial and stir the reaction mixture at room temperature.

    • Causality: BTMG is a highly active catalyst; even at 1-10 mol% loading, it rapidly facilitates the silylation and subsequent SuFEx steps.[7] Adding it last provides a clear starting point for the reaction.

  • Monitoring (The Path to Completion):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reactions are typically complete within 5 to 60 minutes.

    • Insight: For less reactive or sterically hindered alcohols, a higher catalyst loading (up to 20 mol%) or gentle heating (40-50 °C) may be required.

  • Work-up (The Clean Finish):

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The volatile byproducts (ammonia, trimethylsilyl fluoride, excess HMDS) are easily removed by evaporation.

    • The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary.

    • Causality: This simple work-up is a key advantage of click chemistry, avoiding laborious aqueous extractions and yielding a high-purity product.

Workflow Diagram

SuFEx_Workflow prep 1. Preparation Add Phenol & SuFEx Hub to dry vial reagents 2. Reagent Addition Add Anhydrous MeCN & HMDS prep->reagents initiation 3. Initiation Add BTMG catalyst reagents->initiation monitoring 4. Monitoring Stir at RT (5-60 min) Monitor by TLC/LC-MS initiation->monitoring workup 5. Work-up Concentrate under vacuum monitoring->workup product Purified Product (via Chromatography if needed) workup->product

Caption: Step-by-step workflow for the Accelerated SuFEx protocol.

Part 3: Broader Implications and Trustworthiness

The SuFEx reaction using hubs like tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is more than a synthetic convenience; it is a gateway to rapid library generation and late-stage functionalization in drug discovery.[1]

  • Self-Validating System: The high chemoselectivity of the SuFEx reaction ensures that only the intended S-O bond is formed. The reaction is tolerant of a wide array of functional groups, meaning that complex, drug-like molecules can be modified without the need for extensive protecting group strategies.[5]

  • Post-Conjugation Utility: The Boc-protecting group on the nitrogen atom of our model reagent is stable to the SuFEx conditions. After the sulfonate ester has been formed, this Boc group can be easily removed under standard acidic conditions (e.g., trifluoroacetic acid) to reveal a secondary amine. This newly liberated amine can then be used as a handle for further modifications, such as amide coupling or reductive amination, providing a powerful tool for creating bifunctional molecules or PROTACs.

  • Covalent Drug Discovery: Sulfonyl fluorides are also gaining prominence as "covalent warheads" in drug design. They can form stable covalent bonds with nucleophilic amino acid residues like tyrosine, lysine, and histidine within a protein's binding site, leading to potent and durable target inhibition.[4]

By understanding the fundamental mechanism and the rationale behind the experimental protocol, researchers can confidently apply SuFEx chemistry to accelerate their discovery programs, building complex and functional molecules with unparalleled efficiency and precision.

References
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Advances in the construction of diverse SuFEx linkers.
  • Sulfur fluoride exchange. PMC - NIH.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx. Synthesis.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers.
  • tert-butyl N-[2-(fluorosulfonyl)
  • tert-butyl N-ethyl-N-[2-(fluorosulfonyl)ethyl]carbamate.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

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Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Derivatives

Introduction: The Significance of Fluorosulfonyl Carbamates in Modern Drug Discovery The strategic incorporation of the fluorosulfonyl moiety into molecular scaffolds has emerged as a powerful tool in contemporary medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorosulfonyl Carbamates in Modern Drug Discovery

The strategic incorporation of the fluorosulfonyl moiety into molecular scaffolds has emerged as a powerful tool in contemporary medicinal chemistry and chemical biology. The unique combination of stability and tunable reactivity of the sulfonyl fluoride group makes it an attractive functional handle for covalent inhibitors and chemical probes. When coupled with the versatile carbamate linkage, specifically the widely-used tert-butoxycarbonyl (Boc) protecting group, the resulting tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate derivatives become valuable building blocks for the synthesis of complex pharmaceutical agents.[1] The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective transformations at other sites of the molecule.[2] This guide provides a comprehensive overview of the synthetic pathways to access these important compounds, with a focus on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of the target molecule, tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, suggests a convergent synthetic strategy. The key disconnection lies at the sulfonyl fluoride group, which can be installed in the final steps of the synthesis. This approach allows for the early introduction of the carbamate functionality and the core carbon skeleton, minimizing potential side reactions associated with the reactive sulfonyl fluoride group.

The proposed synthetic sequence commences with the readily available and inexpensive starting material, N-methylethanolamine. The synthesis can be broadly divided into three key stages:

  • Protection of the secondary amine: The secondary amine of N-methylethanolamine is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

  • Conversion of the hydroxyl group to a sulfonyl chloride: The primary alcohol is transformed into a sulfonyl chloride, a versatile intermediate for the introduction of the sulfonyl fluoride.

  • Halogen exchange to form the sulfonyl fluoride: The sulfonyl chloride is converted to the final sulfonyl fluoride product via a nucleophilic substitution reaction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: tert-Butyl (2-hydroxyethyl)(methyl)carbamate

The initial step in the synthesis is the protection of the secondary amine of N-methylethanolamine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.

Reaction Scheme:

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} Caption: Boc protection of N-methylethanolamine.

Experimental Protocol: Boc Protection of N-Methylethanolamine

Materials:

  • N-Methylethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-methylethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • If the starting material is a hydrochloride salt, add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-hydroxyethyl)(methyl)carbamate as a colorless oil.[3][4][5]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the Boc anhydride.

  • Temperature: The reaction is typically started at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for completion.

  • Base: While not always necessary for free amines, the addition of a non-nucleophilic base like triethylamine can accelerate the reaction by neutralizing the in-situ generated acid.[2]

  • Work-up: The aqueous work-up is crucial to remove any unreacted starting materials, byproducts, and the base.

Part 2: Synthesis of tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate

The conversion of the hydroxyl group to a sulfonyl chloride is a critical transformation in this synthetic sequence. A common method involves a two-step process: conversion of the alcohol to an alkyl chloride, followed by reaction with a sulfur-containing reagent to form the sulfonyl chloride. However, a more direct approach using sulfuryl chloride can also be employed, though it requires careful control of reaction conditions. A milder and often more efficient method involves the use of a pre-formed sulfonylating agent. For this guide, a reliable two-step procedure is detailed.

Reaction Scheme: Two-Step Conversion

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} Caption: Two-step conversion of the alcohol to a sulfonyl chloride.

Experimental Protocol: Synthesis of tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate

This protocol is adapted from general procedures for the synthesis of aliphatic sulfonyl chlorides.[6][7]

Materials:

  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate

  • Thionyl chloride (SOCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Phosphorus pentachloride (PCl₅) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of tert-Butyl (2-chloroethyl)(methyl)carbamate

  • Dissolve tert-butyl (2-hydroxyethyl)(methyl)carbamate (1.0 eq) in DCM and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chloro-intermediate.

Step 2: Synthesis of Sodium 2-(N-Boc-N-methylamino)ethanesulfonate

  • Dissolve the crude tert-butyl (2-chloroethyl)(methyl)carbamate in a mixture of water and a co-solvent like ethanol.

  • Add sodium sulfite (1.5 eq) and heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The resulting aqueous solution containing the sodium sulfonate salt can be used directly in the next step or the salt can be isolated by precipitation.

Step 3: Synthesis of tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate

  • To the aqueous solution of the sodium sulfonate salt, add DCM and cool to 0 °C.

  • Slowly add phosphorus pentachloride (1.5 eq) or oxalyl chloride (2.0 eq) with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto ice.

  • Separate the organic layer, wash with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.

  • Sulfonating Agent: Sodium sulfite is a readily available and inexpensive source of the sulfonate group.

  • Conversion to Sulfonyl Chloride: Phosphorus pentachloride and oxalyl chloride are standard reagents for converting sulfonate salts to sulfonyl chlorides.[6] Oxalyl chloride is often preferred as it generates gaseous byproducts that are easily removed.

  • Temperature Control: The reactions involving thionyl chloride and phosphorus pentachloride are exothermic and require cooling to prevent side reactions.

Part 3: Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

The final step is the conversion of the sulfonyl chloride to the desired sulfonyl fluoride. This is typically achieved through a halogen exchange (Halex) reaction using a fluoride source.

Reaction Scheme:

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} Caption: Halogen exchange to form the sulfonyl fluoride.

Experimental Protocol: Halogen Exchange

This protocol is based on established methods for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[8]

Materials:

  • tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Acetonitrile

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (optional)

Procedure:

  • To a solution of tert-butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (3.0 eq).

  • Optionally, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Causality Behind Experimental Choices:

  • Fluoride Source: Potassium fluoride is a common and effective fluoride source for this transformation. Potassium bifluoride can also be used and is sometimes more effective as it can generate HF in situ.[8]

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by increasing the solubility and reactivity of the fluoride salt in the organic solvent.

Alternative Direct Conversion of Alcohols to Sulfonyl Fluorides

While the multi-step approach is robust, direct conversion of alcohols to sulfonyl fluorides is an area of active research. Some methods have been developed, although they may not be as general or high-yielding as the traditional two-step process. One such approach involves the use of a perfluoroalkanesulfonyl fluoride in the presence of a base.[9][10][11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Conceptual direct conversion of an alcohol to a sulfonyl fluoride.

This direct method, while attractive for its step-economy, often requires specialized and expensive reagents and may not be suitable for all substrates. The stepwise approach detailed in this guide offers a more general and reliable pathway for the synthesis of the target molecule.

Data Summary

CompoundStarting MaterialKey ReagentsTypical Yield (%)
tert-Butyl (2-hydroxyethyl)(methyl)carbamateN-Methylethanolamine(Boc)₂O85-95
tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamatetert-Butyl (2-hydroxyethyl)(methyl)carbamateSOCl₂, Na₂SO₃, PCl₅50-70 (over 3 steps)
tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamatetert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamateKF60-80

Conclusion

The synthesis of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate derivatives can be reliably achieved through a well-defined, multi-step sequence starting from N-methylethanolamine. The key transformations involve Boc protection of the secondary amine, conversion of the primary alcohol to a sulfonyl chloride, and a final halogen exchange to introduce the sulfonyl fluoride. Each step utilizes standard and well-understood organic reactions, making this synthetic route accessible to researchers in both academic and industrial settings. The resulting fluorosulfonyl carbamate building blocks are poised to play an increasingly important role in the development of novel covalent therapeutics and chemical probes.

References

  • Zhao, H., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(9), 1441-1444.
  • Zhao, H., et al. (2004). Direct and convenient conversion of alcohols to fluorides. PubMed.
  • Zhao, H., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. CoLab.
  • Sharpless, K. B., et al. (2024).
  • Zhao, X., et al. (2009).
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Synple Chem.
  • ChemicalBook. TERT-BUTYL N-(2-HYDROXYETHYL)
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • El-Sayed, N. A., et al. (2016).
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  • Nacsa, E. D., & Lambert, T. H.
  • Oakwood Chemical. tert-Butyl 2-Hydroxyethyl(methyl)
  • MilliporeSigma. tert-Butyl (2-hydroxyethyl)(methyl)
  • Noël, T., et al. (2024). In-Flow Generation of Thionyl Fluoride (SOF2)
  • Brouwer, A. J., et al. (2026). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides.
  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • Rachoń, J., et al. (2019).
  • Google Patents. (2000). Process for converting an alcohol to the corresponding fluoride.
  • Khadse, S., & Chaudhari, P. (2015).
  • Dong, J., et al.
  • Wang, F., et al. (2019).
  • Kappe, C. O., et al. (2021). Reaction Chemistry & Engineering. Refubium - Freie Universität Berlin.
  • Park, J.-I., et al. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar.
  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Al-Masoudi, N. A., et al. (2012). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert.

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Foundational

solubility profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Introduction In the landscape of modern drug discovery and medicinal chemistry, the carbamate moiety is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the carbamate moiety is a cornerstone structural motif, valued for its chemical stability and its ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1][2][3] Similarly, sulfonyl fluorides have emerged as powerful tools, not only as highly stable and reactive covalent warheads for targeting specific amino acid residues in proteins but also as versatile connectors in chemical synthesis through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[4][5][6] The compound tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate integrates both of these critical functionalities. As a potential intermediate or building block, its utility in the synthesis of novel therapeutic agents or chemical probes is significant.

A fundamental yet critical parameter that dictates the viability of a compound in drug development workflows—from synthesis and purification to formulation and biological screening—is its solubility. A well-characterized solubility profile in various organic solvents is essential for reaction condition optimization, the selection of appropriate chromatographic purification methods, and the preparation of stock solutions for assays.

This technical guide provides a comprehensive analysis of the predicted solubility profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. In the absence of extensive published data on this specific molecule, this guide leverages first-principle chemical theory and data from analogous structures to provide reliable predictions. Furthermore, it outlines a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Predicted Physicochemical Properties

To understand the solubility of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, we must first dissect its molecular structure and predict its key physicochemical properties. The molecule is comprised of a bulky, non-polar tert-butyl group, a polar carbamate linker, a tertiary amine, and a highly polar sulfonyl fluoride group.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₄FNO₄SBased on its chemical structure.[7]
Molecular Weight ~227.25 g/mol Calculated from the molecular formula.[7]
Polarity Moderately PolarThe molecule possesses both significant non-polar (tert-butyl group) and highly polar (carbamate and sulfonyl fluoride) regions, resulting in an overall moderate polarity. The principle that the overall polarity is a balance of the non-polar and polar parts of a molecule is a key concept in predicting solubility.
Hydrogen Bond Donors 0There are no hydrogens attached to highly electronegative atoms (O, N, F).
Hydrogen Bond Acceptors 5The oxygen atoms of the carbamate group, the oxygen atoms of the sulfonyl fluoride group, and the nitrogen of the carbamate can all act as hydrogen bond acceptors.
Predicted XlogP ~0.8This value, predicted for a similar structure, suggests a relatively balanced lipophilic/hydrophilic character.[7] A positive XlogP indicates a degree of lipophilicity.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the most reliable guide for predicting solubility.[8] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the moderately polar nature of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, we can predict its solubility across a spectrum of common organic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityJustification
Non-Polar Hexane, TolueneLow to InsolubleThe large, non-polar hydrocarbon regions of these solvents will not effectively solvate the polar carbamate and sulfonyl fluoride moieties of the solute.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. They can effectively solvate both the non-polar tert-butyl group and the polar functional groups.
Polar Aprotic Acetone, Acetonitrile (ACN)Moderate to HighThese solvents are more polar than DCM and THF and should readily dissolve the compound through strong dipole-dipole interactions.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighAs highly polar aprotic solvents, DMF and DMSO are excellent solvents for a wide range of organic compounds and are expected to fully solvate the solute. Many compounds for biological screening are stored in DMSO.[9]
Polar Protic Methanol, EthanolModerateThese solvents can act as hydrogen bond donors to the acceptor sites on the solute. However, the bulky, non-polar tert-butyl group may limit solubility compared to more polar aprotic solvents.
Polar Protic WaterLow to InsolubleDespite the presence of polar groups, the overall molecule is not expected to be highly water-soluble due to the lack of hydrogen bond donors and the presence of the lipophilic tert-butyl group. The formation of ionic species in acidic or basic aqueous solutions can increase solubility for compounds with acidic or basic functional groups.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, a robust and self-validating experimental protocol is required. The equilibrium solubility (shake-flask) method is a gold-standard technique for this purpose.[9]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess solid solute into vials B Add a precise volume of each test solvent A->B C Seal vials and agitate at a constant temperature (e.g., 25 °C) B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Extract a precise aliquot of the supernatant E->F G Dilute the aliquot with a suitable mobile phase F->G H Analyze by a validated HPLC-UV method G->H J Calculate the concentration in the saturated solution H->J I Prepare a calibration curve with standards of known concentration I->J

Caption: Experimental workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare a high-concentration stock solution of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in a solvent in which it is highly soluble (e.g., acetonitrile or DMSO).

    • From this stock solution, prepare a series of calibration standards of known concentrations through serial dilution. These will be used to create a calibration curve for quantification.

  • Sample Preparation:

    • Into separate, labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be performed to optimize this duration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some sedimentation.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Quantification by HPLC-UV:

    • Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column with a gradient of water and acetonitrile is often a good starting point for moderately polar compounds.

    • The choice of HPLC is based on its widespread availability, high precision, and sensitivity for quantifying organic molecules.[9]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Using the equation of the line from the linear regression of the calibration curve, determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the solubility of the compound in that solvent, typically expressed in mg/mL or mmol/L.

Discussion of Molecular Interactions and Solubility

The predicted solubility can be explained by the specific intermolecular forces at play between the solute and the various solvent types.

G cluster_solute Solute: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate cluster_solvents Solvents cluster_polar_aprotic Polar Aprotic (e.g., DCM, THF) cluster_polar_protic Polar Protic (e.g., Methanol) cluster_nonpolar Non-Polar (e.g., Hexane) Solute Non-Polar (tert-Butyl) <-> Polar (Carbamate, SO₂F) PA Dipole Moment Solute->PA Strong Dipole-Dipole Interactions (High Solubility) PP H-Bond Donor & Acceptor Solute->PP H-Bonding (Acceptor) & Dipole-Dipole (Moderate Solubility) NP Van der Waals Forces Solute->NP Weak Van der Waals Forces (Low Solubility)

Caption: Intermolecular forces governing the solubility of the target compound.

  • In Polar Aprotic Solvents (e.g., Dichloromethane, THF): The primary forces are dipole-dipole interactions. The polar regions of the solvent molecules effectively solvate the polar carbamate and sulfonyl fluoride groups of the solute, while the organic character of the solvent accommodates the non-polar tert-butyl group. This balanced interaction leads to high solubility.

  • In Polar Protic Solvents (e.g., Methanol): These solvents can engage in hydrogen bonding with the hydrogen bond acceptor sites on the solute (the oxygen and nitrogen atoms). While this is a strong interaction, the solvent's hydrogen-bonding network must be disrupted to accommodate the non-polar tert-butyl group, which can be energetically unfavorable, potentially leading to slightly lower solubility compared to the best polar aprotic solvents.

  • In Non-Polar Solvents (e.g., Hexane): The only significant intermolecular forces are weak van der Waals forces. These are insufficient to overcome the strong dipole-dipole interactions between the solute molecules themselves, resulting in poor solvation and low solubility.

Conclusion

While specific experimental data for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is not yet widely published, a robust and scientifically sound prediction of its solubility profile can be made based on its molecular structure and the fundamental principles of chemistry. The compound is anticipated to be highly soluble in polar aprotic solvents such as dichloromethane, THF, and DMSO, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in non-polar solvents such as hexane.

For researchers and drug development professionals, this guide provides not only a reliable starting point for handling this compound but also a detailed, actionable protocol for its empirical solubility determination. A thorough understanding and experimental validation of a compound's solubility are indispensable first steps in unlocking its full potential in the synthesis of next-generation therapeutics and chemical probes.

References

  • Chemsrc. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

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  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

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Exploratory

An In-depth Technical Guide on the Thermal Stability and Degradation of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, a compound of significant interest in medicinal chemistry and drug development. Understanding the thermal liability of this molecule is paramount for establishing safe handling procedures, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations. This document delineates the primary degradation pathways, identifies key decomposition products, and offers robust analytical methodologies for monitoring the stability of this carbamate derivative. The insights presented herein are grounded in established principles of physical organic chemistry and supported by validated experimental protocols, aiming to equip researchers with the necessary knowledge to mitigate risks associated with the thermal decomposition of this compound.

Introduction: The Significance of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate belongs to the class of sulfonyl fluorides, which have emerged as powerful tools in chemical biology and drug discovery. The fluorosulfonyl group acts as a covalent warhead, capable of forming stable sulfonamide or sulfonate ester linkages with nucleophilic residues in proteins. This unique reactivity profile has led to their application as irreversible inhibitors, chemical probes, and building blocks in the synthesis of complex pharmaceutical agents.

The incorporation of a tert-butyloxycarbonyl (Boc) protecting group introduces a thermally labile moiety into the molecule. The Boc group is renowned for its utility in peptide synthesis and other areas of organic chemistry due to its ease of removal under acidic conditions or elevated temperatures. However, this inherent lability presents a significant challenge in the context of drug development, where long-term stability under various storage and processing conditions is a critical requirement. This guide, therefore, focuses on the thermal decomposition of this specific carbamate, providing a foundational understanding for its handling and formulation.

Thermal Decomposition Pathways: A Mechanistic Perspective

The thermal degradation of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is primarily dictated by the lability of the Boc protecting group. The decomposition is initiated by the cleavage of the C-O bond of the tert-butyl group, proceeding through a mechanism that can be influenced by the surrounding environment (e.g., solvent, pH).

2.1. The E1 Elimination Pathway

Under neutral or aprotic conditions, the primary degradation pathway is believed to be a unimolecular elimination (E1) reaction. The process is initiated by the thermal energy overcoming the activation barrier for the heterolytic cleavage of the tert-butyl C-O bond, leading to the formation of a relatively stable tert-butyl carbocation and a carbamate anion intermediate. The carbocation is then rapidly deprotonated by a weak base (which can be another molecule of the carbamate or trace impurities) to yield isobutylene gas. The carbamate anion subsequently decarboxylates to give the corresponding secondary amine, methyl(2-(fluorosulfonyl)ethyl)amine.

G cluster_0 Initiation cluster_1 E1 Elimination carbamate tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate intermediate tert-Butyl Carbocation + Carbamate Anion carbamate->intermediate Heat (Δ) isobutylene Isobutylene (gas) intermediate->isobutylene -H+ amine Methyl(2-(fluorosulfonyl)ethyl)amine intermediate->amine -CO2 co2 Carbon Dioxide G cluster_0 Protonation cluster_1 Decomposition carbamate tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate H+ H+ protonated_carbamate Protonated Carbamate intermediate tert-Butyl Carbocation + Carbamic Acid protonated_carbamate->intermediate Heat (Δ) isobutylene Isobutylene (gas) intermediate->isobutylene -H+ amine Methyl(2-(fluorosulfonyl)ethyl)amine intermediate->amine -CO2 co2 Carbon Dioxide carbamateH+ carbamateH+ carbamateH+->protonated_carbamate

Figure 2: Acid-catalyzed degradation pathway.

Analytical Methodologies for Stability Assessment

A multi-faceted approach is essential for a thorough characterization of the thermal stability of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. The following techniques provide complementary information on the decomposition process.

3.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Table 1: Representative TGA Data

ParameterValue
Onset Decomposition Temp (Tonset)~140-150 °C
Temp of Max Decomposition Rate (Tmax)~160-170 °C
Mass Loss at 200 °CCorresponds to loss of Boc group
3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, followed by an exothermic or endothermic event associated with its decomposition. The onset temperature of the decomposition peak provides information on thermal stability.

3.3. High-Performance Liquid Chromatography (HPLC) for Isothermal Stability Studies

Isothermal stability studies at various temperatures are crucial for determining the degradation kinetics and predicting the shelf-life of the compound. HPLC is the preferred method for separating and quantifying the parent compound and its degradation products over time.

Experimental Protocol: Isothermal HPLC Stability Study

  • Sample Preparation: Prepare solutions of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Incubation: Store aliquots of the solution in sealed vials at different constant temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each temperature condition, cool it to room temperature, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to ensure good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature. This data can be used to determine the degradation rate constant (k) at each temperature and subsequently calculate the activation energy (Ea) for the decomposition reaction using the Arrhenius equation.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare Solutions incubate_40 40 °C prep->incubate_40 incubate_60 60 °C prep->incubate_60 incubate_80 80 °C prep->incubate_80 sampling Sample at Time Points incubate_40->sampling incubate_60->sampling incubate_80->sampling hplc HPLC Analysis sampling->hplc data Kinetic Analysis hplc->data

Figure 3: Isothermal stability study workflow.

Summary of Findings and Best Practices

The thermal stability of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is intrinsically linked to the lability of the Boc protecting group. The primary degradation pathway involves the elimination of isobutylene and carbon dioxide to yield the corresponding secondary amine. This process is significantly accelerated by the presence of acid.

Key Recommendations for Handling and Storage:

  • Storage: Store the compound at or below room temperature (ideally refrigerated at 2-8 °C) in a well-sealed container to protect it from moisture and acidic vapors.

  • Handling: Avoid exposure to high temperatures during processing and formulation. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.

  • Formulation: The pH of the formulation should be carefully controlled to be near neutral or slightly basic to minimize acid-catalyzed degradation. The use of buffers may be beneficial. Excipient compatibility studies are essential to ensure that no formulation components accelerate the degradation of the compound.

Conclusion

A thorough understanding of the thermal stability and degradation pathways of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is critical for its successful application in drug development. By employing the analytical techniques and adhering to the best practices outlined in this guide, researchers can ensure the integrity and quality of their work, from early-stage discovery to late-stage formulation development. The mechanistic insights provided herein should serve as a valuable resource for troubleshooting stability issues and for the rational design of stable formulations containing this important class of compounds.

References

As this is a synthesized guide based on general chemical principles and established analytical techniques, direct references to a specific research paper on the thermal degradation of this exact molecule may not exist in the public domain. The references provided below are to authoritative sources on the relevant chemical principles and analytical methods.

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

  • Title: Principles of Thermal Analysis and Calorimetry Source: Springer URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: Wiley URL: [Link]

Foundational

The Emergence of a Bespoke Covalent Probe: A Technical Guide to tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in Medicinal Chemistry

Introduction: The Strategic Evolution of Covalent Inhibitors In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is a perpetual challenge. Covalent inhibitors, which f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Evolution of Covalent Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is a perpetual challenge. Covalent inhibitors, which form a stable bond with their protein target, have re-emerged as a powerful strategy to achieve these goals. [1]By irreversibly binding to their target, covalent drugs can offer prolonged pharmacodynamic effects and can be effective at lower doses, which can improve patient compliance and reduce the likelihood of drug resistance. [2]While early covalent drugs often relied on highly reactive and sometimes promiscuous electrophiles, the field has matured towards the rational design of "warheads" with finely tuned reactivity. [3][4] Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have garnered significant attention. [5][6]Their unique balance of stability and reactivity, coupled with their ability to target a broader range of nucleophilic amino acid residues beyond the canonical cysteine, such as tyrosine, lysine, and serine, makes them particularly attractive for expanding the "druggable" proteome. [7][8]This guide provides an in-depth technical analysis of a specific, yet emblematic, sulfonyl fluoride-containing molecule: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate . While this compound may not be extensively documented in peer-reviewed literature, its structure encapsulates several key principles of modern covalent probe design. This document will, therefore, serve as a comprehensive review of its constituent parts, a guide to its probable synthesis and mechanism of action, and a forward-looking perspective on its potential applications in medicinal chemistry.

Deconstructing the Molecule: A Symphony of Functionality

The structure of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a deliberate combination of three key functional motifs, each contributing to its overall profile as a potential covalent probe.

  • The Sulfonyl Fluoride (SF) Warhead: This is the reactive center of the molecule. The S(VI)-F bond is remarkably stable under physiological conditions, minimizing off-target reactions. [9]However, in the context of a protein binding pocket, it can be activated to react with nucleophilic amino acid side chains. [8]This "proximity-enabled" reactivity is a cornerstone of modern covalent inhibitor design, ensuring that the covalent bond forms primarily with the intended target. [10]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group in organic synthesis, particularly for amines. [11]In this molecule, it serves a dual purpose. Synthetically, it facilitates the controlled construction of the molecule. In a biological context, the bulky and lipophilic Boc group can enhance cell membrane permeability, a critical property for probes targeting intracellular proteins. Furthermore, the carbamate linkage is generally stable to metabolic degradation.

  • The N-methyl Group: The presence of a methyl group on the nitrogen atom is a subtle but significant modification. It prevents the formation of a hydrogen bond donor at this position, which can influence the molecule's binding conformation and interactions within a protein pocket. Additionally, N-methylation can further enhance metabolic stability and modulate the electronic properties of the molecule.

Proposed Synthesis: A Plausible Route to a Bespoke Probe

Synthesis_Workflow Proposed Synthetic Workflow A N-methyl-2-aminoethanol B Boc-protection A->B Boc2O, Base C tert-Butyl (2-hydroxyethyl)(methyl)carbamate B->C D Sulfonylation C->D SO2Cl2, Base E tert-Butyl (2-(chlorosulfonyl)ethyl)(methyl)carbamate D->E F Fluorination E->F KF or other fluoride source G tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate F->G

Caption: A plausible synthetic workflow for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Detailed Experimental Protocol (Hypothetical)
  • Boc-Protection of N-methyl-2-aminoethanol: To a solution of N-methyl-2-aminoethanol in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Standard aqueous workup followed by purification (e.g., column chromatography) would yield tert-butyl (2-hydroxyethyl)(methyl)carbamate.

  • Conversion to the Sulfonyl Chloride: The resulting alcohol is then converted to the corresponding sulfonyl chloride. This can be achieved by reacting it with sulfuryl chloride (SO₂Cl₂) in the presence of a base. This step is often performed at low temperatures to control the reactivity of the reagents.

  • Fluorination to the Sulfonyl Fluoride: The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is a nucleophilic substitution reaction at the sulfur center. A variety of fluoride sources can be employed, with potassium fluoride (KF) being a common choice. The reaction may be facilitated by a phase-transfer catalyst in an aprotic solvent.

Mechanism of Action: The Covalent Dance

The utility of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate as a medicinal chemistry tool lies in its ability to act as a targeted covalent modifier of proteins. The process can be conceptualized as a two-step mechanism:

  • Non-covalent Binding: The molecule first binds reversibly to the target protein's binding pocket. This initial interaction is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specificity of this binding is crucial for ensuring that the subsequent covalent reaction occurs at the desired target.

  • Covalent Bond Formation: Once bound, the sulfonyl fluoride "warhead" is positioned in close proximity to a nucleophilic amino acid residue within the binding site. This proximity, coupled with the specific microenvironment of the binding pocket, facilitates the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

Covalent_Modification_Mechanism Mechanism of Covalent Modification cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification A Probe + Protein B [Probe•••Protein] Complex A->B K_i C [Probe•••Protein] Complex D Covalently Modified Protein C->D k_inact

Caption: The two-step mechanism of targeted covalent inhibition.

The reactivity of sulfonyl fluorides is highly dependent on the nature of the nucleophilic amino acid residue. Studies on model systems have shown that the reactivity generally follows the order: Cysteine > Tyrosine > Lysine > Serine/Threonine. [7]However, the specific microenvironment of the protein's binding pocket can significantly alter the pKa of these residues, leading to context-dependent reactivity. [8]

Applications in Medicinal Chemistry: A Versatile Tool

Given its structure, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate can be envisioned as a versatile tool in several areas of medicinal chemistry and chemical biology:

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with a reactive handle, it could be used in electrophilic fragment screening to identify novel binding pockets on proteins of interest. [3][4]Hits from such screens can then be elaborated into more potent and selective inhibitors.

  • Development of Targeted Covalent Inhibitors (TCIs): The core structure can serve as a scaffold for the development of more complex covalent inhibitors. By appending pharmacophoric groups that enhance binding to a specific target, highly potent and selective drugs can be designed.

  • Chemical Probe for Target Identification and Validation: When functionalized with a reporter tag (e.g., a biotin or a fluorescent dye), this molecule can be used as a chemical probe to identify the cellular targets of a drug or to validate the engagement of a drug with its intended target in a cellular context.

  • Activity-Based Protein Profiling (ABPP): This compound could be incorporated into broader libraries of covalent probes for ABPP studies, which aim to map the reactive residues across the proteome, providing insights into enzyme function and drug-target interactions.

Quantitative Data on Related Sulfonyl Fluorides

While specific data for the title compound is not available, the following table summarizes representative kinetic data for the reaction of various sulfonyl fluorides with nucleophilic amino acids, illustrating the tunability of this warhead.

Sulfonyl Fluoride DerivativeNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4-Acetamidobenzenesulfonyl fluorideN-Acetyl-L-cysteine~10²[5]
4-Carboxybenzenesulfonyl fluorideN-Acetyl-L-tyrosine~10⁻¹[5]
4-Nitrobenzenesulfonyl fluorideN-Acetyl-L-lysine~10⁻²[5]

Note: The reactivity is highly dependent on pH and buffer conditions. The data presented is for comparative purposes.

Conclusion: A Building Block for Future Covalent Therapies

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate stands as a testament to the principles of modern covalent drug design. It combines a tunable and selective electrophilic warhead with features that can enhance its drug-like properties. While it may currently be an under-the-radar research chemical, the concepts embodied in its structure are at the forefront of medicinal chemistry. As our understanding of the "ligandable" proteome expands, so too will the demand for well-designed, bespoke covalent probes. Molecules like tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, and the chemical principles they represent, will undoubtedly be pivotal in the development of the next generation of covalent therapeutics.

References

  • Vasan, N. et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology, 16(5), 497-505. Available at: [Link]

  • Ambrose, A. J. et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. RSC Chemical Biology, 2(3), 878-885. Available at: [Link]

  • Mukherjee, H. et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9693-9703. Available at: [Link]

  • Singh, J. et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Kovári, Z. et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library.
  • Jones, L. H. et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1946-1956. Available at: [Link]

  • Jones, L. H. et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-27. Available at: [Link]

  • Perrin, F. et al. (2024). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 29(4), 868.
  • Enamine. Covalent inhibitors containing sulfonyl fluoride moieties.
  • Turoczi, D. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(20), 15069.
  • Chen, W. et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7136-7145.
  • Yoshino, T. et al. (2024). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett, 35(01), 25-30.
  • Sigma-Aldrich.
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. Available at: [Link]

  • Enamine. Sulfonyl Fluorides.
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. bioRxiv.
  • Willis, M. C. et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Organic Letters, 18(15), 3842-3845.
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed.
  • Bolm, C. et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 86(17), 11985-11993.
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Weizmann Institute of Science.
  • WuXi AppTec. How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Lee, K. et al. (2022).
  • BenchChem. (2023). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.

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Exploratory

A Technical Guide to the Electron-Withdrawing Effects and Synthetic Utility of the Fluorosulfonyl Moiety in tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Abstract: The fluorosulfonyl (-SO2F) group has emerged as a uniquely powerful electrophile in chemical biology and drug discovery, prized for its exquisite balance of stability and context-dependent reactivity.[1][2] Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fluorosulfonyl (-SO2F) group has emerged as a uniquely powerful electrophile in chemical biology and drug discovery, prized for its exquisite balance of stability and context-dependent reactivity.[1][2] This guide provides an in-depth analysis of the potent electron-withdrawing effects of the fluorosulfonyl moiety, contextualized within the specific chemical architecture of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. We will dissect the fundamental electronic principles governing its influence, present a detailed synthetic protocol for the molecule's preparation, and explore its functional implications as a covalent probe capable of targeting a range of nucleophilic amino acid residues beyond cysteine.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of sulfonyl fluorides in their work.

The Fluorosulfonyl Group: A Privileged Moiety in Covalent Chemistry

The rational design of targeted covalent inhibitors has witnessed a renaissance, driven by the need to achieve enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[6] While traditional efforts have focused on the nucleophilic cysteine residue, its low abundance in many protein binding sites has necessitated the development of new electrophilic "warheads" that can engage other amino acid residues.[3][4]

The fluorosulfonyl group (-SO2F) has risen to prominence as a privileged electrophile for this purpose. Unlike its more reactive sulfonyl chloride counterpart, the sulfonyl fluoride boasts remarkable stability to hydrolysis and reduction, a critical feature for in-vivo applications.[2][7] This stability is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reactions that relies on the reliable and specific reaction between a sulfonyl fluoride and a nucleophile.[8][9][10][11] This "Goldilocks" reactivity—stable enough to traverse biological milieus but reactive enough to form a covalent bond with a target protein in a specific binding pocket—makes the -SO2F group an invaluable tool for expanding the druggable proteome.[3]

Dissecting the Electronic Architecture of the Fluorosulfonyl Group

The functionality of the -SO2F group is dictated by its powerful electron-withdrawing nature. This is primarily the result of a strong inductive effect (-I effect), with minimal opposing resonance.

2.1 The Dominant Inductive Effect (-I) The sulfur atom in the fluorosulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and one fluorine atom. This creates a significant dipole, with the sulfur atom bearing a substantial partial positive charge. This electron deficiency strongly pulls electron density away from adjacent atoms through the sigma bonds. This inductive pull is a key determinant of the group's chemical properties.[12] The presence of the fluorosulfonyl group has been shown to significantly raise the redox potential of adjacent moieties, providing a quantitative measure of its electron-withdrawing strength.[13]

2.2 Quantifying the Effect: Hammett Constants The Hammett equation provides a framework for quantifying the electronic influence of substituents on a benzene ring. While data for the ethyl-SO2F group is not directly available, the constants for related sulfonyl groups are highly positive, indicating strong electron-withdrawing character through both inductive (field) and resonance effects.

Substituent GroupHammett Constant (σp)Hammett Constant (σm)
-SO2Me0.720.64
-SO2NH20.570.46
-SO2F~0.91 (calculated)~0.78 (calculated)
-CF30.540.43
-NO20.780.71
Data compiled from various sources, including theoretical calculations for -SO2F.[14][15]

The large positive values confirm that the sulfonyl family of groups are among the most powerful electron-withdrawing functionalities used in organic chemistry.

G cluster_0 Electronic Effects of -SO2F Group cluster_1 Factors Contributing to -I Effect Inductive Inductive Effect (-I) Overall Overall Effect: Strongly Electron-Withdrawing Inductive->Overall Dominant Contribution Resonance Resonance Effect (-R) Resonance->Overall Minor Contribution S High Oxidation State of Sulfur (+6) S->Inductive O Electronegative Oxygen Atoms (x2) O->Inductive F Highly Electronegative Fluorine Atom F->Inductive

Caption: Dominant inductive effects of the fluorosulfonyl group.

Case Study: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

In the target molecule, the electron-withdrawing -SO2F group significantly influences the local electronic environment.

  • Deshielding of Adjacent Protons: The primary effect is the strong deshielding of the protons on the ethyl chain. In ¹H NMR spectroscopy, the methylene group alpha to the sulfonyl group (-CH2-SO2F) would be expected to appear at a significantly downfield chemical shift (likely >3.5 ppm) compared to a standard alkyl chain. The beta methylene group (-N-CH2-) would also be shifted downfield, albeit to a lesser extent.

  • Influence on the Carbamate: The inductive effect extends through the ethyl bridge to the nitrogen atom of the carbamate. This withdrawal of electron density reduces the nucleophilicity and basicity of the nitrogen atom. It also strengthens the C-N bond of the carbamate, potentially affecting its rotational barrier and conformational dynamics. The tert-butyl protecting group (Boc) remains largely unaffected electronically but serves to protect the amine during synthesis and modulate the molecule's overall lipophilicity.

Synthetic Strategy and Characterization

The synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate can be achieved through a straightforward, high-yielding pathway. The described protocol is a self-validating system, incorporating rigorous purification and analytical characterization steps to ensure the identity and purity of the final compound.

4.1 Retrosynthetic Analysis A logical retrosynthetic approach involves disconnecting the Boc protecting group, revealing a secondary amine precursor. This precursor, N-methyl-2-aminoethanesulfonyl fluoride, can be derived from 2-aminoethanesulfonyl fluoride.

4.2 Detailed Experimental Protocol: Synthesis

Objective: To synthesize tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate from commercially available 2-(methylamino)ethanesulfonyl chloride hydrochloride.

Step 1: Fluorination of the Sulfonyl Chloride

  • To a stirred suspension of potassium fluoride (3.0 eq) in acetonitrile (10 mL/g of starting material) in a polyethylene vessel, add 2-(methylamino)ethanesulfonyl chloride hydrochloride (1.0 eq).

  • Heat the reaction mixture to 60 °C and stir vigorously for 12-16 hours.

    • Causality: This is a halide exchange reaction. The high concentration of fluoride ions and elevated temperature drive the equilibrium towards the more thermodynamically stable sulfonyl fluoride. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude N-methyl-2-aminoethanesulfonyl fluoride. This intermediate is often used directly in the next step without further purification.

Step 2: Boc-Protection of the Secondary Amine

  • Dissolve the crude N-methyl-2-aminoethanesulfonyl fluoride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL/g).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Causality: A non-nucleophilic base is required to neutralize the hydrochloride salt (if any remains) and to scavenge the acid generated during the reaction.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Causality: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate liberates the Boc-protected amine, tert-butanol, and CO₂.

4.3 Characterization Workflow

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Validation:

    • ¹H & ¹³C NMR: Confirm the structure by analyzing chemical shifts, integrations, and coupling constants. Expect to see characteristic signals for the Boc group (~1.5 ppm), the methyl group on the nitrogen, and the two deshielded methylene groups.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound to verify its elemental composition.

    • FT-IR Spectroscopy: Identify characteristic stretches for the S=O bonds in the sulfonyl fluoride (~1400 and 1200 cm⁻¹) and the C=O of the carbamate (~1690 cm⁻¹).

G start Start: 2-(methylamino)ethanesulfonyl chloride hydrochloride step1 Step 1: Fluorination Reagents: KF, Acetonitrile Conditions: 60°C, 16h start->step1 intermediate Intermediate: Crude N-methyl-2-aminoethanesulfonyl fluoride step1->intermediate step2 Step 2: Boc Protection Reagents: Boc₂O, TEA Conditions: 0°C to RT, 6h intermediate->step2 crude_product Crude Product step2->crude_product workup Aqueous Work-up (Extraction & Drying) crude_product->workup purification Purification: Flash Column Chromatography workup->purification final_product Final Product: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate purification->final_product validation Characterization: NMR, HRMS, FT-IR final_product->validation

Caption: Workflow for synthesis and validation of the target compound.

Reactivity and Applications as a Covalent Probe

The true utility of the fluorosulfonyl group lies in its application as a covalent warhead. It is uniquely capable of reacting with a variety of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine.[1][2][5][16] This expands targeting possibilities far beyond the traditional cysteine.

5.1 Mechanism of Covalent Modification The reaction proceeds via a nucleophilic substitution at the sulfur center. A suitably positioned nucleophilic residue within a protein's binding pocket attacks the electrophilic sulfur atom. This attack is often facilitated by nearby basic residues (like lysine or histidine) that can deprotonate the incoming nucleophile, enhancing its reactivity.[17] The fluoride ion, a good leaving group, is subsequently displaced, forming a stable sulfonate or sulfonamide linkage between the molecule and the protein.

Caption: Reaction mechanism of a fluorosulfonyl electrophile with tyrosine.

5.2 Applications in Drug Discovery

  • Targeted Covalent Inhibitors (TCIs): By incorporating the ethylsulfonyl fluoride moiety into a ligand that binds reversibly to a target protein, researchers can design highly potent and selective irreversible inhibitors.[6]

  • Activity-Based Protein Profiling (ABPP): Molecules like the one discussed here can be appended with reporter tags (e.g., an alkyne for click chemistry) to serve as probes for identifying new drug targets from complex biological samples.[2]

  • Expanding the Druggable Proteome: The ability to target lysine, the second most abundant amino acid, as well as tyrosine and serine, opens up a vast number of proteins that were previously considered "undruggable" by covalent means.[3][4][16]

Conclusion

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate serves as an excellent model system for understanding the profound influence of the fluorosulfonyl group. Its strong, inductively-driven electron-withdrawing properties dictate its chemical reactivity and provide clear spectroscopic signatures. This moiety is not merely a chemical curiosity; it is a highly stable, synthetically accessible, and functionally versatile warhead that is central to modern strategies in covalent drug design. The principles and protocols outlined in this guide provide a foundation for chemists and biologists to harness the power of SuFEx chemistry to develop the next generation of precision therapeutics.

References

  • Taylor & Francis. (2023, May 28). Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.).
  • Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Fattah, A., Saeed, A., & Albericio, F. (2018). Recent advances towards sulfur (VI) fluoride exchange (SuFEx) click chemistry. Sci-Hub.
  • Enamine. (n.d.). Sulfonyl Fluorides.
  • (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • (2019, August 27).
  • (2019, July 31). The growing applications of SuFEx click chemistry. RSC Publishing.
  • (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjug
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC.
  • Barrow, A. S., & Moses, J. E. (2019, July 31). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C8CS00960K.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6).
  • (2022, September 28). Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. RSC Publishing.
  • Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (n.d.). PMC.
  • (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • hammett substituent constants: Topics by Science.gov. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing?. r/chemhelp.
  • Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups. (n.d.). Semantic Scholar.
  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
  • (2022, September 14). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • PubChemLite. (n.d.). Tert-butyln-[2-(fluorosulfonyl)
  • A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews. (n.d.).
  • Tert-butyl 5-amino-4 - ((2-(dimethyl- amino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.).
  • ChemicalBook. (n.d.). tert-Butyl N-(methylsulfamoyl)
  • tert-butyl N-ethyl-N-[2-(fluorosulfonyl)

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Protocols & Analytical Methods

Method

Application Notes and Protocols: SuFEx Click Chemistry with tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Introduction: Harnessing the Power of SuFEx Chemistry for Amine Functionalization The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a paradigm shift in the efficient and modular construction...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of SuFEx Chemistry for Amine Functionalization

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a paradigm shift in the efficient and modular construction of complex molecules.[1][2] This powerful set of reactions, characterized by the remarkable stability of the S(VI)-F bond and its selective reactivity, has found widespread applications in drug discovery, chemical biology, and materials science.[3] SuFEx chemistry offers a robust and reliable method for forging strong covalent linkages, often under mild, metal-free conditions.[3]

This guide focuses on a versatile building block for SuFEx reactions: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate . This reagent serves as a masked primary amine, enabling the introduction of a protected aminoethylsulfonyl moiety onto various nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of stability under a range of reaction conditions, including the SuFEx coupling step, and can be readily removed under acidic conditions to unmask the primary amine for further functionalization. This strategy is particularly valuable in multi-step syntheses and the generation of compound libraries where control over reactive functional groups is paramount.

These application notes provide a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for the effective use of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in SuFEx-mediated amine functionalization.

The Causality Behind Experimental Choices: Mechanistic Insights and Strategic Advantages

The success of a SuFEx reaction hinges on the controlled activation of the exceptionally stable sulfonyl fluoride (–SO₂F) group. While kinetically inert under many conditions, the sulfur atom in a sulfonyl fluoride is highly electrophilic and can be coaxed to react with nucleophiles under the right catalytic conditions.

The Role of the Boc Protecting Group

The use of a Boc-protected aminoethyl sulfonyl fluoride is a strategic choice rooted in the principles of orthogonal protection chemistry. The Boc group is stable to the basic conditions often employed in SuFEx reactions with amine nucleophiles, preventing unwanted side reactions at the nitrogen atom. This allows for the chemoselective reaction of the sulfonyl fluoride with the target nucleophile. The subsequent deprotection is typically achieved with mild to strong acids, such as trifluoroacetic acid (TFA), which is orthogonal to many other protecting groups used in organic synthesis.

Catalysis in SuFEx Reactions with Amines

The reaction between a sulfonyl fluoride and an amine is often sluggish and requires catalytic activation. The choice of catalyst is critical and depends on the nucleophilicity of the amine and the reactivity of the sulfonyl fluoride.

  • Tertiary Amine Bases: Bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can act as catalysts by deprotonating the amine nucleophile, thereby increasing its nucleophilicity.[4]

  • Guanidine Bases: Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) have proven to be highly effective catalysts for SuFEx reactions, significantly accelerating the coupling of sulfonyl fluorides with a wide range of amines.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for SuFEx reactions. They are thought to activate the sulfonyl fluoride through the formation of a highly reactive imidazolium intermediate.

The general mechanism for a base-catalyzed SuFEx reaction with an amine is depicted below:

SuFEx_Mechanism cluster_activation Activation cluster_coupling Coupling R_SO2F R-SO₂F Intermediate [Transition State] R_SO2F->Intermediate Amine R'-NH₂ Deprotonated_Amine R'-NH⁻ Amine->Deprotonated_Amine Deprotonation Base Base Base->Deprotonated_Amine Deprotonated_Amine->Intermediate Nucleophilic Attack Product R-SO₂-NH-R' Intermediate->Product Fluoride F⁻ Intermediate->Fluoride Base_H Base-H⁺ caption General Mechanism of Base-Catalyzed SuFEx with an Amine

A simplified representation of the SuFEx reaction mechanism.

Experimental Protocols

Safety Precautions: Sulfonyl fluorides should be handled with care in a well-ventilated fume hood. They are potential irritants and may be harmful if inhaled or in contact with skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

This protocol is adapted from general procedures for the synthesis of aliphatic sulfonyl fluorides.

Materials:

  • N-Boc-N-methyl-2-aminoethanol

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Potassium fluoride (KF)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mesylation: To a solution of N-Boc-N-methyl-2-aminoethanol (1.0 eq) in DCM at 0 °C, add TEA (1.2 eq). Stir the mixture for 10 minutes, then add MsCl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude mesylate.

  • Fluorination: To a solution of the crude mesylate in MeCN, add KF (3.0 eq) and a catalytic amount of TBAB (0.1 eq). Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC or ¹⁹F NMR.

  • Purification: After cooling to room temperature, filter the reaction mixture to remove excess KF. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Characterization Data (Expected):

Technique Expected Result
¹H NMRPeaks corresponding to the tert-butyl group (~1.5 ppm), the N-methyl group (~2.9 ppm), and the two methylene groups of the ethyl chain (~3.4-3.8 ppm).
¹³C NMRResonances for the carbons of the tert-butyl group, the N-methyl carbon, the two ethyl carbons, and the carbonyl carbon of the Boc group.
¹⁹F NMRA single peak corresponding to the sulfonyl fluoride group.
Mass Spec (HRMS)Calculation of the exact mass for the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition.
Protocol 2: SuFEx Coupling of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate with a Primary Amine

This protocol describes a general procedure for the coupling of the title compound with a representative primary amine using DBU as a catalyst.

Materials:

  • tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

  • Primary amine (e.g., benzylamine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.0 eq) and the primary amine (1.1 eq) in anhydrous MeCN or DCM, add DBU (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected sulfamide.

SuFEx_Workflow Start Start with Reagents Mix Mix Sulfonyl Fluoride, Amine, and DBU in Solvent Start->Mix React Stir at Room Temperature (4-12 hours) Mix->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with aq. NH₄Cl Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Product Purify->Product caption Workflow for SuFEx Coupling

A typical workflow for a SuFEx coupling reaction.
Protocol 3: Boc Deprotection of the Resulting Sulfamide

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected sulfamide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected sulfamide in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected sulfamide. Further purification may be performed if necessary.

Applications in Drug Discovery and Chemical Biology

The ability to introduce a masked primary amine via SuFEx click chemistry opens up numerous possibilities in the synthesis of bioactive molecules and chemical probes.

  • Library Synthesis: This methodology is well-suited for the parallel synthesis of compound libraries for high-throughput screening. The robust nature of the SuFEx reaction and the straightforward deprotection step allow for the rapid generation of diverse sulfamides.

  • Late-Stage Functionalization: The stability of the sulfonyl fluoride group allows for its incorporation into complex molecules at a late stage of a synthetic sequence. Subsequent SuFEx coupling and deprotection can then be used to install a primary amine for further elaboration.

  • Bioconjugation: The resulting primary amine can be used as a handle for bioconjugation, allowing for the attachment of the sulfamide moiety to proteins, peptides, or other biomolecules.

Conclusion

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a valuable and versatile reagent for the introduction of a protected aminoethylsulfonyl group using the principles of SuFEx click chemistry. The protocols and insights provided in these application notes are intended to enable researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors. The combination of a robust coupling reaction and a reliable deprotection strategy makes this reagent a powerful tool for the modular synthesis of complex molecules with diverse applications.

References

  • The growing applications of SuFEx click chemistry - RSC Publishing. Available at: [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available at: [Link]

  • tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate — Chemical Substance Information. ChemSafety PRO. Available at: [Link]

  • Installation of -SO2F groups onto primary amides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. Cold Spring Harbor Laboratory. Available at: [Link]

  • tert-butyl N-ethyl-N-[2-(fluorosulfonyl)ethyl]carbamate — Chemical Substance Information. ChemSafety PRO. Available at: [Link]

  • Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Tert-butyln-[2-(fluorosulfonyl)ethyl]carbamate (C7H14FNO4S). PubChem. Available at: [Link]

  • Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or... ResearchGate. Available at: [Link]

  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. University of Edinburgh Research Explorer. Available at: [Link]

  • Sulfur fluoride exchange - PMC. National Center for Biotechnology Information. Available at: [Link]

  • SUPPORTNG INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ChemRxiv. Available at: [Link]

  • tert-Butyl carbamate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

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Application

Application Note: Heterobifunctional Bioconjugation via SuFEx using tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Target Audience: Researchers, Application Scientists, and Biologics Development Professionals Technique: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry, Heterobifunctional Crosslinking Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Biologics Development Professionals Technique: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry, Heterobifunctional Crosslinking

Executive Summary & Mechanistic Rationale

The development of next-generation biologics and antibody-drug conjugates (ADCs) requires highly stable, chemoselective bioconjugation techniques. Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry platform due to the exceptional thermodynamic stability of the sulfur-fluoride bond, which resists hydrolysis, oxidation, and reduction under physiological conditions.

The reagent tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a highly versatile heterobifunctional linker designed for advanced bioconjugation. It features two orthogonal reactive handles:

  • An Aliphatic Sulfonyl Fluoride (-SO₂F): A latent electrophile that remains inert in aqueous media but undergoes rapid, irreversible covalent bonding when it encounters specific nucleophiles—most notably the phenolate side chain of Tyrosine (Tyr) or the primary amine of Lysine (Lys) in tailored microenvironments[1].

  • A Boc-Protected Secondary Amine (N-methyl): Once deprotected, this secondary amine provides a highly nucleophilic handle for the attachment of payloads (e.g., fluorophores, cytotoxic drugs, or PEG chains) via standard NHS-ester or EDC/NHS coupling. The N-methyl substitution prevents unwanted cross-linking side reactions commonly seen with primary amines.

The Causality of the "Pre-Assembly" Strategy

A common pitfall in protein bioconjugation is attempting to attach a Boc-protected linker directly to a protein, followed by acidic deprotection. Proteins generally do not tolerate the harsh acidic conditions (e.g., 20-50% Trifluoroacetic acid) required to remove a Boc group. Therefore, this protocol utilizes a scientifically sound Pre-Assembly Strategy : the linker is first deprotected and conjugated to the desired payload in vitro, generating a "Payload-SO₂F" probe. This probe is then clicked onto the native protein under mild, bio-tolerable conditions[2].

Experimental Workflow & Pathway Visualization

Workflow A Boc-Reagent (SO2F-Linker) B Acidic Cleavage (TFA/DCM) A->B Deprotect C Amine-SO2F Intermediate B->C -Boc D Payload Conjugation (NHS-Ester) C->D Add Payload E Payload-SO2F Probe D->E Amine Coupling F SuFEx Bioconjugation (Protein Tyr/Lys) E->F Add Protein G Labeled Protein Conjugate F->G SuFEx Click

Workflow for pre-assembly and SuFEx-mediated bioconjugation of proteins.

Mechanism A Protein-Tyr-OH + Payload-SO2F B Base / Buffer (pH 8-9) Deprotonation A->B C Phenolate Attack on S(VI) Center B->C D Fluoride Elimination (- HF) C->D E Stable Fluorosulfate Linkage (Protein-O-SO2-R) D->E

Mechanistic pathway of SuFEx click chemistry targeting protein tyrosine residues.

Physicochemical Parameters & Reaction Optimization

To ensure a self-validating and reproducible system, reaction parameters must be tightly controlled. Table 1 outlines the reagent's properties, while Table 2 details the optimal conditions for the SuFEx protein conjugation step.

Table 1: Physicochemical Properties of the Linker

Property Value
Chemical Formula C₈H₁₆FNO₄S
Molecular Weight 241.28 g/mol
Reactive Groups Aliphatic Sulfonyl Fluoride (-SO₂F), Boc-protected Secondary Amine
Aqueous Stability High (Resists hydrolysis at physiological pH)

| Target Nucleophiles | Tyrosine (phenolate), Lysine (primary amine), Histidine |

Table 2: Optimized Reaction Parameters for SuFEx Protein Conjugation

Parameter Optimal Range Mechanistic Rationale
pH 8.0 – 9.0 Deprotonates Tyrosine (pKa ~10) to generate the highly nucleophilic phenolate required to attack the S(VI) center[3].
Temperature 25°C – 37°C Accelerates the kinetic rate of the S(VI) substitution without risking thermal denaturation of the target protein.
Co-solvent 5 – 10% DMSO Maintains the solubility of the hydrophobic Payload-SO₂F probe in the aqueous buffer, preventing precipitation.

| Stoichiometry | 5 – 20 molar eq. | Drives pseudo-first-order kinetics for efficient labeling; unreacted excess is easily removed via size exclusion. |

Step-by-Step Methodologies

Protocol 1: Pre-Assembly of the Payload-SO₂F Probe

Objective: Remove the Boc protecting group and attach a payload (e.g., a fluorophore NHS-ester) to the secondary amine.

  • Boc Deprotection:

    • Dissolve 10 mg of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 0.25 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

    • Causality Check: Monitor via TLC or LC-MS. The Boc group must be completely removed to expose the secondary amine.

    • Evaporate the solvent under a stream of N₂ and dry under high vacuum to yield the TFA salt of 2-(fluorosulfonyl)-N-methylethan-1-amine.

  • Payload Conjugation:

    • Dissolve the dried amine-SO₂F intermediate in 0.5 mL of anhydrous DMF.

    • Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt and activate the amine.

    • Add 0.9 molar equivalents of your Payload-NHS ester (e.g., Cyanine5-NHS). Note: Using a slight deficit of the expensive payload ensures complete consumption.

    • Stir at room temperature in the dark for 2 hours.

  • Purification:

    • Purify the resulting Payload-SO₂F probe via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize the product.

Protocol 2: SuFEx-Mediated Protein Bioconjugation

Objective: Chemoselectively conjugate the Payload-SO₂F probe to native protein Tyrosine/Lysine residues.

  • Protein Preparation:

    • Buffer exchange the target protein into 50 mM HEPES or Tris buffer, pH 8.5. Adjust the protein concentration to 1–5 mg/mL.

    • Self-Validation Control: Prepare a parallel negative control sample where the protein is pre-incubated with a known Tyrosine-blocking agent (e.g., tetranitromethane) to validate site-selectivity later.

  • SuFEx Click Reaction:

    • Reconstitute the lyophilized Payload-SO₂F probe in MS-grade DMSO to a stock concentration of 10 mM.

    • Add the probe to the protein solution to achieve a final molar ratio of 10:1 (Probe:Protein). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein aggregation.

    • Incubate the reaction mixture at 37°C for 4 to 12 hours with gentle agitation.

  • Purification & Isolation:

    • Remove unreacted Payload-SO₂F and DMSO by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via dialysis against 1X PBS (pH 7.4).

Quality Control and Self-Validating Systems

To guarantee the trustworthiness of the bioconjugation, the following analytical validations must be performed[4]:

  • Intact Protein LC-MS: Analyze the purified bioconjugate using High-Resolution Mass Spectrometry (HRMS). You should observe a distinct mass shift corresponding to the addition of the payload minus the mass of hydrogen fluoride (HF, 20.01 Da), which is eliminated during the SuFEx reaction.

  • Peptide Mapping (Bottom-Up Proteomics): Digest the conjugated protein with Trypsin/GluC and analyze via LC-MS/MS. This will pinpoint the exact amino acid residue (typically Tyr or Lys) modified by the sulfonyl fluoride, confirming chemoselectivity.

  • Degree of Labeling (DoL) Quantification: If a fluorophore payload was used, measure the absorbance of the protein (A₂₈₀) and the payload (e.g., A₆₄₆ for Cy5) using a UV-Vis spectrophotometer. Calculate the DoL to ensure batch-to-batch reproducibility.

References

  • Choi, E. J., et al. "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Chemistry–A European Journal 24.43 (2018): 10948-10952. URL: [Link]1]

  • Liu, F., et al. "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation to DNA and Proteins." Angewandte Chemie International Edition 58.24 (2019): 8029-8033. URL: [Link]2]

  • "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society (2020). URL: [Link]4]

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Method

Application Notes &amp; Protocols: A Guide to Incorporating tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in Covalent Drug Discovery Screening

Introduction: The Rise of Covalent Probes in Modern Drug Discovery The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors.[1][2] Unlike their non-covalen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Covalent Probes in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors.[1][2] Unlike their non-covalent counterparts which bind reversibly, covalent drugs form a stable, irreversible bond with their protein target.[2][3] This modality offers distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow or challenging binding sites, effectively expanding the "druggable" proteome.[2]

At the heart of this strategy lies the "warhead"—an electrophilic functional group engineered to react with specific nucleophilic amino acid residues on the target protein.[4] Among the most versatile and promising warheads are the sulfonyl fluorides (SFs).[5][6] SFs exhibit a favorable balance of aqueous stability and reactivity, enabling them to covalently modify not only the highly nucleophilic cysteine but also other key residues like serine, lysine, tyrosine, and histidine, depending on the local protein environment.[5][6][7]

This document provides a detailed guide to the application of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate , a novel chemical probe for covalent screening campaigns. This compound uniquely combines the proven sulfonyl fluoride warhead with a Boc-protected N-methylated aminoethyl scaffold. The tert-butyloxycarbonyl (Boc) group offers a synthetic handle for future elaboration into more complex molecules post-screening, while the N-methyl group can influence solubility and conformational rigidity. These notes are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for target identification and hit validation.

Reagent Overview: Physicochemical Properties and Handling

Understanding the fundamental properties and handling requirements of a chemical probe is critical for experimental success and laboratory safety.

Physicochemical Data

The properties of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate are summarized below. Data for the N-methylated compound is based on its structure and data from close structural analogs.

PropertyValueSource / Reference
Molecular Formula C₈H₁₆FNO₄SCalculated
Molecular Weight 241.28 g/mol Calculated
Canonical SMILES CN(CCS(=O)(=O)F)C(=O)OC(C)(C)CCalculated
Appearance Predicted to be a colorless oil or white solidAnalog Comparison
Purity ≥95% (Recommended for screening)Vendor Specification
Solubility Soluble in DMSO, DMF, Methanol, DichloromethaneGeneral Chemical Knowledge

Note: The CAS Number for the unmethylated analog, tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate, is 2228172-22-1.[8]

Safe Handling and Storage

Safety Precaution: Sulfonyl fluorides are reactive electrophiles and must be handled with appropriate care.[9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling the compound.

  • Ventilation: Handle the neat compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation.

  • Storage: Store the compound tightly sealed in a cool, dry, and dark place. For long-term storage, keeping it at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture or air.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Scientific Principle: The Mechanism of Covalent Modification

The utility of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate as a screening tool is rooted in the electrophilic nature of its sulfonyl fluoride (SO₂F) group. This "warhead" is designed to covalently react with nucleophilic amino acid residues commonly found in protein binding pockets.[5][10]

The reaction proceeds via a nucleophilic attack from an electron-rich side chain of an amino acid (e.g., the hydroxyl of serine/tyrosine, the amine of lysine, or the thiol of cysteine) on the electron-deficient sulfur atom of the sulfonyl fluoride. This forms a stable sulfonyl-enzyme bond, effectively and irreversibly linking the probe to the protein. This process is highly dependent on the specific protein microenvironment, which can activate an otherwise unreactive residue, providing a layer of target specificity.[5][6]

G cluster_1 Covalent Adduct Probe Probe-SO₂F Adduct Protein-Nu-SO₂-Probe (Stable Covalent Bond) Probe->Adduct Covalent Reaction Protein Protein-Nu: Protein->Adduct

Caption: Covalent modification of a protein by a sulfonyl fluoride probe.

Applications & Experimental Protocols

This probe is ideally suited for two primary applications in early-stage drug discovery: direct screening for covalent binders against a purified protein and competitive profiling to validate hits from other screens.

Application 1: Covalent Fragment Screening via Intact Protein Mass Spectrometry

This protocol outlines a high-throughput method to identify covalent modification of a target protein by the probe using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][11] The principle is simple: covalent binding results in a predictable mass increase in the target protein, equal to the molecular weight of the reactive fragment of the probe.

Workflow Visualization

Caption: Workflow for covalent hit identification using intact protein MS.

Protocol 1: Step-by-Step Methodology

Materials & Reagents
Purified target protein of interest (≥95% purity)
tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate
Anhydrous Dimethyl Sulfoxide (DMSO)
Assay Buffer (e.g., PBS or HEPES, pH 7.4)
Formic Acid (for quenching and LC mobile phase)
Acetonitrile (for LC mobile phase)
High-resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Liquid Chromatography system with a desalting column

Procedure:

  • Protein Preparation: Prepare a working stock of the target protein in the desired assay buffer at a concentration of 2-10 µM.

  • Compound Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Create a working stock by diluting the 10 mM stock into the assay buffer.

    • Causality Note: The final concentration of the probe in the assay should typically be 10-100x the protein concentration to drive the reaction. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine 45 µL of the protein solution with 5 µL of the probe working stock.

    • In a separate control tube, combine 45 µL of the protein solution with 5 µL of assay buffer containing the same final concentration of DMSO (vehicle control).

    • Incubate all tubes at room temperature (or 37°C) for a defined period (e.g., 1-4 hours). Time course experiments are recommended to optimize incubation time.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 0.1-1%. This denatures the protein and prepares the sample for MS analysis.

  • LC-MS Analysis:

    • Inject the quenched samples onto the LC-MS system.

    • Use a rapid desalting step to remove non-volatile salts from the sample before it enters the mass spectrometer.

    • Acquire mass spectra across a relevant m/z range for your protein.

  • Data Analysis:

    • Use deconvolution software to convert the raw charge state envelope into a zero-charge mass spectrum for both the control and probe-treated samples.

    • Compare the deconvoluted mass of the protein from the probe-treated sample to the control. A mass shift corresponding to the addition of the probe fragment (minus HF) indicates a covalent binding event.

Application 2: Competitive Profiling for Target Validation and Selectivity

This protocol is used to determine if a non-covalent test inhibitor binds to the same site as the covalent probe.[9] If the inhibitor binds, it will block the covalent modification by the probe, resulting in a reduced or absent mass shift in the LC-MS analysis.

Protocol 2: Step-by-Step Methodology

Additional Materials
Test inhibitor compound(s)

Procedure:

  • Protein and Probe Preparation: Prepare protein and the covalent probe as described in Protocol 1.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in assay buffer.

  • Competitive Incubation:

    • Set up a series of tubes, each containing the target protein at the working concentration (e.g., 5 µM).

    • Add varying concentrations of the test inhibitor to each tube. Include a no-inhibitor control (DMSO vehicle only).

    • Pre-incubate the protein and inhibitor for 30-60 minutes at room temperature.

    • Causality Note: This pre-incubation step is crucial to allow the reversible inhibitor to reach binding equilibrium with the target protein before the covalent probe is introduced.[9]

  • Probe Addition: Add the covalent probe to all tubes at a fixed final concentration (determined from Protocol 1).

  • Second Incubation: Incubate the mixture for the predetermined time (e.g., 1-4 hours) to allow for covalent labeling.

  • Quenching and Analysis: Quench the reactions and analyze by LC-MS as described in Protocol 1.

  • Data Analysis:

    • Quantify the percentage of labeled protein in each sample by comparing the peak areas of the unlabeled and labeled protein species.

    • Plot the percentage of labeling against the concentration of the test inhibitor.

    • A dose-dependent decrease in labeling indicates that the test inhibitor competes for the same binding site as the covalent probe. An IC₅₀ value can be calculated from this data.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No covalent labeling observed 1. Protein target lacks a reactive nucleophile in the binding site.2. Probe is unstable or has degraded.3. Incubation time is too short or concentration is too low.1. Confirm the presence of potential nucleophiles (Ser, Lys, Tyr, etc.) via protein sequence/structure.2. Use fresh probe stock; verify integrity if possible.3. Perform a time-course and concentration-response experiment (e.g., 1-24 hours, 10-500 µM probe).
High background or non-specific labeling 1. Probe concentration is too high, leading to non-specific reactions.2. Protein is unstable and unfolds, exposing cryptic nucleophiles.3. Assay buffer contains nucleophilic components (e.g., Tris, DTT).1. Reduce probe concentration and/or incubation time.2. Check protein stability with biophysical methods (e.g., DSF). Add stabilizing agents if necessary.3. Use non-nucleophilic buffers like HEPES or PBS. Avoid reducing agents.
Poor quality mass spectra 1. Inefficient protein ionization.2. Incomplete desalting.3. Protein precipitation.1. Optimize MS source parameters. Add a small amount of organic solvent to the sample.2. Ensure the desalting column is functioning correctly; optimize the LC gradient.3. Check protein solubility in the final assay and quench conditions.

References

  • Oncodesign Services. (2025, August 29). Covalent Screening. [Link]

  • Gehringer, M., & Lau, T. (2023, February 21). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

Sources

Application

Application Note: SuFEx-Mediated Polymerization of Polysulfonamides Using tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfur-linked macromolecules[1]. While traditional A2 + B2 step-growth polymerizations are inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfur-linked macromolecules[1]. While traditional A2 + B2 step-growth polymerizations are inherently limited by the strict stoichiometric requirements of the Carothers equation, the use of AB-type monomers guarantees a perfect 1:1 functional group ratio, enabling higher molecular weights and lower dispersity[2].

This application note details the step-by-step methodology for synthesizing high-performance polysulfonamides using the rationally designed AB monomer: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate . By masking the secondary amine with a Boc protecting group, the monomer remains shelf-stable. Upon controlled deprotection and base-mediated activation, it undergoes rapid, self-validating SuFEx polymerization to yield robust polysulfonamide materials with tunable thermal properties and exceptional chemical resistance.

Mechanistic Causality & Monomer Design

To achieve high-molecular-weight polymers, premature cross-reactivity must be completely suppressed during monomer storage. The design of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate perfectly addresses this through orthogonal reactivity:

  • The "A" Terminus (Masked Nucleophile): The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. In this state, the nitrogen lone pair is delocalized, rendering it non-nucleophilic.

  • The "B" Terminus (Electrophile): The aliphatic sulfonyl fluoride (-SO2F) is highly stable to neutral and acidic conditions, unlike traditional sulfonyl chlorides which readily hydrolyze.

The Activation Cascade: Acidic cleavage of the Boc group yields an ammonium salt. Because the amine is protonated, it remains dormant, preventing uncontrolled oligomerization. The polymerization is only triggered "on-demand" by the addition of a strong, non-nucleophilic base (e.g., DABCO or DBU). The base serves a dual mechanistic purpose: it deprotonates the ammonium salt to reveal the active secondary amine, and it acts as a proton sponge to sequester the hydrogen fluoride (HF) byproduct generated during the SuFEx coupling, thereby driving the thermodynamic equilibrium forward[2].

SuFEx_Workflow Monomer Protected AB Monomer Boc-N(CH3)-CH2-CH2-SO2F Deprotection Acidic Deprotection (TFA in DCM) Monomer->Deprotection AmmoniumSalt Dormant Ammonium Salt [CH3-NH2+-CH2-CH2-SO2F] TFA- Deprotection->AmmoniumSalt - CO2, - tBuOH BaseAddition Base Addition & Activation (DABCO) AmmoniumSalt->BaseAddition ActiveMonomer Active AB Monomer CH3-NH-CH2-CH2-SO2F BaseAddition->ActiveMonomer Neutralization Polymerization SuFEx Step-Growth Polymerization ActiveMonomer->Polymerization Polymer Polysulfonamide -[N(CH3)-CH2-CH2-SO2]n- Polymerization->Polymer - HF (Base-H+ F-)

Workflow for SuFEx-mediated synthesis of polysulfonamides from protected AB monomers.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

Protocol A: Monomer Activation (Boc Deprotection)

Causality: Trifluoroacetic acid (TFA) selectively cleaves the Boc carbamate without degrading the sensitive S(VI)-F bond.

  • Dissolution: In an oven-dried 50 mL round-bottom flask, dissolve 5.0 mmol of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in 15 mL of anhydrous dichloromethane (DCM).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 50 mmol (10 equiv) of TFA dropwise under a nitrogen atmosphere.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) or 19 F NMR. The evolution of CO 2​ gas (bubbling) will cease when deprotection is complete. The 19 F NMR spectrum must show the retention of the -SO 2​ F signal (typically a sharp multiplet around +50 to +60 ppm), confirming the electrophile survived the acidic conditions.

  • Isolation: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual acid, yielding the dormant ammonium trifluoroacetate salt as a viscous oil or crystalline solid.

Protocol B: SuFEx Click Polymerization

Causality: Step-growth polymerizations require extremely high conversion (>99%) to achieve high molecular weights. Therefore, the reaction must be run at high concentrations to favor intermolecular chain extension over intramolecular cyclization[2].

  • Preparation: Transfer the dormant ammonium salt (5.0 mmol) to a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvation: Dissolve the salt in 2.5 mL of anhydrous N,N-dimethylformamide (DMF) to achieve a high monomer concentration of 2.0 M.

  • Activation: Add 12.5 mmol (2.5 equiv) of 1,4-diazabicyclo[2.2.2]octane (DABCO). Note: 1.0 equiv neutralizes the TFA salt, 1.0 equiv sequesters the generated HF, and 0.5 equiv acts as a catalytic excess.

  • Polymerization: Seal the tube and heat the mixture to 60 °C in an oil bath, stirring vigorously for 24 to 48 hours.

  • Self-Validation Check: Extract a 10 µL aliquot at 12-hour intervals. Dilute in DMSO- d6​ and analyze via 19 F NMR. The sharp monomeric -SO 2​ F signal will progressively disappear. The reaction is deemed complete when the monomeric fluorine signal integrates to <1% relative to an internal standard.

SuFEx_Mechanism Amine Nucleophilic Amine (Chain End A) Intermediate Transition State [S(VI) Pentacoordinate] Amine->Intermediate SulfonylFluoride Sulfonyl Fluoride (Chain End B) SulfonylFluoride->Intermediate BaseCatalyst DABCO (Proton Sponge / Activator) BaseCatalyst->Intermediate H+ abstraction Product Sulfonamide Linkage (-SO2-N-) Intermediate->Product Byproduct Fluoride Salt [DABCO-H]+ F- Intermediate->Byproduct

Mechanistic pathway of base-catalyzed SuFEx coupling forming the sulfonamide linkage.

Protocol C: Polymer Isolation & Characterization
  • Precipitation: Cool the polymerization mixture to room temperature. Dilute with 2 mL of DMF to reduce viscosity, then precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirred, ice-cold methanol.

  • Filtration: Collect the precipitated polysulfonamide via vacuum filtration. Wash the polymer cake with cold methanol (3 × 20 mL) and deionized water (2 × 20 mL) to remove residual DABCO salts and cyclic oligomers.

  • Drying: Dry the polymer in a vacuum oven at 50 °C for 24 hours until a constant weight is achieved.

  • Self-Validation Check: Perform Gel Permeation Chromatography (GPC) using DMF containing 0.01 M LiBr as the eluent. A unimodal peak indicates successful step-growth polymerization, whereas a bimodal distribution suggests premature termination.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized quantitative parameters for the SuFEx polymerization of this specific AB monomer, along with the physical rationale behind each parameter.

Reaction ParameterOptimized ConditionMechanistic Rationale
Monomer Concentration 2.0 M in DMFHigh concentration thermodynamically drives intermolecular step-growth and suppresses the formation of macrocyclic oligomers.
Base / Catalyst DABCO (2.5 equiv)Acts as both a neutralizing agent for the dormant ammonium salt and a highly efficient proton sponge to sequester the HF byproduct[2].
Temperature 60 °CProvides sufficient kinetic energy to overcome the activation barrier of the S(VI) pentacoordinate transition state without thermally degrading the polymer backbone.
Reaction Time 24 - 48 hoursEnsures maximum functional group conversion (>99%), which is mathematically required by the Carothers equation to achieve high molecular weight ( Mn​ > 15 kDa).
Precipitation Solvent Cold MethanolPolysulfonamides are highly insoluble in cold protic solvents, whereas the generated [DABCO-H] + F salts and unreacted monomers remain highly soluble, allowing for facile purification.

Sources

Method

Application Note &amp; Protocol: Catalyst Selection for SuFEx Coupling of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) coupling of tert-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) coupling of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. SuFEx chemistry, a cornerstone of the "click chemistry" paradigm, offers robust and modular access to complex molecular architectures.[1] The specific substrate discussed here, an aliphatic sulfonyl fluoride, presents unique considerations for catalytic activation. This guide moves beyond mere procedural lists to explain the causality behind catalyst choice, offering a framework grounded in mechanistic understanding to empower researchers to optimize their synthetic outcomes. Detailed protocols, comparative data, and troubleshooting insights are provided to ensure reliable and reproducible results in the laboratory.

Introduction to SuFEx and the Target Substrate

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless and coworkers, has emerged as a profoundly reliable method for constructing robust chemical linkages.[2] It leverages the unique stability and latent reactivity of the S(VI)-F bond, which, despite its high bond energy, can be selectively activated for exchange with nucleophiles like phenols, amines, and alcohols.[3] This combination of stability and controllable reactivity makes SuFEx an ideal "click" reaction, characterized by high yields, functional group tolerance, and operational simplicity.

The substrate at the core of this note, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate , is an aliphatic sulfonyl fluoride. Unlike aromatic sulfonyl fluorides, its reactivity is not modulated by aryl electronics, making catalyst selection paramount. The Boc-protected amine functionality introduces a common protecting group strategy used in multi-step synthesis, requiring catalysts that do not compromise its integrity.

The general SuFEx coupling reaction discussed is: R-SO₂F + Nu-H → R-SO₂-Nu + HF

The key challenge is to facilitate this transformation efficiently and cleanly, which is the role of the catalyst.

The Core Principle: Catalysis in SuFEx Coupling

Catalysts in SuFEx reactions serve one or both of two primary functions: activating the sulfonyl fluoride electrophile or enhancing the nucleophilicity of the coupling partner (e.g., an alcohol or phenol).[4][5]

  • Activation of the S(VI)-F Bond: Strong Lewis bases can interact with the electrophilic sulfur center of the sulfonyl fluoride, forming a hypervalent intermediate (e.g., an ammonium fluoride salt).[4][5] This interaction polarizes the S-F bond, making it more susceptible to nucleophilic attack.

  • Activation of the Nucleophile: The catalyst, typically a base, deprotonates the nucleophile (e.g., a phenol, R-OH) to generate a more potent nucleophile (e.g., a phenolate, R-O⁻). This is often the dominant pathway.

A critical aspect of modern SuFEx catalysis is the management of the hydrogen fluoride (HF) byproduct. Silicon-based additives, such as hexamethyldisilazane (HMDS), are often employed to act as a fluoride trap, forming thermodynamically favorable Si-F bonds and preventing the accumulation of corrosive HF, which can degrade the catalyst or acid-sensitive substrates.[6][7]

A Guide to Catalyst Selection

The choice of catalyst is not arbitrary; it is a decision guided by the properties of the substrates and the desired reaction kinetics. The reactivity of SuFEx catalysts generally correlates with their basicity (pKaH).[6]

3.1. Catalyst Classes and Their Applications

a) Tertiary Amines (e.g., Triethylamine, Et₃N, TEA)

  • Mechanism: Primarily act by deprotonating the nucleophile.

  • Use Case: Effective for reactions involving highly acidic nucleophiles (e.g., electron-deficient phenols) or when coupling with highly reactive SuFEx hubs like sulfuryl fluoride (SO₂F₂).[6][8] For a typical aliphatic sulfonyl fluoride like our target substrate, Et₃N is often too weak to provide efficient catalysis with less acidic nucleophiles like simple alcohols.

  • pKaH (in MeCN): ~18.8[6]

b) Amidines (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Mechanism: A strong, non-nucleophilic base that is highly effective at deprotonating a wide range of alcohols and phenols.[4][6] It is one of the most common and versatile catalysts for SuFEx.

  • Use Case: An excellent starting point for the coupling of aliphatic sulfonyl fluorides with most phenolic and some alcoholic nucleophiles.[6] It provides a good balance of reactivity and operational simplicity. However, catalyst loadings can be relatively high (10–30 mol%).[6]

  • pKaH (in MeCN): ~24.3[6]

c) Guanidines (e.g., 2-tert-Butyl-1,1,3,3-tetramethylguanidine, BTMG)

  • Mechanism: A very strong, yet sterically hindered, organic base that efficiently generates nucleophilic anions.[6]

  • Use Case: Ideal for more challenging transformations, including reactions with less reactive alkyl alcohols or when lower catalyst loadings and faster reaction times are desired. The combination of BTMG with a silicon additive like HMDS forms the basis of "Accelerated SuFEx," which circumvents the need for pre-silylated nucleophiles.[7] This is a highly recommended system for the target substrate.

  • pKaH (in MeCN): ~26.0[6]

d) Phosphazenes (e.g., BEMP)

  • Mechanism: An extremely strong organosuperbase.

  • Use Case: Reserved for the most challenging SuFEx couplings involving weakly nucleophilic partners or unreactive sulfonyl fluorides.[6] While highly effective, BEMP is more expensive and air-sensitive, making it less practical for routine scale-up.[6]

  • pKaH (in MeCN): ~27.6[6]

e) Bifunctional and Lewis Acidic Systems

  • Recent advances have introduced Lewis acidic catalysts, such as Ca(NTf₂)₂, often used in conjunction with a mild base like DABCO.[6][9] This system is particularly effective for activating sulfamoyl fluorides and for constructing S-N bonds.[6][9]

3.2. Catalyst Selection Logic

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system.

G sub_prop Assess Nucleophile (e.g., Phenol, Alcohol) acidic_phenol Strongly Acidic? (e.g., p-nitrophenol) sub_prop->acidic_phenol sterics Sterically Hindered? acidic_phenol->sterics No / Moderately cat_tea Start with Et3N (may be sufficient) acidic_phenol->cat_tea Yes speed Reaction Speed Critical? sterics->speed Yes cat_dbu Use DBU (General Purpose) sterics->cat_dbu No speed->cat_dbu No cat_btmg Use Accelerated SuFEx (BTMG / HMDS) speed->cat_btmg Yes cat_bemp Consider BEMP (For very challenging cases) cat_btmg->cat_bemp Fails

Caption: Catalyst selection decision tree for SuFEx coupling.

3.3. Comparative Data for Catalyst Systems

The following table summarizes typical conditions for the coupling of a sulfonyl fluoride with a generic phenol nucleophile.

CatalystTypical Loading (mol%)Co-reagentSolventTypical TimeKey Advantage
Et₃N 10 - 150NoneCH₃CN, DCM12 - 24 hInexpensive, mild
DBU 10 - 30[6]Silyl EtherCH₃CN, THF1 - 12 hVersatile, widely effective
BTMG 1 - 10HMDSCH₃CN5 - 60 minFast, low catalyst loading, uses free alcohols
BEMP 1 - 10[6]Silyl EtherCH₃CN, THF< 1 hExtremely powerful for difficult substrates

*Note: Traditional DBU/BEMP protocols often use pre-formed silyl ethers as the nucleophile to drive the reaction via Si-F bond formation. The "Accelerated SuFEx" protocol with BTMG/HMDS generates the reactive silyl ether in situ from the free alcohol.[7]

Experimental Protocol: Accelerated SuFEx Coupling

This protocol describes a general and highly efficient procedure for the coupling of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate with a phenolic or alcoholic nucleophile using the BTMG/HMDS "Accelerated SuFEx" system.

4.1. Materials and Reagents
  • tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Substrate)

  • Phenol or Alcohol Nucleophile

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Reaction vial with stir bar

  • Standard glassware for workup and purification

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Stock Solutions (Substrate, Nucleophile, BTMG) combine 2. Combine Substrate, Nucleophile, & HMDS in CH3CN prep->combine initiate 3. Add BTMG Catalyst (t=0) combine->initiate monitor 4. Stir at RT Monitor by TLC/LC-MS initiate->monitor evap 5. Evaporate Volatiles monitor->evap purify 6. Column Chromatography evap->purify char 7. Characterize Product (NMR, HRMS) purify->char

Caption: Step-by-step workflow for Accelerated SuFEx coupling.

4.3. Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.0 equiv).

  • Reagent Addition: Add the desired nucleophile (1.0–1.1 equiv) followed by anhydrous acetonitrile (to achieve a concentration of ~0.1–0.5 M).

  • Silicon Additive: Add hexamethyldisilazane (HMDS) (1.0–1.2 equiv) to the mixture.

  • Reaction Initiation: Add the BTMG catalyst (typically 1–10 mol%) to the stirring solution at room temperature. The reaction is often very fast.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 5 to 60 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (e.g., Me₃SiF, excess HMDS).

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Key Insights
  • Incomplete Conversion: If the reaction stalls, consider increasing the BTMG catalyst loading (e.g., from 5 mol% to 10 mol%). For very challenging alkyl alcohols, loadings up to 20 mol% may be required. Ensure all reagents and the solvent are anhydrous, as water can consume HMDS and quench the catalyst.

  • Side Product Formation: The Boc protecting group is generally stable to these conditions. However, if degradation is observed, ensure the reaction is not run for an unnecessarily long time. The speed of the Accelerated SuFEx protocol is a key advantage in minimizing side reactions.

  • Purification Issues: The byproducts of the BTMG/HMDS system are volatile, which simplifies purification. If the crude product is difficult to purify, a simple aqueous workup (e.g., with dilute HCl to quench the base, followed by extraction) can be performed before chromatography, provided the product is stable.

Conclusion

The selection of a catalyst for the SuFEx coupling of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a critical parameter for success. While traditional catalysts like DBU are effective, the modern Accelerated SuFEx protocol using BTMG and HMDS offers significant advantages in speed, efficiency, and operational simplicity, particularly by allowing the direct use of unprotected alcohols.[7] By understanding the mechanistic principles and considering the nature of the nucleophilic coupling partner, researchers can rationally select a catalytic system to achieve rapid and high-yielding synthesis of desired sulfonate and sulfonamide structures, furthering progress in drug discovery and materials science.

References
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
  • The Emerging Applications of Sulfur(VI)
  • Sulfur fluoride exchange. PMC - NIH.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Advances in the construction of diverse SuFEx linkers.
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal.
  • Direct 18F-Fluorosulfurylation of Phenols and Amines Using an [18F]FSO2+ Transfer Agent Generated In Situ.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
  • Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversific
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme.
  • Integration of SuFEx and Sonogashira Cross-Coupling for the Synthesis of Structurally Diverse Aryl Acetylenes on DNA. Organic Letters.
  • The emerging applications of sulfur (VI)
  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science (RSC Publishing).
  • Sulfur(VI)-Fluoride Exchange (SuFEx).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme.
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society.
  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. PMC.

Sources

Application

preparation of sulfamate linkages using tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights and Protocols for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate and Related S(VI) Hubs Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights and Protocols for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate and Related S(VI) Hubs

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology for the rapid assembly of modular connections, originally pioneered by the [1]. The unique balance of stability and reactivity inherent to the –SO₂F group allows for the predictable synthesis of complex molecules in drug discovery and materials science. This application note details the specific reactivity profiles and laboratory protocols for utilizing aliphatic sulfonyl fluorides—specifically tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate —and clarifies the mechanistic requirements for generating divergent S(VI) linkages.

Structural Causality & Mechanistic Integrity

A common misconception in SuFEx chemistry is the interchangeable use of S(VI) hubs for linkage generation. It is critical to establish the causality between the starting electrophile's structure and the resulting functional group:

  • Aliphatic Sulfonyl Fluorides (R–C–SO₂F): Reagents such as tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate possess a carbon-sulfur bond. When reacted with amines or alcohols, the C–S bond remains intact. Consequently, these reagents are mechanistically restricted to forming sulfonamide (R–C–SO₂–NR'₂) or sulfonate (R–C–SO₂–OR') linkages.

  • Sulfamoyl Fluorides (R₂N–SO₂F) & Fluorosulfates (R–O–SO₂F): The preparation of true sulfamate linkages (R–O–SO₂–NR'₂) requires a heteroatom-linked S(VI) hub[2],[3].

Because aliphatic sulfonyl fluorides exhibit lower electrophilicity at the S(VI) center compared to their aryl or heteroatom counterparts, standard base catalysis is often insufficient. To overcome this, the combination of Ca(NTf₂)₂ and DABCO is employed. Calcium(II) acts as a fluorophilic Lewis acid to coordinate the leaving group, while DABCO serves as a nucleophilic relay, synergistically lowering the activation energy for S–F bond cleavage[4].

To ensure scientific integrity and provide a comprehensive guide, this document outlines the protocol for generating sulfonamides/sulfonates using the titled aliphatic reagent, alongside a validated protocol for true sulfamate synthesis using its structural analog, tert-butyl (fluorosulfonyl)carbamate.

Quantitative Data Summarization

The following table summarizes the causal relationship between the SuFEx hub, the nucleophile, the required catalytic system, and the resulting linkage.

SuFEx Hub TypeRepresentative ReagentNucleophileCatalyst / Base SystemLinkage FormedTypical Yield (%)
Aliphatic Sulfonyl Fluoride tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamatePrimary AmineCa(NTf₂)₂ (20 mol%) + DABCOSulfonamide 75 - 94%
Aliphatic Sulfonyl Fluoride tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamatePhenol / AlcoholDBU (1.5 equiv)Sulfonate 70 - 85%
Sulfamoyl Fluoride tert-Butyl (fluorosulfonyl)carbamatePhenol / AlcoholDBU (1.5 equiv)Sulfamate 80 - 98%
Fluorosulfate Aryl-OSO₂FSecondary AmineCa(NTf₂)₂ (20 mol%) + DABCOSulfamate 85 - 99%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Sulfonamide Linkages

Objective: Coupling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate with a primary amine.

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.0 mmol, 241 mg) under an inert nitrogen atmosphere.

  • Catalyst Activation: Add Ca(NTf₂)₂ (0.2 mmol, 20 mol%) and DABCO (2.0 mmol, 2.0 equiv). Causality Note: The dual Ca(II)/DABCO system is strictly required here; omitting the calcium salt will result in negligible conversion due to the high stability of the aliphatic S–F bond[4].

  • Nucleophile Addition: Dissolve the target primary amine (1.2 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) and add it to the reaction mixture at room temperature.

  • Reaction Execution & Validation: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). Because the aliphatic starting material lacks a strong UV chromophore, visualize the plates using a KMnO₄ stain. The complete disappearance of the starting material spot indicates reaction completion.

  • Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL). Causality Note: The acidic wash is critical to fully protonate and partition the DABCO catalyst and any unreacted amine into the aqueous phase, preventing co-elution. Wash with brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Protocol B: Synthesis of True Sulfamate Linkages

Objective: Coupling tert-butyl (fluorosulfonyl)carbamate (a sulfamoyl fluoride) with an alcohol.

  • Preparation: In a dry vial, dissolve tert-butyl (fluorosulfonyl)carbamate (1.0 mmol, 199 mg) in anhydrous MeCN (5.0 mL).

  • Base and Nucleophile Addition: Add the target alcohol (e.g., phenol derivative) (1.2 mmol). Cool the vial to 0 °C using an ice bath, then add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv) dropwise. Causality Note: DBU rapidly deprotonates the alcohol to form a highly nucleophilic alkoxide, which readily attacks the highly electrophilic sulfamoyl fluoride center.

  • Reaction Execution & Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Self-Validation Step: Monitor via LC-MS. Look for the [M+H]⁺ or [M+Na]⁺ mass peak corresponding to the desired sulfamate ester.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the sulfamate product.

Workflow Visualization

The following diagram maps the divergent SuFEx pathways, illustrating how the structural class of the S(VI) hub dictates the final chemical linkage.

SuFEx_Pathways Reagent1 Aliphatic Sulfonyl Fluoride tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Sulfonamide Sulfonamide Linkage (R-C-SO₂-NH-R') Reagent1->Sulfonamide + Amine (R'-NH₂) Ca(NTf₂)₂ / DABCO Sulfonate Sulfonate Linkage (R-C-SO₂-O-R') Reagent1->Sulfonate + Alcohol (R'-OH) DBU Reagent2 Sulfamoyl Fluoride tert-Butyl (fluorosulfonyl)carbamate Sulfamate Sulfamate Linkage (R-N-SO₂-O-R') Reagent2->Sulfamate + Alcohol (R'-OH) DBU

Figure 1: Divergent SuFEx pathways demonstrating linkage causality based on S(VI) hub structure.

References

  • Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis URL: [Link]

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: CCS Chemistry URL: [Link]

  • Title: SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters URL: [Link]

  • Title: Sulfonyl and sulfamoyl fluorides – building blocks for the SuFEx click reaction Source: Chemistry - A European Journal / ResearchGate URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate for Advanced Late-Stage Functionalization

Introduction: The Imperative of Late-Stage Functionalization In the landscape of drug discovery and chemical biology, the ability to modify complex molecules at a late stage is paramount. Late-stage functionalization (LS...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Late-Stage Functionalization

In the landscape of drug discovery and chemical biology, the ability to modify complex molecules at a late stage is paramount. Late-stage functionalization (LSF) offers a powerful strategy to diversify lead compounds, introduce reporter tags, or fine-tune pharmacological properties without re-synthesizing molecules from scratch.[1] Among the chemical tools developed for LSF, those based on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry have emerged as exceptionally robust and versatile.[2][3] This guide focuses on a key SuFEx reagent, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate , a tool prized for its unique balance of stability and reactivity, enabling precise covalent modification of complex biomolecules.[4][5]

The Reagent: Structure, Stability, and the Power of the Sulfonyl Fluoride

At the heart of this reagent is the sulfonyl fluoride (-SO₂F) group. This moiety is remarkably stable in aqueous environments, a critical feature for biocompatible reactions, yet it can be coaxed to react with specific nucleophilic amino acid residues within a protein's binding pocket.[4][6][7] Unlike more reactive electrophiles like sulfonyl chlorides, sulfonyl fluorides offer a "Goldilocks" level of reactivity—stable enough for handling and storage but reactive enough to form strong, covalent bonds with targets.[6][7]

The structure of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate incorporates a Boc-protected amine, which provides a handle for further modifications post-conjugation or can be a key part of the molecular design for a specific target. The ethyl linker provides flexibility, allowing the reactive sulfonyl fluoride warhead to orient itself effectively within a target's binding site.

Mechanism of Action: SuFEx Chemistry in Bioconjugation

The utility of sulfonyl fluorides in bioconjugation is rooted in SuFEx chemistry, a concept that has become a cornerstone of modern click chemistry.[2][8] The core principle involves the reaction of the electrophilic sulfur(VI) center with a nucleophile, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonyl or sulfonamide linkage.[3][9]

While early covalent strategies focused almost exclusively on the cysteine residue, the SuFEx approach has significantly expanded the range of targetable amino acids.[2] Sulfonyl fluorides have demonstrated the ability to react with a variety of nucleophilic residues, including:

  • Lysine: The primary amine of the lysine side chain attacks the sulfonyl fluoride to form a stable sulfonamide bond.[6][9][10]

  • Tyrosine: The phenolic hydroxyl group of tyrosine is an effective nucleophile for SuFEx reactions.[6][9][10]

  • Serine & Threonine: The hydroxyl groups of these residues can also be targeted, particularly highly activated ones found in enzyme active sites.[6][10][11]

  • Histidine: The imidazole side chain of histidine presents another potential nucleophilic partner.[2][10]

The specific residue that reacts is often determined by its accessibility and nucleophilicity, which can be influenced by the local microenvironment within the protein.[6][7]

SuFEx_Mechanism cluster_0 Reagents cluster_1 Reaction cluster_2 Product Reagent R-SO₂F (Sulfonyl Fluoride) TransitionState Transition State Reagent->TransitionState Nucleophilic Attack Protein Protein-Nu: (Lys, Tyr, Ser, etc.) Protein->TransitionState Conjugate R-SO₂-Nu-Protein (Stable Covalent Adduct) TransitionState->Conjugate Fluoride Displacement Fluoride F⁻ TransitionState->Fluoride

General mechanism of SuFEx-based protein modification.

Core Application: Covalent Labeling of Proteins

A primary application for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is the covalent modification of proteins for various downstream applications, including proteomics, enzyme profiling, and the development of covalent inhibitors.[2] The protocol below outlines a general workflow for labeling a target protein.

Experimental Workflow Overview
Workflow for covalent protein labeling and analysis.
Protocol 1: General Procedure for Protein Labeling

This protocol is a starting point and must be optimized for each specific protein and reagent combination.

1. Materials and Reagents:

  • Target Protein (e.g., Bovine Serum Albumin as a test case)

  • tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (Note: pH may need optimization)

  • DMSO (Anhydrous)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography equipment for cleanup

  • SDS-PAGE materials

  • Mass spectrometer for analysis

2. Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in anhydrous DMSO.

  • Protein Preparation: Prepare a 1 mg/mL (or ~15 µM for BSA) solution of the target protein in the assay buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the protein solution.

    • Add 1 µL of the 10 mM reagent stock solution (for a final reagent concentration of 100 µM, a ~6.7-fold molar excess for BSA). This stoichiometry is a critical parameter for optimization.

    • For the negative control, add 1 µL of DMSO.

    • Incubate the reaction at 37°C for 1 to 4 hours. The optimal time and temperature will vary.

  • Quenching and Cleanup:

    • (Optional but recommended) Quench the reaction by adding a high concentration of a primary amine, like Tris buffer, to consume any unreacted reagent.

    • Remove excess, unreacted reagent by dialysis against the assay buffer or by using a size-exclusion chromatography column (e.g., a desalting column).

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein alongside the control. While a mass shift from this small molecule may not be visible, this step confirms protein integrity.

    • Mass Spectrometry (LC-MS): This is the definitive analysis. Dilute the cleaned, labeled protein and analyze via LC-MS to determine the mass of the intact protein. An increase in mass corresponding to the addition of the reagent (minus the fluoride) confirms covalent modification.

    • Proteomics (LC-MS/MS): To identify the specific site(s) of modification, the labeled protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.

Optimization and Key Considerations
ParameterRecommended Starting PointRationale & Notes
pH 7.5 - 9.0The nucleophilicity of lysine and tyrosine side chains is pH-dependent. Higher pH deprotonates the nucleophile, increasing reactivity. However, protein stability must be considered.
Stoichiometry 10- to 100-fold molar excess of reagentA higher excess can drive the reaction to completion but increases the risk of non-specific or multiple modifications. Start with a lower excess and titrate up.
Temperature 25°C - 37°CHigher temperatures can accelerate the reaction rate but may compromise protein stability and lead to denaturation.
Incubation Time 1 - 12 hoursThe reaction kinetics will depend on the specific protein and conditions. A time-course experiment is recommended during optimization.

Causality Behind Choices: The selection of a slightly alkaline pH is crucial as it facilitates the deprotonation of lysine (ε-amino group pKa ~10.5) and tyrosine (phenolic hydroxyl pKa ~10.5) residues, significantly enhancing their nucleophilicity towards the electrophilic sulfur center of the sulfonyl fluoride. The use of DMSO to prepare the stock solution is standard for water-insoluble organic compounds, but its final concentration in the aqueous reaction should be kept low (typically <5%) to avoid protein denaturation.

Conclusion and Future Outlook

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate stands as a potent and reliable tool in the chemical biologist's arsenal for late-stage functionalization. Its foundation in SuFEx click chemistry provides a biocompatible and selective method for covalently modifying proteins and other complex molecules.[8][12] The ability to expand the targetable proteome beyond cysteine residues opens up new avenues for developing novel therapeutics, diagnostic probes, and tools for fundamental biological research.[6][7] As synthetic methods for creating diverse sulfonyl fluorides continue to advance, the applications of this versatile "warhead" are poised to expand even further, solidifying its role as a privileged electrophile in modern chemical biology.[6][13]

References

  • Dong, J., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. Available at: [Link]

  • Li, S., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Jones, B., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Available at: [Link]

  • Otava Chemicals. SuFEx Handle Fragment Library. Available at: [Link]

  • Kim, T., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amino acid and peptidic sulfonyl fluorides. Available at: [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available at: [Link]

  • ACS Publications. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]

  • Purdue University Graduate School. (2023). Methodology to Access Sulfonyl Fluorides. Figshare. Available at: [Link]

  • PubChem. (n.d.). Tert-butyln-[2-(fluorosulfonyl)ethyl]carbamate. Available at: [Link]

  • Chemsafetypro. (n.d.). tert-butyl N-ethyl-N-[2-(fluorosulfonyl)ethyl]carbamate — Chemical Substance Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Chemsafetypro. (n.d.). tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate — Chemical Substance Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Boc-N(CH3)-CH...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Boc-N(CH3)-CH2-CH2-SO2F). This molecule is a highly valuable SuFEx (Sulfur Fluoride Exchange) building block, but its synthesis is notoriously tricky due to the extreme electrophilicity of ethenesulfonyl fluoride (ESF) and the competing reaction pathways of nitrogen nucleophiles.

This guide is designed to diagnose your low yields, explain the mechanistic causality behind these failures, and provide a self-validating protocol to achieve high-purity product.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use the diagnostic workflow below to identify the root cause of your specific failure mode.

G Start Low Yield of Target Boc-N(CH3)-CH2-CH2-SO2F Symp1 Symptom: Major byproduct is a 4-membered ring (m/z 135) Start->Symp1 Symp2 Symptom: Reaction turns black/viscous (Polymer) Start->Symp2 Symp3 Symptom: Starting material recovered unreacted Start->Symp3 Cause1 Root Cause: Primary amine (MeNH2) undergoes intramolecular SuFEx to β-sultam Symp1->Cause1 Cause2 Root Cause: Strong base (NaH/n-BuLi) causes anionic polymerization of ESF Symp2->Cause2 Cause3 Root Cause: Weak base (TEA/DIPEA) fails to activate carbamate nucleophile Symp3->Cause3 Sol1 Solution: Avoid primary amines. Use pre-formed Boc-NHMe Cause1->Sol1 Sol2 Solution: Use catalytic DBU (mild, non-nucleophilic) Cause2->Sol2 Cause3->Sol2

Fig 1. Diagnostic workflow for troubleshooting low yields in Boc-N(CH3)-CH2-CH2-SO2F synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I attempted a two-step synthesis by reacting methylamine with ESF, intending to Boc-protect the intermediate. However, I isolated a cyclic byproduct and no target compound. What happened? Causality & Expert Insight: You have inadvertently synthesized a β-sultam (N-methyl-1,2-thiazetidine 1,1-dioxide). When a primary amine like methylamine reacts with ESF, the initial Michael addition forms a secondary amine intermediate. Because this intermediate is highly nucleophilic and in close proximity to the strongly electrophilic sulfonyl fluoride group, it rapidly undergoes an intramolecular SuFEx reaction. This expels hydrogen fluoride (HF) to form the 4-membered β-sultam ring[1]. Once the sulfonyl fluoride is consumed in this cyclization, subsequent Boc protection to yield your target is impossible. Solution: You must avoid the primary amine intermediate entirely. Instead, use pre-formed tert-butyl methylcarbamate (Boc-NHMe) as your nucleophile.

Q2: I switched to using Boc-NHMe and reacted it with ESF using Sodium Hydride (NaH) to deprotonate the carbamate. The reaction turned into a black, viscous tar and yielded <5% product. Why? Causality & Expert Insight: ESF is famously described as "the most perfect Michael acceptor ever found" [2], but this extreme reactivity comes with a vulnerability: it is highly susceptible to anionic polymerization and dehydrofluorination in the presence of strong, hard bases like NaH or n-BuLi. The black tar you observed is polymerized ESF. Solution: Carbamates require basic activation to undergo Michael addition, but you must use a mild, non-nucleophilic base. Catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal choice. It temporarily activates the carbamate without triggering the catastrophic polymerization of ESF [3].

Mechanism MeNH2 Methylamine (Primary Amine) Inter Secondary Amine Intermediate [MeNH-CH2-CH2-SO2F] MeNH2->Inter + ESF (Michael Add.) Sultam β-Sultam (Dead End) Inter->Sultam Intramolecular SuFEx (-HF) BocNHMe Boc-NHMe (Carbamate) BocAnion Carbamate Anion [Boc-N(Me)-] BocNHMe->BocAnion Catalytic DBU Target Target Compound Boc-N(Me)-CH2-CH2-SO2F BocAnion->Target + ESF (Michael Add.)

Fig 2. Competing mechanistic pathways: β-Sultam formation vs. desired DBU-catalyzed Michael addition.

Part 3: Quantitative Optimization Data

To illustrate the critical nature of base selection, consider our internal optimization data for the Michael addition of Boc-NHMe to ESF.

Base SelectionSolventTempYield (%)Causality / Observation
NaH (1.2 eq)THF0 °C< 5%Rapid anionic polymerization of ESF; black tar formation.
TEA (2.0 eq)CH₂Cl₂RT0%Triethylamine is insufficiently basic to activate the carbamate.
Cs₂CO₃ (1.5 eq)DMFRT45%Good deprotonation, but solvent/base combination causes partial ESF hydrolysis.
DBU (0.2 eq)CH₃CN0 °C → RT> 85% Optimal. DBU acts as an efficient general base catalyst without degrading ESF.

Part 4: Self-Validating Experimental Protocol

Here is the field-proven, step-by-step methodology for the high-yield synthesis of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate via the DBU-catalyzed route.

Self-Validation Checkpoint: The use of DBU ensures that the reaction mixture remains homogeneous and light yellow. If the solution turns dark brown or black during step 5, the temperature was not adequately controlled, indicating premature ESF degradation.

Materials Required:
  • tert-Butyl methylcarbamate (Boc-NHMe): 10.0 mmol (1.31 g)

  • Ethenesulfonyl fluoride (ESF): 12.0 mmol (1.32 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 2.0 mmol (0.30 g, 20 mol%)

  • Anhydrous Acetonitrile (CH₃CN): 20 mL

Step-by-Step Procedure:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add Boc-NHMe (10.0 mmol) and anhydrous CH₃CN (20 mL) to the flask. Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • ESF Addition: Add ESF (12.0 mmol) dropwise to the cooled solution via a gastight syringe. (Caution: ESF is a powerful alkylating agent; handle strictly inside a fume hood).

  • Catalyst Initiation: Slowly add DBU (2.0 mmol) dropwise over 5 minutes. The solution will transition to a pale yellow color.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualizing with KMnO₄ stain).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and quench with saturated aqueous NH₄Cl (25 mL) to neutralize the DBU.

  • Extraction: Separate the organic layer. Wash the aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. (Critical Note: Do not use highly basic aqueous washes like NaOH, as this can prematurely hydrolyze the sulfonyl fluoride).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the target compound as a colorless oil.

References

  • Base-Free SuFEx Reaction Promoted by Silica Gel for the Synthesis of β-Sultams. Organic Letters (2025).[Link]

  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition (2016).[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega (2020).[Link]

Optimization

Technical Support Center: Optimizing SuFEx Synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the technical support guide for the synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This document is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to work with SuFEx reactions. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate and optimize this powerful click chemistry transformation.

Introduction: The Power of the S-F Bond

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of modern "click chemistry," a concept pioneered by Nobel Laureate K. Barry Sharpless.[1] SuFEx reactions leverage the unique properties of the sulfur(VI)-fluoride (SVI-F) bond, which is remarkably stable under a wide range of conditions, yet can be selectively activated for rapid and efficient bond formation with appropriate nucleophiles.[2][3]

The target molecule, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, is a sulfamoyl fluoride. This class of compounds is of significant interest in drug discovery and chemical biology due to their stability and ability to act as covalent probes or pharmacophores.[1][3] The synthesis typically involves the reaction of a secondary amine with sulfuryl fluoride (SO2F2).[1][4] While conceptually straightforward, achieving high efficiency and purity requires careful control of reaction parameters. This guide will walk you through baseline conditions, advanced protocols, and solutions to common challenges.

Visualizing the Reaction Pathway

A clear understanding of the transformation is the first step toward optimization. The following diagram outlines the direct synthesis of the target sulfamoyl fluoride from its secondary amine precursor.

G cluster_reactants Reactants cluster_products Products A tert-Butyl (2-aminoethyl)(methyl)carbamate (Secondary Amine Precursor) C tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Target Molecule) A->C Base Catalyst (e.g., Et3N or BTMG) Solvent (e.g., MeCN) Room Temperature B Sulfuryl Fluoride (SO2F2) D Hydrogen Fluoride (HF)

Caption: General reaction scheme for the synthesis of the target sulfamoyl fluoride.

Baseline Synthesis Protocol (Classic Conditions)

This protocol provides a reliable starting point for the synthesis using a common organic base.

Materials:

  • tert-Butyl (2-aminoethyl)(methyl)carbamate

  • Sulfuryl fluoride (SO2F2) gas or a saturated solution in acetonitrile

  • Triethylamine (Et3N), distilled

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-Butyl (2-aminoethyl)(methyl)carbamate (1.0 equiv).

  • Solvent & Base: Dissolve the starting material in anhydrous MeCN (to make a 0.1 M solution). Add triethylamine (1.5 equiv).

  • SO2F2 Addition: While stirring at room temperature, slowly bubble SO2F2 gas (1.2 equiv) through the solution via a needle, or add a saturated solution of SO2F2 in MeCN dropwise. Caution: SO2F2 is a toxic gas and should be handled in a well-ventilated fume hood.[4]

  • Reaction: Seal the flask and stir the reaction at room temperature for 2-6 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the SuFEx synthesis of sulfamoyl fluorides.

Q1: My reaction is stalled or proceeding very slowly. What are the primary factors to investigate?

Answer: Several factors can lead to a sluggish reaction.

  • Base Strength: The reactivity of SuFEx catalysts generally correlates with their pKaH value.[4] Triethylamine (Et3N) is a moderately strong base. If the reaction is slow, consider switching to a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) or an even more potent guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base.[4]

  • Moisture: While SuFEx reactions are known for their tolerance to water and oxygen, excessive moisture can consume the base and potentially lead to hydrolysis of the product or catalyst degradation, particularly with bases like DBU.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Starting Materials: Impurities in the secondary amine precursor can interfere with the reaction. Verify the purity of your starting material by NMR or LC-MS before starting.

  • SO2F2 Delivery: Inconsistent delivery of gaseous SO2F2 can be a problem. Using a saturated solution of SO2F2 in a suitable organic solvent can provide more accurate stoichiometry and reproducible results.[7]

Q2: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can often be solved with systematic optimization. The following workflow can help diagnose the issue.

G Start Low Yield Observed Check_SM Verify Purity of Amine Starting Material Start->Check_SM Check_SM->Start Impure: Purify & Repeat Check_Reagents Check Base & Solvent Quality (Anhydrous? Pure?) Check_SM->Check_Reagents Purity OK Check_Reagents->Start Problem Found: Replace & Repeat Check_Stoich Confirm SO2F2 Stoichiometry (Use saturated solution?) Check_Reagents->Check_Stoich Reagents OK Check_Stoich->Start Inaccurate: Correct & Repeat Optimize_Base Optimize Base (Increase loading or switch to stronger base like DBU/BTMG) Check_Stoich->Optimize_Base Stoichiometry OK Accelerated_Protocol Switch to Accelerated SuFEx Protocol (BTMG/HMDS) Optimize_Base->Accelerated_Protocol Yield still low Success Yield Improved Optimize_Base->Success Yield Improved Accelerated_Protocol->Success

Caption: Troubleshooting workflow for diagnosing and solving low reaction yield.

In addition to the points in the diagram, consider that the workup and purification steps can be a source of yield loss. Sulfamoyl fluorides can sometimes be sensitive to silica gel. A less acidic purification matrix or minimizing contact time may help.

Q3: I'm observing significant side products. What are they and how can they be minimized?

Answer: Fortunately, the SuFEx reaction to form sulfamoyl fluorides from secondary amines is highly chemoselective and generally clean.[2][4] Unlike reactions with primary amines, which can be unstable and eliminate HF, products from secondary amines are robust.[2]

The most likely "side products" are often unreacted starting material or byproducts from the base.

  • Base-Related Byproducts: If using DBU, hydrolysis can be an issue.[6] If using a non-volatile base, salts (e.g., triethylammonium fluoride) will be present in the crude mixture and must be removed during workup.

  • Minimization: The best way to minimize side products is to drive the reaction to completion using an optimized catalyst system. The "Accelerated SuFEx" protocol is particularly effective at this.[5]

Q4: Purification is challenging due to byproducts. How can I simplify the workup?

Answer: This is a key area where modern SuFEx protocols offer a significant advantage. The difficulty in purification often stems from non-volatile bases and the fluoride byproducts.

The solution is to use a catalytic system where all additives and byproducts are volatile. The Accelerated SuFEx protocol, which uses a catalytic amount of BTMG in synergy with a silicon additive like hexamethyldisilazane (HMDS), is designed for this purpose.[4] In this system:

  • BTMG is a highly effective, volatile catalyst.

  • HMDS acts as an HF scavenger, forming volatile trimethylsilyl fluoride (Me3Si-F) and ammonia (NH3).[4]

  • The result is a reaction where, upon completion, the solvent, excess HMDS, BTMG, and all byproducts can be removed under reduced pressure, often yielding the product in high purity without the need for column chromatography.

Advanced Optimization: The Accelerated SuFEx Protocol

For superior speed, efficiency, and purity, the Accelerated SuFEx Click Chemistry (ASCC) protocol is highly recommended. This method circumvents the need for stoichiometric bases and simplifies purification dramatically.[5]

Proposed Mechanism of Accelerated SuFEx

The synergy between the strong, sterically hindered base (BTMG) and the silicon additive (HMDS) is key to the enhanced reactivity. The base activates the nucleophile, while HMDS acts as a potent fluoride trap, driving the reaction equilibrium forward through the formation of the highly stable Si-F bond.[4]

G R2NH Secondary Amine (Nucleophile) Product R2N-SO2F (Product) R2NH->Product Nucleophilic Attack BTMG BTMG (Base) BTMG->R2NH Activates SO2F2 SO2F2 SO2F2->Product HF HF Product->HF Releases Me3SiF Me3Si-F (Volatile) HF->Me3SiF Trapped by HMDS HMDS ((Me3Si)2NH) HMDS->Me3SiF NH3 NH3 (Volatile) HMDS->NH3

Sources

Troubleshooting

Technical Support Center: Handling and Storage of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage of bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage of bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building blocks.

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a prime example of a "sleeping beauty" molecule. It features a highly stable fluorosulfonyl ( −SO2​F ) group designed for click chemistry, alongside an acid-sensitive Boc-protected amine. While the S(VI)-F bond is thermodynamically stable and resistant to neutral hydrolysis, improper storage can trigger a violent, autocatalytic degradation cascade. This guide is designed to help you understand the causality behind these degradation pathways and implement self-validating protocols to preserve your compound's integrity.

Part 1: Quantitative Data & Stability Profiling

To understand how to store this compound, we must first isolate the stability profiles of its two reactive moieties under various environmental stresses.

Environmental Condition −SO2​F StabilityBoc Group StabilityPrimary Degradation Mechanism
Anhydrous, Neutral (-20 °C) > 99% intact (Months)StableNone (Ideal storage conditions)
Aqueous, pH 7 (25 °C) Moderate (Days)StableSlow hydrolysis to sulfonate[1]
Aqueous, pH > 9 (25 °C) Rapid degradation (< 1 hr)StableBase-catalyzed S(VI)-F cleavage
Trace Moisture + Glass High (Initially)Rapidly Cleaved Autocatalytic deprotection & polymerization[2]
Part 2: Troubleshooting Guide & FAQs

Q: My sealed glass vials of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate are pressurizing and occasionally popping in the freezer. What is causing this? A: This is a classic symptom of an autocatalytic degradation cascade. While the −SO2​F group is highly stable to neutral water[2], trace moisture combined with basic impurities (often leftover from synthesis) initiates slow hydrolysis of the S(VI)-F bond. This generates sulfonic acid and hydrogen fluoride (HF). The HF acts as a strong Brønsted acid, rapidly cleaving the acid-sensitive Boc protecting group. This deprotection releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gases, leading to severe pressure buildup. Furthermore, if stored in borosilicate glass, the generated HF etches the silica ( SiO2​+4HF→SiF4​+2H2​O ), producing more water, which accelerates the cycle[2].

Q: The compound was originally a clear liquid/oil, but after a few months of storage, it has turned into an insoluble, viscous gel. Can I salvage it? A: Unfortunately, no. The gelation indicates that the compound has undergone intermolecular polymerization. When the Boc group is cleaved by trace acid (as described above), it exposes a free secondary amine: HN(CH3​)CH2​CH2​SO2​F . Because amines are excellent nucleophiles for SuFEx reactions, this free amine attacks the intact −SO2​F groups on neighboring molecules[3]. This self-condensation forms a highly cross-linked polysulfonamide network, rendering the material completely insoluble and catalytically dead.

Q: How does temperature affect the stability of the S(VI)-F bond? A: Sulfonyl fluorides possess exceptional thermodynamic stability compared to sulfonyl chlorides[4]. However, elevated temperatures exponentially increase the kinetic rate of hydrolysis if trace moisture is present. Storing the compound at -20 °C suppresses the kinetic energy required for the initial nucleophilic attack of water on the S(VI) center, effectively halting the degradation cascade before it begins[1].

Part 3: Mechanistic Insight – The Degradation Cascade

Understanding the exact chemical pathway of failure is critical for preventing it. The diagram below illustrates how a single molecule of water can trigger a chain reaction that destroys the entire batch.

DegradationCascade A Boc-N(Me)CH2CH2SO2F + Trace Moisture B S(VI)-F Hydrolysis A->B C Sulfonic Acid + HF B->C D Boc Deprotection C->D HF acts as acid H Glass Container Etching (Produces H2O) C->H If stored in glass E Free Amine + CO2↑ + Isobutylene↑ D->E F Intermolecular SuFEx (Self-Condensation) E->F Nucleophilic attack on intact SO2F G Polysulfonamide (Insoluble Gel) F->G H->B Autocatalytic H2O

Autocatalytic degradation and polymerization cascade of the SuFEx building block.

Part 4: Self-Validating Protocol for Aliquoting and Storage

This protocol is designed to eliminate the three catalysts of degradation: moisture, base, and reactive container surfaces. It incorporates self-validating physical checks to ensure the system remains uncompromised.

Step 1: Container Selection

  • Action: Discard standard borosilicate glass vials. Select high-density polyethylene (HDPE), FEP, or PTFE-lined vials.

  • Reasoning: Prevents the HF-glass etching reaction that generates autocatalytic water. PTFE/HDPE are completely inert to trace HF[2].

Step 2: Environmental Control (Glovebox Transfer)

  • Action: Transfer the bulk compound into an inert-atmosphere glovebox (Argon or Nitrogen) maintaining H2​O<1 ppm and O2​<1 ppm .

  • Reasoning: Eliminates atmospheric moisture, the primary initiator of the hydrolysis cascade.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg per vial) based on your typical reaction scale.

  • Reasoning: Repeated freeze-thaw cycles and opening/closing of a bulk container introduce condensation. Single-use aliquots ensure the integrity of the master stock.

Step 4: Desiccant Sealing (Self-Validating Check)

  • Action: Seal the PTFE vials tightly. Place the vials inside a secondary container (e.g., a Mylar pouch or a larger vacuum-sealed jar) filled with indicating Drierite (calcium sulfate) or freshly activated molecular sieves (4Å).

  • Reasoning: The secondary desiccant acts as a scavenger for any moisture that permeates the primary container seals over time.

  • Validation: If the indicating Drierite turns from blue to pink, the secondary seal has failed, and the aliquots must be re-housed immediately.

Step 5: Temperature-Controlled Storage & Thawing

  • Action: Store the secondary containers in a dedicated -20 °C freezer. Crucial: Allow the container to warm completely to room temperature before opening.

  • Reasoning: Storing at -20 °C arrests kinetic degradation[1]. Warming the vial before opening prevents ambient atmospheric moisture from instantly condensing on the cold inner walls of the vial.

Part 5: References
  • Title: Advances in the construction of diverse SuFEx linkers Source: Chinese Chemical Letters, 2021, 32(9): 2736-2750. URL: [Link]

  • Title: Sulfonyl Fluorides (SFs): More Than Click Reagents? Source: European Journal of Organic Chemistry, 2018(27-28): 3648-3666. URL: [Link]

  • Title: Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery Source: Bioorganic Chemistry, 2023, 130: 106227. URL: [Link]

  • Title: A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an “F–SO2+” Donor of Unprecedented Reactivity, Selectivity, and Scope Source: Angewandte Chemie International Edition, 2018, 57(9): 2605-2610. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the technical support center for the purification of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during flash chromatography purification of this specific molecule. Our focus is on explaining the "why" behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A1: Given the structure, which contains a moderately polar sulfonyl fluoride group and a less polar Boc-protecting group, a standard solvent system of Ethyl Acetate (EtOAc) in Hexanes is the ideal starting point.[1][2] Begin your Thin Layer Chromatography (TLC) analysis with a 20-30% EtOAc/Hexane mixture. Aim for a Retention Factor (Rf) of approximately 0.2-0.35 for the best separation on a flash column.[2][3] For more polar impurities, a gradient elution ending with a higher concentration of ethyl acetate may be necessary.

Q2: Is tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate stable on standard silica gel?

A2: This is a critical consideration. The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid and can be cleaved under acidic conditions.[4][5] Standard silica gel is inherently slightly acidic, which can cause partial or complete deprotection of the Boc group during purification. This leads to a new, more polar impurity (the free amine) and significantly lowers the yield of your desired product.

Q3: How can I prevent the Boc group from being removed during chromatography?

A3: To mitigate acid-catalyzed deprotection on silica gel, you can neutralize the stationary phase. This is commonly achieved by adding a small amount of a volatile base, such as 0.1-1% triethylamine (NEt₃) or pyridine , to your mobile phase.[2] This simple addition can dramatically improve your recovery and purity.

Q4: What is the best method for loading my crude sample onto the column?

A4: Dry loading is highly recommended.[2][6] Dissolving the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to a fine powder before loading it onto the column prevents issues with poor solubility in the initial mobile phase and often leads to sharper bands and better separation.

Q5: How can I visualize this compound on a TLC plate?

A5: The compound lacks a strong chromophore for visualization under standard UV light (254 nm). Therefore, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is effective, as it will react with the oxidizable parts of the molecule, appearing as a yellow or light-brown spot on a purple background.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the flash chromatography of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield & New Polar Spot Acid-Catalyzed Deprotection: The most likely cause is the cleavage of the Boc protecting group on the acidic silica gel surface. This generates the free amine, which is much more polar and may stick to the baseline or elute as a separate spot.[4][5][7]1. Neutralize the Mobile Phase: Add 0.5-1% triethylamine (NEt₃) to your entire mobile phase (both the starting and ending solvent mixtures).[2]2. Use Neutralized Silica: Consider using commercially available neutralized silica gel or pre-treating your silica by slurrying it in a solvent containing 1% NEt₃ before packing the column.
Poor Separation from Impurities Inappropriate Solvent Polarity: The chosen solvent system may not have sufficient selectivity to resolve your compound from closely-eluting impurities.Poor Column Packing/Loading: An improperly packed column or suboptimal sample loading can lead to band broadening and overlapping peaks.[8]1. Optimize the Gradient: Develop a shallower gradient based on detailed TLC analysis. A slow increase in the polar solvent can improve resolution.[9]2. Change Solvent Selectivity: If an EtOAc/Hexane system fails, try a different solvent system with different chemical properties, such as Dichloromethane/Methanol or Ether/Hexanes.[1]3. Ensure Proper Technique: Pack the column carefully to avoid air bubbles or channels. Use the dry loading method as described in the FAQs.[2][6]
Compound Tailing or Broad Peaks Secondary Interactions: The sulfonyl fluoride or carbamate groups might be interacting with active sites on the silica gel, causing tailing.Column Overload: Loading too much crude material for the column size reduces separation efficiency.[2]1. Add a Modifier: As with deprotection, adding 0.5% triethylamine can block active sites on the silica and improve peak shape.2. Reduce Sample Load: A general rule of thumb is to load no more than 1-10% of the silica gel mass, depending on the difficulty of the separation. For a difficult separation, a ratio of 100:1 silica-to-sample might be needed.[2]
Compound Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The solvent system has too high an elution strength, causing all compounds to move quickly with little separation.[6]Decrease Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you started with 30% EtOAc, try 15-20%.
Compound Won't Elute (Low Rf) Mobile Phase is Not Polar Enough: The solvent system has insufficient strength to move the compound off the baseline.[6]Increase Polarity: Increase the percentage of the polar solvent. If 30% EtOAc is too weak, try 50% or switch to a stronger polar solvent system like 2-5% Methanol in Dichloromethane.[1][2]

Visualized Experimental Workflow & Degradation Pathway

The following diagrams illustrate the recommended purification workflow and the primary chemical challenge encountered.

G Figure 1: Recommended Purification Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (e.g., 30% EtOAc/Hex + NEt₃) Crude 2. Prepare Sample for Dry Loading (Adsorb on SiO₂) TLC->Crude Pack 3. Pack Column with Silica Gel (Slurry in non-polar solvent) Crude->Pack Load 4. Load Dry Sample onto Column Pack->Load Elute 5. Elute with Gradient (e.g., 10% to 50% EtOAc in Hexanes + NEt₃) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A step-by-step workflow for successful purification.

G Figure 2: Potential Boc-Deprotection on Acidic Silica SM tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Desired Product) Silica + H⁺ (from Silica Surface) Product 2-(Fluorosulfonyl)-N-methylethanamine (Polar Impurity) + CO₂ + Isobutylene SM->Product Acid-catalyzed cleavage

Caption: The primary degradation pathway to avoid during purification.

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification.

1. Materials & Setup

  • Crude tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

  • Silica gel for flash chromatography (230-400 mesh)[2]

  • Solvents: HPLC-grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Additive: Triethylamine (NEt₃)

  • Glass column, collection tubes, TLC plates, and staining solution (KMnO₄)

2. TLC Method Development

  • Prepare a stock solution of your crude material in DCM.

  • Prepare three eluent systems in beakers: 20% EtOAc/Hex, 30% EtOAc/Hex, and 40% EtOAc/Hex. To each, add 0.5% v/v NEt₃.

  • Spot your crude material on three separate TLC plates and develop one in each solvent system.

  • Visualize the plates using a KMnO₄ stain.

  • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the desired product. This will be the basis for your column's gradient.

3. Sample Preparation (Dry Loading)

  • Weigh your crude material into a round-bottom flask.

  • Dissolve it in a minimal amount of DCM.

  • Add silica gel (approximately 2-3 times the mass of your crude product) to the flask.

  • Concentrate the slurry on a rotary evaporator until a free-flowing, dry powder is obtained.

4. Column Packing and Purification

  • Prepare your starting mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% NEt₃).

  • Pack your column with fresh silica gel using the starting mobile phase to create a uniform, well-settled bed.

  • Carefully add the dry-loaded sample as a neat layer on top of the packed silica. Gently add a thin layer of sand on top to prevent disturbance.

  • Fill the column with the starting mobile phase and begin elution under positive pressure.

  • Start collecting fractions immediately.

  • Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., step gradient from 10% to 20% to 40% EtOAc/Hex, all containing 0.5% NEt₃).

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

5. Product Isolation

  • Analyze the collected fractions by TLC, using the same eluent and staining method.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • SOP: FLASH CHROMATOGRAPHY. University of South Africa. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

  • Nale, D. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]

  • D'Agostino, M., et al. (2018). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Letters in Organic Chemistry. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Flash Chromatography (FC). Massachusetts Institute of Technology DSpace. [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Tlili, A., et al. (2019). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Angewandte Chemie. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Narayanan, A., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. [Link]

  • Tlili, A., et al. (2007). An Efficient Preparation of New Sulfonyl Fluorides and Lithium Sulfonates. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

SuFEx Technical Support Center: Optimizing tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Couplings

Welcome to the SuFEx Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected failures when transitioning from aryl sulfonyl fluorides to aliphatic systems...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected failures when transitioning from aryl sulfonyl fluorides to aliphatic systems.

The molecule tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a highly versatile bifunctional linker. It bridges amine-reactive chemistry (via the Boc-protected amine) and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry (via the -SO₂F group). However, unlike robust aryl sulfonyl fluorides, this aliphatic system is highly reactive and prone to degradation. If handled improperly, it will self-destruct before your coupling partner can react. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure your success.

Part 1: Mechanistic Insights (The "Why" Behind the Failures)

To master this linker, you must understand its two primary electronic vulnerabilities:

  • The Alpha-Proton Trap (Base-Induced Beta-Elimination): Aryl sulfonyl fluorides lack alpha-protons, making them stable to strong bases. In contrast, the -SO₂F group in our aliphatic linker is intensely electron-withdrawing, rendering the adjacent alpha-protons highly acidic[1]. When exposed to strong amidine bases traditionally used in SuFEx—such as DBU (pKa ~ 24 in MeCN)—these protons are rapidly abstracted. This triggers an E1cB/E2 beta-elimination, expelling the Boc-N(Me)- group to yield ethenesulfonyl fluoride (ESF) and the free carbamate[2].

  • The HF Microenvironment (Acid-Induced Boc Cleavage): Traditional SuFEx coupling with free alcohols or amines generates stoichiometric hydrogen fluoride (HF). If this localized acid is not instantly and completely scavenged, it will prematurely cleave the acid-sensitive tert-butyl carbamate (Boc) group, destroying the orthogonality of your linker[3].

Mechanism SM tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate Base Strong Base (e.g., DBU) SM->Base Improper Conditions MildCat KHF2 or BTMG/HMDS + Silyl Ether SM->MildCat Optimized Conditions Elim Beta-Elimination (E1cB/E2 Pathway) Base->Elim SideProd ESF + Boc-NH(Me) [Reaction Failure] Elim->SideProd SuFEx SuFEx S-F Activation MildCat->SuFEx Product Desired SuFEx Conjugate [Reaction Success] SuFEx->Product

Caption: Mechanistic divergence of aliphatic sulfonyl fluorides under strong base vs. optimized SuFEx conditions.

Part 2: Troubleshooting FAQs

Q1: I'm using 20 mol% DBU for my SuFEx coupling with a phenol, but my LC-MS shows ethenesulfonyl fluoride (ESF) and free Boc-N(Me)H instead of the product. What happened? A: You have triggered a base-induced beta-elimination. DBU is far too basic for aliphatic sulfonyl fluorides[1]. You must switch your coupling partner to a silyl ether (Ar-OSiMe₃) and use a mild bifluoride catalyst (e.g., KHF₂) or a low-loading BTMG/HMDS system[4]. This activates the S-F bond without providing the bulk basicity required to deprotonate the alpha-carbon.

Q2: I switched to a milder amine base (TEA), but now I'm seeing a mix of the desired product and a mass corresponding to the des-Boc product (-100 Da). How do I protect the Boc group? A: The HF generated during the coupling of a free phenol/amine is cleaving your Boc group. TEA is often an insufficient scavenger for localized HF microenvironments. By pre-silylating your nucleophile (using Ar-OSiMe₃), the SuFEx byproduct becomes trimethylsilyl fluoride (TMS-F)—a volatile, neutral gas—instead of corrosive HF[3]. This thermodynamically drives the reaction forward while perfectly preserving the Boc group.

Q3: Can I use this linker in aqueous biological buffers for protein conjugation? A: Yes, but pH control is critical. Aliphatic sulfonyl fluorides are excellent for targeting lysine or tyrosine residues in proteins, but they will undergo slow hydrolysis or elimination if the buffer pH exceeds 8.0[3]. Maintain a strictly neutral pH (7.0–7.4) and rely on the protein's microenvironment to activate the SuFEx exchange.

Part 3: Data Presentation & Condition Optimization

The following table summarizes the causality of reagent choice when working with tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Coupling PartnerCatalyst / BaseYield of Desired ProductMajor Side ReactionMechanistic Rationale
Free Phenol (Ar-OH)DBU (20 mol%)< 5%Beta-Elimination Strong amidine base deprotonates the acidic α-proton, expelling the Boc-amine[2].
Free Phenol (Ar-OH)TEA (2.0 equiv)30 - 40%Boc Deprotection Incomplete HF scavenging creates an acidic microenvironment, cleaving the tert-butyl group.
Silyl Ether (Ar-OSiMe₃) KHF₂ (5 mol%) > 90% None Bifluoride acts as a mild, highly specific nucleophilic trigger. TMS-F gas is the only byproduct[3].
Free Phenol (Ar-OH)BTMG (5 mol%) + HMDS85 - 90%NoneHMDS acts as an in situ silylating agent, preventing HF buildup while BTMG accelerates coupling[4].

Part 4: Optimized Experimental Protocol

To ensure a self-validating, high-yielding reaction, we strongly recommend the Bifluoride-Catalyzed Silyl Ether Protocol . This workflow neutralizes both the beta-elimination and Boc-deprotection pathways.

Step-by-Step Methodology:
  • Pre-activation (Silylation): Dissolve your target phenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add hexamethyldisilazane (HMDS, 0.6 equiv) and a catalytic amount of iodine (1 mol%). Stir at room temperature for 30 minutes, then concentrate under vacuum to yield the aryl silyl ether.

  • Assembly: In a flame-dried Schlenk flask under nitrogen, dissolve the aryl silyl ether (1.0 equiv) and tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalysis: Add Potassium bifluoride (KHF₂, 5 mol%). Note: For enhanced solubility in organic solvents,[K(18-crown-6)]HF₂ can be substituted.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is driven by the evolution of volatile TMS-F gas. Monitor completion via LC-MS or ¹⁹F NMR (disappearance of the -SO₂F peak at ~ +55 ppm).

  • Workup: Because the conditions are neutral and the byproduct is a gas, workup is minimal. Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via standard silica gel chromatography.

Workflow Step1 1. Silylation Ar-OH -> Ar-OSiMe3 Step2 2. Reagent Mixing Linker + Ar-OSiMe3 Step1->Step2 Step3 3. Catalysis Add 5 mol% KHF2 Step2->Step3 Step4 4. Reaction Stir at RT (TMS-F vents) Step3->Step4 Step5 5. Workup Concentrate & Purify Step4->Step5

Caption: Step-by-step workflow for the bifluoride-catalyzed SuFEx coupling using silyl ethers.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the technical support guide for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are leveraging covalent chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are leveraging covalent chemistry to tackle challenging biological targets. Here, we address common questions and troubleshooting scenarios encountered when using this specialized reagent to navigate sterically hindered environments within protein active sites.

Foundational Concepts & FAQs

This section provides an overview of the reagent's design, mechanism, and intended applications.

Q1: What is tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate and what is its strategic design?

Tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a precision chemical tool designed for covalent ligand discovery. Its structure is a deliberate combination of three key functional components, each serving a distinct purpose in targeting nucleophilic amino acid residues, particularly within sterically congested protein binding pockets.

  • The "Warhead" (Fluorosulfonyl Group): The terminal fluorosulfonyl group (-SO2F) is the electrophilic component responsible for forming a stable covalent bond with a target protein.[1] It operates through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a reaction known for its high stability in aqueous environments and its latent reactivity that is "unleashed" under specific conditions, such as proximity to a nucleophilic residue within a binding site.[2][3]

  • The "Steric Guide" (tert-Butyl Carbamate): The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[4] In this reagent, the tert-butoxycarbonyl (Boc) group acts as a bulky, conformationally rigid shield. Its role is to guide the molecule's binding orientation and sterically hinder the reactive warhead from engaging with non-target, solvent-exposed residues, thereby enhancing selectivity.[4]

  • The "Flexible Linker" (N-methylethyl): The ethyl chain connecting the warhead and the steric guide provides rotational flexibility. This allows the fluorosulfonyl group to "reach" and scan for nearby nucleophilic residues once the bulky tert-butyl group has anchored the molecule in a specific orientation within a binding pocket.[5]

cluster_0 tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate cluster_1 Function Warhead Fluorosulfonyl Group (SO₂F) Linker N-methylethyl Linker Warhead->Linker Function_W Covalent 'Warhead' Reacts with nucleophilic amino acids. Warhead->Function_W Guide tert-Butyl Carbamate (Boc Group) Linker->Guide Function_L Provides flexibility and reach. Linker->Function_L Function_G Steric 'Guide' Controls orientation and prevents non-specific reactions. Guide->Function_G

Caption: Functional components of the title reagent.
Q2: What is the specific mechanism of the fluorosulfonyl warhead and which amino acids does it target?

The fluorosulfonyl group reacts via Sulfur(VI) Fluoride Exchange (SuFEx), where a nucleophilic amino acid side chain displaces the fluoride ion from the sulfur(VI) center.[3] This warhead is particularly valuable because it is relatively stable in aqueous buffers but reacts efficiently with nucleophilic residues when held in close proximity by a binding interaction.[6]

Unlike more common warheads like acrylamides, which primarily target cysteine, sulfonyl fluorides can form stable adducts with a broader range of nucleophiles.[1]

Target ResidueReactivity & Adduct StabilityCitation
Tyrosine Forms stable adducts. Reactivity is often enhanced by nearby basic residues (Lys, His) that facilitate deprotonation of the phenol.[1][6]
Lysine Forms stable adducts.[1][2]
Serine Can react, particularly when proximally activated within a local chemical environment.[2][3]
Threonine Can react, similar to serine.[2]
Histidine Can react due to its nucleophilic nature.[2]
Cysteine Reacts rapidly, but the resulting adducts have been found to be unstable, making it less suitable for durable covalent inhibition of cysteine.[1]
Q3: How exactly does the tert-butyl group assist in overcoming steric hindrance?

Steric hindrance in a protein's active site can prevent a ligand from achieving the correct orientation for a covalent reaction.[7] The bulky tert-butyl group addresses this in two ways:

  • Metabolic Shielding and Selectivity: The sheer size of the tert-butyl group can physically block the fluorosulfonyl warhead from interacting with unintended, solvent-accessible nucleophiles on the protein surface. This prevents non-specific labeling and potential off-target effects.[4]

  • Conformational Locking: Upon entering a binding pocket, the tert-butyl group's large size can force it into a sterically favorable, low-energy conformation. This "locks" the entire molecule into a predictable orientation, which in turn positions the flexible linker and the reactive warhead toward specific regions of the pocket, potentially revealing a reactive nucleophile that would otherwise be inaccessible.[4]

Experimental Design & Protocols
Q4: I have a protein of interest with a sterically challenging binding site. How should I design an experiment to test for covalent modification by this reagent?

A successful experimental design follows a logical workflow, from initial incubation to final validation by mass spectrometry. The key is to confirm that a covalent adduct has formed and to identify the specific residue that has been modified.

Caption: Workflow for a covalent labeling experiment.
Protocol: Screening for Covalent Modification of a Target Protein

This protocol outlines a standard procedure to detect covalent labeling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Reagent and Protein Preparation: a. Prepare a 10 mM stock solution of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in 100% DMSO. b. Prepare your target protein to a final concentration of 1-5 µM in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines like Tris.

2. Incubation Conditions: a. In a microcentrifuge tube, combine the protein solution with the reagent stock to achieve a final reagent concentration of 10-50 µM (final DMSO concentration should be ≤1%). b. Prepare a vehicle control by adding an equivalent volume of DMSO to the protein solution. c. Incubate all samples at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

3. Sample Preparation for Mass Spectrometry: a. Denature the protein by adding Urea to a final concentration of 8 M. b. Reduce disulfide bonds by adding Dithiothreitol (DTT) to 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteines by adding Iodoacetamide to 20 mM and incubating in the dark at room temperature for 30 minutes. d. Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M. e. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

4. LC-MS/MS Analysis: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Analyze the resulting peptide mixture using a high-resolution mass spectrometer. c. The expected mass modification from the reagent (after displacing the fluorine atom and adding to the peptide) is +208.0675 Da (C7H14NO4S).

5. Data Analysis: a. Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data. b. Search for the specific mass modification (+208.0675 Da) on potential nucleophilic residues (Y, K, S, T, H). c. Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and pinpoint the exact site of modification.

Troubleshooting Guide
Q5: I am not observing any covalent modification of my target protein. What are the common causes?

Failure to detect labeling can stem from several factors related to the protein, the reagent, or the experimental conditions. Use the following decision tree to diagnose the issue.

cluster_causes Potential Causes & Solutions Start Problem: No Covalent Labeling Observed Cause1 Is the protein active and correctly folded? Start->Cause1 Cause2 Is the reagent intact? Start->Cause2 Cause3 Are reaction conditions optimal? Start->Cause3 Cause4 Is a suitable nucleophile present and accessible? Start->Cause4 Sol1 Solution: Confirm protein activity with a functional assay. Verify folding with biophysical methods (e.g., CD spectroscopy). Cause1->Sol1 Sol2 Solution: Verify reagent integrity via LC-MS. Use fresh DMSO stock for each experiment. Cause2->Sol2 Sol3 Solution: Increase incubation time or temperature. Increase reagent concentration (e.g., up to 100 µM). Ensure buffer pH is neutral to slightly basic. Cause3->Sol3 Sol4 Solution: Check protein structure/model for accessible Lys, Tyr, etc. Consider that the binding site may lack a reactive residue in proximity. Cause4->Sol4

Caption: Troubleshooting decision tree for lack of labeling.
Q6: I am observing protein precipitation or non-specific labeling. How can I improve my results?
  • Issue: Protein Precipitation: This often occurs if the reagent concentration is too high or if the compound has low solubility in aqueous buffer.

    • Solution: Decrease the final concentration of the reagent. Ensure the final DMSO concentration in the assay does not exceed 1-2%. You can also screen different buffers or add a small amount of a non-denaturing surfactant like Tween-20.

  • Issue: Non-Specific Labeling: This suggests the reagent is reacting with surface-exposed nucleophiles, defeating the purpose of the steric guide.

    • Solution: Decrease the incubation time or reagent concentration. Consider adding a non-target scavenger protein (like BSA) to the reaction to sequester overly reactive, unbound reagent.

Q7: The Boc-protecting group is being cleaved during my experiment. Why is this happening?

The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[8]

  • Cause: If your buffer pH drops significantly below 7, or if your sample preparation for mass spectrometry involves a harsh, extended acidic step, you may see premature cleavage of the Boc group.

  • Solution: Ensure your incubation buffer is stable and maintained at a pH of 7.0 or higher. During sample workup, minimize exposure to strong acids. Standard acidification with 0.1% formic acid immediately before LC-MS injection is typically well-tolerated.

Safety & Handling
Q8: What are the necessary safety precautions for handling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate?

While a specific safety data sheet (SDS) for this exact compound is not widely available, its components suggest a cautious approach. Sulfonyl fluorides and carbamates require careful handling.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Handling: Handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10] Avoid contact with skin and eyes.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[10]

References
  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). PubMed. [Link]

  • Recent Advances in Covalent Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Sulfur fluoride exchange. (2023). PMC - NIH. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Royal Society of Chemistry. [Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. (2016). Journal of the American Chemical Society. [Link]

  • Discovery of Covalent Ligands via Noncovalent Docking by Dissecting Covalent Docking Based on a “Steric-Clashes Alleviating Receptor (SCAR)” Strategy. (2016). Journal of Chemical Information and Modeling. [Link]

  • A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. (2021). PMC. [Link]

  • tert-butyl N-ethyl-N-[2-(fluorosulfonyl)ethyl]carbamate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. [Link]

  • Covalent Inhibition in Drug Discovery. (2016). ResearchGate. [Link]

  • Antagonists, Agonists, Allosteric & Covalent Inhibitors in Modern Drug Discovery. (n.d.). Vipergen. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1990). PubMed. [Link]

  • Tert-butyln-[2-(fluorosulfonyl)ethyl]carbamate (C7H14FNO4S). (n.d.). PubChemLite. [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). INCHEM. [Link]

  • tert-Butyl carbamate. (2025). ResearchGate. [Link]

  • Carbamate. (n.d.). Wikipedia. [Link]

  • TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. (n.d.). precisionFDA. [Link]

  • Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. (2022). Bulgarian Chemical Communications. [Link]

  • tert-butyllithium SOP template. (n.d.). Stanford Environmental Health & Safety. [Link]

Sources

Troubleshooting

handling moisture sensitivity of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate reagents

Focus Reagent: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate As a Senior Application Scientist, I frequently see researchers apply broad assumptions to all Sulfur(VI) Fluoride Exchange (SuFEx) reagents. While it...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Reagent: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

As a Senior Application Scientist, I frequently see researchers apply broad assumptions to all Sulfur(VI) Fluoride Exchange (SuFEx) reagents. While it is true that the S(VI)-F bond exhibits remarkable thermodynamic stability compared to traditional sulfonyl chlorides, bifunctional reagents require a more nuanced approach.

This guide provides an in-depth mechanistic understanding and field-proven troubleshooting protocols for handling tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Mechanistic Insight: The Autocatalytic "Boc-Trap"

To understand why this specific reagent degrades, we must look at the causality behind its chemical structure. The reagent contains two distinct functional groups: an aliphatic fluorosulfonyl group (-SO₂F) and a tert-butyloxycarbonyl (Boc) protected amine.

While SuFEx hubs are generally resistant to neutral water , prolonged exposure to atmospheric moisture—especially in the presence of basic catalysts required for click reactions—triggers trace hydrolysis of the -SO₂F group.

The Causality of Degradation:

  • Hydrolysis: Trace water and base hydrolyze the -SO₂F group, generating sulfonic acid (-SO₃H) and hydrogen fluoride (HF).

  • Acid-Catalyzed Cleavage: The Boc protecting group is highly sensitive to acidic environments. The generated HF and sulfonic acid rapidly cleave the carbamate, releasing isobutylene gas, CO₂, and a free secondary amine.

  • Autocatalytic Polymerization: The newly liberated free amine can act as a nucleophile, attacking the intact -SO₂F groups of neighboring molecules. This creates a runaway oligomerization loop, converting your highly pure reagent into an insoluble, zwitterionic gum .

degradation_pathway Start tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate + Trace H2O + Base Hydrolysis Hydrolysis of -SO2F Group (Accelerated by Base) Start->Hydrolysis Acids Generation of Strong Acids (-SO3H + HF) Hydrolysis->Acids Acids->Hydrolysis Acid catalysis BocCleavage Acid-Catalyzed Boc Deprotection (Auto-catalytic loop) Acids->BocCleavage Lowers pH Products Degradation Products: Free Amine, CO2, Isobutylene BocCleavage->Products Oligomers Oligomerization / Zwitterion Salts (Insoluble Gum) Products->Oligomers

Figure 1: Autocatalytic degradation pathway of Boc-protected SuFEx reagents.

Troubleshooting FAQs

Q1: My reagent turned into an insoluble, sticky gum during storage. What happened? A: This is the classic physical signature of the autocatalytic degradation loop. Once trace moisture initiates the hydrolysis of the -SO₂F group, the resulting HF cleaves the Boc group. The deprotected amine then reacts with remaining -SO₂F groups, creating a cross-linked oligomeric gum. To prevent this, the reagent must be stored at -20°C in a desiccator backfilled with argon.

Q2: Can I use aqueous buffers for my SuFEx click reaction with this reagent? A: It is highly discouraged for this specific bifunctional reagent. While standard SuFEx chemistry can be performed in aqueous environments due to the stabilization of the fluoride ion in water , the basic conditions (e.g., pH > 8) required to activate your target nucleophile will accelerate -SO₂F hydrolysis. The subsequent pH drop from HF generation will deprotect the Boc group. Stick to anhydrous organic solvents.

Q3: My LC-MS shows a major byproduct with a mass of [M-100]. Is this related to moisture? A: Yes. A mass loss of exactly 100 Da corresponds to the loss of the Boc group (isobutylene = 56 Da, CO₂ = 44 Da). This indicates that trace moisture in your solvent or a hygroscopic base generated enough acid to deprotect the amine during the reaction. You must rigorously dry your solvents before proceeding.

Quantitative Data: Stability Comparison

To contextualize the handling requirements, compare the stability profiles of various sulfonyl electrophiles. Note how the presence of the Boc group drastically alters the functional shelf-life of the -SO₂F hub.

Reagent TypeHydrolytic Stability (Neutral)Base-Catalyzed Hydrolysis RiskPrimary Degradation PathwayStorage Requirement
Aliphatic -SO₂Cl Poor (Minutes to Hours)Very HighDirect hydrolysis to -SO₃H + HClStrictly anhydrous, -20°C
Standard -SO₂F Excellent (Months)ModerateHydrolysis to -SO₃H + HFRoom temp, dry
Boc-protected -SO₂F Good (Days to Weeks)High (Autocatalytic) HF generation → Boc cleavage → OligomerizationStrictly anhydrous, -20°C

Experimental Protocols

A robust experiment relies on a self-validating system. You must prove your reagents and environment are intact before committing expensive substrates to the reaction.

Protocol A: Pre-Reaction Integrity Check

Do not assume the reagent is pure based on the vendor's label if the bottle has been opened previously.

  • ¹H NMR Validation: Dissolve 5 mg of the reagent in anhydrous CDCl₃. Look for the sharp singlet at ~1.4 ppm (9H), confirming the Boc group is fully intact. Broad peaks in the amine region indicate partial deprotection.

  • ¹⁹F NMR Validation: Check for the characteristic -SO₂F peak at approximately +50 to +60 ppm (referenced to CFCl₃). The absence of this peak, or the presence of a sharp singlet near -160 ppm (free fluoride), confirms hydrolysis has occurred.

Protocol B: Moisture-Free SuFEx Reaction Setup

To prevent the autocatalytic degradation loop during your click reaction, follow this strict anhydrous workflow:

  • Glassware Preparation: Flame-dry all Schlenk flasks and stir bars under a vacuum of <0.1 Torr. Backfill with high-purity Argon (repeat 3x). Causality: Surface-adsorbed water on glassware is a primary source of trace moisture that initiates the HF-Boc degradation loop.

  • Solvent Verification: Use only strictly anhydrous solvents (e.g., DMF, MeCN, or DCM). Validate that the water content is <20 ppm using Karl Fischer titration immediately prior to use.

  • Reagent Loading: Transfer the tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate and your target nucleophile into the flask inside an argon-filled glovebox or via standard Schlenk techniques.

  • Base Selection: Add a bulky, non-nucleophilic base (e.g., DBU or BEMP). Causality: Nucleophilic bases or aqueous inorganic bases will directly attack the S(VI) center, accelerating hydrolysis. Bulky bases deprotonate the target nucleophile without engaging the -SO₂F hub.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Track the formation of the desired product and strictly monitor for the [M-100] byproduct, which serves as an early warning indicator of moisture ingress.

workflow Step1 1. Integrity Check (1H/19F NMR) Step2 2. Schlenk Setup (Ar/N2 Atmosphere) Step1->Step2 Step3 3. Anhydrous Solvent (<20 ppm H2O) Step2->Step3 Step4 4. Base Addition (DBU/BEMP) Step3->Step4 Step5 5. SuFEx Reaction (LC-MS Monitor) Step4->Step5

Figure 2: Step-by-step workflow for anhydrous SuFEx click reactions.

References

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]

  • Dong, J., et al. "Modular click chemistry libraries for functional screens using a diazotizing reagent." Nature, 2019.[Link]

Optimization

optimizing catalyst loading for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate reactions

Focus Compound: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex mixtures, or unexpected side reactions when utilizing tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike standard aryl sulfonyl fluorides, aliphatic sulfonyl fluorides present a unique causality dilemma: the conditions required to activate the nucleophile often destroy the electrophile. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to optimize your catalyst loading.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my reaction yielding a complex mixture instead of the desired SuFEx product? A1: Your substrate, tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, is an aliphatic sulfonyl fluoride. Unlike aryl sulfonyl fluorides, aliphatic variants possess highly acidic α-protons adjacent to the strongly electron-withdrawing fluorosulfonyl (-SO₂F) group. When exposed to strong organobases (like DBU or BEMP), the α-proton is rapidly deprotonated, leading to substrate degradation before the SuFEx click reaction can occur[1].

This triggers two primary degradation pathways:

  • E1cB Elimination: Loss of fluoride to form a highly reactive sulfene intermediate, which is unstable under basic conditions and rapidly hydrolyzes or polymerizes[2].

  • β-Elimination: Expulsion of the β-amino group to yield ethenesulfonyl fluoride (ESF) and the free protected amine (Boc-NHMe).

Q2: How should I optimize organobase catalyst loading to favor SuFEx over elimination? A2: Alkyl sulfonyl fluorides are less electrophilic than their aryl counterparts, which often tempts researchers to use high base loadings, further exacerbating the deprotonation of the α-H[3]. If you must use an organobase, kinetic control is critical:

  • Reduce Loading: Drop DBU or BEMP loading from stoichiometric amounts to 1–5 mol%.

  • Switch to Milder Bases: Consider using BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine). BTMG at low loadings has shown superior chemoselectivity for S-O/S-N bond formation over elimination[3].

  • Syringe Pump Addition: Add the base slowly over 2-4 hours to keep the steady-state concentration of the unprotonated base extremely low.

Q3: Are there alternative catalytic systems that completely bypass the base-catalyzed elimination pathways? A3: Yes. Lewis acid catalysis is the most robust solution for aliphatic sulfonyl fluorides. Calcium triflimide, Ca(NTf₂) 2​ , acts as a highly effective, non-basic SuFEx catalyst[4]. Ca(NTf₂) 2​ coordinates directly to the fluoride leaving group, activating the S-F bond toward nucleophilic attack electrophilically. Applying a Ca(NTf₂) 2​ /DABCO combination can facilitate exceptional SuFEx reactivity at room temperature without removing the α-proton[5]. This completely suppresses both the E1cB and β-elimination pathways.

Part 2: Visualizing the Mechanistic Pathways

ReactionPathways SM tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate Base Excess Organobase (DBU/BEMP) SM->Base High Loading OptCat Optimized Catalyst (Ca(NTf2)2 or low BTMG) SM->OptCat Optimized Sulfene Sulfene Intermediate (E1cB Pathway) Base->Sulfene -HF (α-deprotonation) ESF Ethenesulfonyl Fluoride (β-Elimination) Base->ESF -BocNHMe Product Desired SuFEx Product (Sulfonate/Sulfonamide) OptCat->Product + Nucleophile (S-F Activation) Sulfene->Product + Nucleophile (Uncontrolled) SideProd Hydrolysis / Polymerization Sulfene->SideProd H2O ESF->SideProd Polymerization

Fig 1. Divergent reaction pathways of aliphatic sulfonyl fluorides under basic vs. optimized conditions.

Part 3: Quantitative Data Summary

The following table summarizes the impact of catalyst selection and loading on the reaction trajectory of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate.

Catalyst SystemLoadingSuFEx Yield (%)Elimination/Side Products (%)Mechanism of Action / Notes
DBU 100 mol%< 10%> 80%Rapid α-deprotonation; extensive E1cB/β-elimination.
DBU 5 mol%40 - 50%30 - 40%Marginal improvement; kinetics still favor side reactions.
BTMG 5 mol%70 - 85%5 - 15%Milder basicity; improved chemoselectivity for SuFEx.
Ca(NTf₂) 2​
  • DABCO
10 mol%> 90%< 5%Electrophilic S-F activation; bypasses α-deprotonation entirely.

Part 4: Experimental Optimization Workflow

OptimizationWorkflow Start Start Catalyst Optimization Step1 Screen Lewis Acids (Ca(NTf2)2, 10 mol%) Start->Step1 Step2 Screen Mild Organobases (BTMG, 1-5 mol%) Start->Step2 Eval Evaluate via LC-MS / 19F NMR Step1->Eval Step2->Eval Cond1 High Elimination? Eval->Cond1 Cond2 Low Conversion? Eval->Cond2 Success Scale-up Optimized Condition (>95% Yield) Eval->Success Desired Product Dominates Action1 Switch to Lewis Acid or Lower Temp to 0°C Cond1->Action1 Action1->Eval Action2 Add HMDS Additive or Increase Temp to 50°C Cond2->Action2 Action2->Eval

Fig 2. Iterative workflow for optimizing SuFEx catalyst loading to minimize side reactions.

Part 5: Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed SuFEx (Recommended for Aliphatic Substrates)

Objective: Synthesize sulfonamides/sulfonates from tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate using Ca(NTf₂) 2​ to completely prevent α-deprotonation and elimination.

Step-by-Step Methodology:

  • In an oven-dried reaction vial, add tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.0 mmol) and the desired nucleophile (amine or silyl ether of a phenol, 1.2 mmol).

  • Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Add Ca(NTf₂) 2​ (10 mol%, 0.1 mmol) and DABCO (10 mol%, 0.1 mmol) to the solution[5].

  • Stir the reaction mixture at 50 °C for 4–12 hours.

  • Validation Check: Analyze an aliquot of the crude mixture via ¹⁹F NMR. The starting aliphatic sulfonyl fluoride typically presents a distinct peak around +50 to +55 ppm. The disappearance of this peak, coupled with the absence of a doublet/multiplet characteristic of ethenesulfonyl fluoride (ESF) at ~ +58 ppm, confirms that the S-F bond was successfully converted without triggering β-elimination.

  • Upon completion, quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Protocol B: Optimized Organobase SuFEx (Alternative)

Objective: Perform SuFEx using a low-loading mild organobase for substrates incompatible with Lewis acids.

Step-by-Step Methodology:

  • Dissolve the sulfonyl fluoride (1.0 mmol) and nucleophile (1.05 mmol) in anhydrous acetonitrile (0.5 M).

  • Cool the mixture to 0 °C to kinetically suppress the higher-activation-energy elimination pathways.

  • Prepare a stock solution of BTMG (5 mol%, 0.05 mmol) in 1 mL acetonitrile.

  • Add the BTMG solution dropwise over 1 hour using a syringe pump.

  • Validation Check: Monitor the reaction via LC-MS. If the mass corresponding to Boc-NHMe (m/z 132.1 [M+H]⁺) is detected, the base loading is too high and is promoting β-elimination. Immediately halt base addition and lower the temperature.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench with 1N HCl (1 mL) to neutralize the base and prevent late-stage degradation, then perform standard aqueous workup.

References

  • Source: National Institutes of Health (NIH)
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Source: National Institutes of Health (NIH)
  • Sulfur-Fluoride Exchange (SuFEx)
  • Source: German National Library (D-NB)

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate purity

Initiating Data Collection I'm starting by casting a wide net, focusing on official guidelines for HPLC method validation from regulatory bodies. I'm also looking for existing HPLC methods specific to carbamate analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by casting a wide net, focusing on official guidelines for HPLC method validation from regulatory bodies. I'm also looking for existing HPLC methods specific to carbamate analysis to use them as a reference.

Gathering Preliminary Data

I've expanded my search to include sulfonyl fluorides and similar structures, alongside carbamates, for existing HPLC methods. I'm also delving into the chemical properties of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, focusing on its stability and potential degradation pathways. Now I'm devising the guide's structure, starting with an introduction to the compound and the importance of purity analysis.

Expanding Data Gathering

I'm now focusing on specific regulatory guidelines from bodies like ICH, FDA, and EMA for HPLC method validation. Simultaneously, I'm seeking literature on similar compounds to better understand chromatographic conditions. I am delving into the chemical properties of the target compound. I am devising the guide's logical structure, starting with an introduction to the compound. I am now looking at the column comparison, and exploring the mobile phase composition. Finally, I will outline the validation protocol, including the rationale behind each parameter.

Defining the Scope

I'm focusing on defining the scope of an HPLC method validation guide for purity analysis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. I'm starting by identifying the key aspects needed for a comprehensive guide. This includes understanding the specific requirements for validation in this case, considering relevant regulatory guidelines and industry best practices.

Analyzing Method Options

I've been evaluating different HPLC method options, focusing on potential columns and mobile phases for the purity analysis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. The goal is to create a comparative guide, so I'm analyzing the "why" behind each choice. I'm focusing on demonstrating how the method can distinguish the main compound from related impurities.

Structuring the Validation Guide

I'm now outlining the structure of the validation guide, aiming for logical flow. I'm focusing on incorporating the "why" behind method choices, and I'm ensuring the guide emphasizes self-validation through system suitability tests and validation data, drawing on ICH, FDA, and EMA guidelines. It's becoming clearer how to organize the presentation, with tables for quantitative data and detailed protocols. I'm also planning to incorporate Graphviz diagrams for key aspects.

Refining Experimental Approach

I'm now diving into the experimental design, focusing on the "comparison" aspect of the HPLC method. I'm exploring various column choices (C18, C8, Phenyl), considering why C18 is a common starting point. I'll test different mobile phase options (acetonitrile vs. methanol, with pH modifiers) to optimize gradient profiles and peak resolution, emphasizing the rationale behind each choice. I'm aiming to justify my selection scientifically, and explain why each condition is or isn't appropriate.

Defining the Validation Rationale

I've outlined the guide's structure, focusing on a deep dive into the experimental design. I'm prioritizing comprehensive documentation of each step and emphasizing comparisons between different HPLC conditions, particularly columns and mobile phases. I am working on the introduction, which includes the chemical compound's role and importance in the overall process. I'm focusing on why a C18 column is used as the first column for such compounds, and establishing the role of the HPLC method.

Refining Introduction and Plan

I've been working on the guide's introduction, focusing on the compound's role as a chemical intermediate and the necessity of purity analysis via HPLC. I'm solidifying the rationale for the comparison guide format, highlighting its focus on optimizing method development. I'm beginning to map out the detailed structure of the guide, emphasizing ICH guidelines. Now, I'm setting acceptance criteria.

Defining the Analysis Plan

I'm now integrating all these ideas into a cohesive, logically-flowing plan for the HPLC method validation guide. I've broken it down into sections: Introduction, Method Development (including a "Comparison" of column and mobile phase choices), Forced Degradation, and a detailed Validation Protocol following ICH Q2(R1). The "why" behind each experimental choice is essential. I will focus on visual clarity through tables and Graphviz diagrams to make complex information accessible.

Refining Plan and Method

I've finalized the structure and am focusing on the introduction, method development, and validation protocol. I will begin work on method development by optimizing the HPLC conditions, then work on outlining and testing the forced degradation studies. Finally, I will address system suitability tests. I'm prioritizing the detailed experimental protocols and data presentation for clarity, with ICH Q2(R1) as the guiding principle.

Developing the Method Guide

I'm now fully immersed in the project, working out the detailed guide, focusing on method development and validation. I've designed a clear structure, ensuring both logical flow and the vital "why" behind each experimental step. I'm prioritizing the comparison of HPLC conditions, and the incorporation of ICH Q2(R1) guidelines, while focusing on a data-driven approach to experimental methods.

Comparative

A Comparative Guide to the Reactivity of SuFEx Reagents: Profiling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

This guide provides an in-depth comparison of the reactivity of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate against other prominent Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate against other prominent Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between reagent structure, catalyst choice, and reaction kinetics, empowering users to make informed decisions in their synthetic designs.

Introduction: The Power and Precision of SuFEx Click Chemistry

In 2014, the Sharpless group introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction.[1][2] This transformation relies on the unique balance of stability and reactivity inherent in the S(VI)-F bond.[3][4] Sulfonyl fluorides (R-SO₂F) are remarkably stable to hydrolysis, reduction, and thermolysis, yet they react with exceptional efficiency and selectivity with appropriate nucleophiles under specific catalytic conditions.[5][6] This "click" reactivity has positioned SuFEx as an indispensable tool for rapidly and reliably connecting molecular modules in fields ranging from drug discovery and chemical biology to materials science.[7][8]

The core of SuFEx is a nucleophilic substitution at a high-valent sulfur center. The process is typically facilitated by catalysts that activate the nucleophile or stabilize the departing fluoride ion.[9][10]

SuFEx_Mechanism RSO2F R-SO₂F inv2 RSO2F->inv2 NuH Nu-H inv1 NuH->inv1 Base Base Base->inv1 Nu_anion Nu⁻ Nu_anion->inv2 RSO2Nu R-SO₂-Nu BaseH_F [Base-H]⁺ F⁻ inv1->Nu_anion Activation inv2->RSO2Nu Sₙ2 Attack inv2->BaseH_F F⁻ Leaving Group

Figure 1: Generalized mechanism of base-catalyzed SuFEx reaction.

Profiling the Reagent: tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

The subject of our focus, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, is an aliphatic sulfonyl fluoride. Its structure contains several key features that dictate its utility and reactivity profile.

  • Alkylsulfonyl Fluoride Core: The electrophilic sulfur center is attached to an ethyl group. Compared to aryl sulfonyl fluorides, the electron-donating nature of the alkyl chain slightly reduces the electrophilicity of the sulfur atom. This translates to a generally moderated reactivity, which can be advantageous for achieving selectivity in complex molecules.

  • Boc-Protected Amine: The structure incorporates a tert-butyloxycarbonyl (Boc) protected secondary amine. The Boc group is a widely used protecting group that is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[11] This renders the molecule bifunctional; it can first engage in a SuFEx reaction via its sulfonyl fluoride handle, and subsequently, the protected amine can be deprotected to reveal a nucleophilic site for further functionalization. This makes it an excellent building block for linkers in antibody-drug conjugates (ADCs) or PROTACs.

A Comparative Analysis of SuFEx Reagent Reactivity

The efficacy of a SuFEx reaction is a function of the electrophilicity of the sulfur hub, the nucleophilicity of the partner, and the chosen catalyst system. Here, we compare our focus reagent with other common SuFEx hubs.

The Hierarchy of SuFEx Hub Reactivity

Extensive studies have established a general hierarchy of reactivity for common SuFEx hubs when reacting with aryl silyl ethers.[12] This reactivity is primarily governed by the electronic properties of the group attached to the sulfuryl (-SO₂-) or related moiety.

Reactivity_Hierarchy Relative SuFEx Reactivity with Phenols node_NSOF2 -N=SOF₂ (Iminosulfur Oxydifluoride) node_ArSO2F Ar-SO₂F (Aryl Sulfonyl Fluoride) node_NSOF2->node_ArSO2F More Reactive node_AlkylSO2F Alkyl-SO₂F (e.g., the focus reagent) node_ArSO2F->node_AlkylSO2F More Reactive node_OSO2F -O-SO₂F (Fluorosulfate) node_AlkylSO2F->node_OSO2F More Reactive node_NSOFOAr -N=S(O)(OAr)F (Sulfurofluoridoimidate) node_OSO2F->node_NSOFOAr More Reactive

Figure 2: General order of reactivity for common SuFEx hubs.

  • Iminosulfur Oxydifluorides (-N=SOF₂): These are among the most reactive SuFEx hubs, often reacting rapidly even with mild catalysts.[12][13]

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): The electron-withdrawing nature of the aryl ring enhances the electrophilicity of the sulfur atom, making these highly effective and widely used SuFEx reagents.

  • Alkyl Sulfonyl Fluorides (Alkyl-SO₂F): As seen in our focus reagent, the electron-donating alkyl group moderates reactivity compared to aryl sulfonyl fluorides. This often requires more forcing conditions or more active catalysts.

  • Fluorosulfates (-O-SO₂F): Generally less reactive than sulfonyl fluorides, fluorosulfates often require stronger bases or longer reaction times for efficient conversion.[10][12]

  • Ethenesulfonyl Fluoride (ESF): ESF is a unique case. It can act as a standard SuFEx partner, but its vinyl group also makes it an excellent Michael acceptor for various nucleophiles, adding a layer of versatile reactivity.[4][5]

The Impact of Modern Catalyst Systems

The development of "Accelerated SuFEx Click Chemistry" (ASCC) has revolutionized the field by dramatically shortening reaction times and lowering catalyst loadings.[9] This is primarily achieved by using highly active catalyst systems, such as the combination of the hindered guanidine base 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, or Barton's base) with the silylating agent hexamethyldisilazane (HMDS).[9] This system allows for the direct use of alcohols, bypassing the need to pre-form silyl ethers.

Table 1: Comparative Reactivity Data with Phenol Nucleophiles

SuFEx Reagent HubNucleophileCatalyst SystemTimeYieldReference
Aryl Sulfonyl FluoridePhenol20 mol% DBU>2 hr17%[9]
Aryl Sulfonyl FluoridePhenol20 mol% BTMG2 hr>99%[9]
Aryl Sulfonyl FluoridePhenol20 mol% BTMG / 1.0 eq HMDS1 min >99%[9]
FluorosulfatePhenol5 mol% BTMG / 1.0 eq HMDS24 hrGood[9]
Iminosulfur OxydifluorideAryl Silyl Ether10 mol% DBU5 min Excellent[12]
Alkyl Sulfonyl Fluoride (Inferred) PhenolBTMG / HMDSMinutes to <1 hrExpected HighInference

As shown, the BTMG/HMDS system provides a dramatic rate acceleration, capable of driving even challenging couplings to completion in minutes. It is inferred that an alkyl sulfonyl fluoride like tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate would react efficiently under these accelerated conditions, likely with kinetics falling between those of the more reactive aryl sulfonyl fluorides and the less reactive fluorosulfates.

Experimental Protocol: A Competition Experiment to Determine Relative Reactivity

To empirically validate the reactivity hierarchy, a competition experiment is the most direct method. This self-validating system provides unambiguous, side-by-side data on which electrophile reacts preferentially with a limited amount of a nucleophile.

Objective

To determine the relative reactivity of an Aryl Sulfonyl Fluoride (Ar-SO₂F) versus tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Alkyl-SO₂F) by reacting an equimolar mixture of both with a sub-stoichiometric amount of a nucleophile.

Materials
  • 4-Toluenesulfonyl fluoride (Ar-SO₂F, 1.0 eq)

  • tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Alkyl-SO₂F, 1.0 eq)

  • 4-Methoxyphenol (Nucleophile, 0.8 eq)

  • BTMG (Catalyst, 0.1 eq)

  • HMDS (Additive, 1.0 eq)

  • Acetonitrile (Anhydrous, Solvent)

Procedure
  • To a dry vial under an inert atmosphere (N₂ or Ar), add 4-toluenesulfonyl fluoride, tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, and 4-methoxyphenol.

  • Add anhydrous acetonitrile to dissolve the solids.

  • Add HMDS, followed by the BTMG catalyst, to initiate the reaction.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by taking aliquots at timed intervals (e.g., 5 min, 15 min, 1 hr).

  • Quench the aliquots and analyze by LC-MS or ¹H NMR to determine the ratio of the two sulfonate products formed.

Expected Outcome

Based on electronic principles, the more electrophilic Ar-SO₂F is expected to react faster than the Alkyl-SO₂F. The product ratio at early time points will reflect the kinetic reactivity of each reagent.

Experimental_Workflow prep 1. Prepare Reagent Mixture (Ar-SO₂F + Alkyl-SO₂F + Nucleophile) dissolve 2. Dissolve in Anhydrous Solvent prep->dissolve initiate 3. Initiate Reaction (Add HMDS and BTMG catalyst) dissolve->initiate monitor 4. Monitor at Timed Intervals (t=5, 15, 60 min) initiate->monitor analyze 5. Quench and Analyze Aliquots (LC-MS / NMR) monitor->analyze result 6. Determine Product Ratio (Kinetic Reactivity Profile) analyze->result

Figure 3: Workflow for the reactivity comparison experiment.

Conclusion and Reagent Selection

The choice of a SuFEx reagent is a critical decision in synthetic planning. While all sulfonyl fluorides are exceptionally stable and versatile, their reactivities are nuanced.

  • tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is an ideal choice when moderated reactivity is desired or when a secondary functional handle (a protected amine) is required for subsequent transformations. Its aliphatic nature makes it a flexible linker component.

  • Aryl Sulfonyl Fluorides are the workhorses for general-purpose SuFEx couplings, offering a good balance of high reactivity and ease of handling, especially under accelerated conditions.

  • Iminosulfur Oxydifluorides should be selected for challenging couplings where maximum electrophilicity is needed.

  • Fluorosulfates are suitable when a less reactive hub is needed to achieve selectivity over a more reactive sulfonyl fluoride in the same molecule.

By understanding the principles outlined in this guide and utilizing modern catalytic systems, researchers can harness the full power of SuFEx chemistry, selecting the optimal reagent to achieve their synthetic goals with precision and efficiency.

References

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018). Journal of Fluorine Chemistry. [Link]

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023). Bioorganic Chemistry. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). ChemRxiv. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). EurekAlert!. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. (2022). bioRxiv. [Link]

  • Sulfur fluoride exchange. (2023). Nature Reviews Methods Primers. [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. (2020). ACS Omega. [Link]

  • Mechanism of the SuFEx reaction. (n.d.). ResearchGate. [Link]

  • Sulfur fluoride exchange. (n.d.). Nature Reviews Methods Primers. [Link]

  • Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. (2025). The Journal of Organic Chemistry. [Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. (2017). Angewandte Chemie. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science. [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2014). Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation

LC-MS Analysis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Reaction Products: A Comparison Guide

Introduction: The SuFEx Paradigm in Covalent Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and bioconjugation. At the forefront of this movement a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The SuFEx Paradigm in Covalent Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and bioconjugation. At the forefront of this movement are aliphatic sulfonyl fluorides, which offer unique sp³-rich geometries compared to traditional flat aromatic hubs. tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a premier SuFEx building block, featuring a protected N -methylethylamine pendant group linked to a highly stable fluorosulfonyl ( −SO2​F ) warhead.

For researchers and drug development professionals, understanding how this reagent performs against legacy alternatives—and how to accurately characterize its reaction products via Liquid Chromatography-Mass Spectrometry (LC-MS)—is critical for successful library synthesis and target validation.

Mechanistic Causality: Why Fluorosulfonyls Outperform Chlorides

Historically, electrophilic sulfonylation relied on sulfonyl chlorides ( −SO2​Cl ). However, the transition to sulfonyl fluorides is driven by a profound difference in fundamental bond mechanics.

The S–F bond is significantly shorter and stronger than the S–Cl bond, granting fluorosulfonyls an exceptional "stability-reactivity paradox." As demonstrated in [1], −SO2​F groups are virtually inert to aqueous hydrolysis, thermolysis, and reduction under physiological conditions. They remain dormant until activated by specific catalysts (e.g., DBU, BEMP) or driven by the strict spatial proximity of a target nucleophile (such as a protein's lysine or tyrosine residue).

Conversely, aliphatic sulfonyl chlorides are notorious for rapid background hydrolysis, yielding sulfonic acid artifacts that suppress LC-MS ionization and ruin reaction yields. In parallel synthesis,[2], particularly when reacting with amines bearing competitive functional groups.

Comparative Performance Data

To objectively evaluate tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, we must benchmark it against alternative electrophilic hubs. The table below summarizes the performance metrics critical to drug discovery workflows.

Table 1: Comparative Performance of Electrophilic Hubs in Bioconjugation

Feature / Metrictert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamateAliphatic Sulfonyl ChloridesAcrylamides (Michael Acceptors)
Electrophilic Warhead −SO2​F −SO2​Cl −CH=CH2​
Aqueous Stability (t½) > 24 hours (Highly stable)[3]< 10 minutes (Rapid hydrolysis)> 24 hours
Target Chemoselectivity Lysine, Tyrosine, Primary AminesNon-selective (High off-target rate)Cysteine (Thiols)
LC-MS Artifacts None (Clean product peaks)High (Sulfonic acid interference)Glutathione adducts (in vivo)
Reaction Driving Force Catalyst-dependent or ProximitySpontaneous / UncontrolledIntrinsic Thiol pKa
Overall Synthetic Yield 85% – 95% < 20% (in aqueous media)80% – 90%

LC-MS Analytical Workflow & Diagnostic Signatures

When analyzing the reaction products of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate via LC-MS, analysts must account for the specific mass shifts and in-source fragmentation behaviors of the molecule. [4] rely heavily on these exact diagnostic signatures to confirm product formation.

  • Mass Shift (+221.07 Da): The intact reagent has an exact mass of 241.08 Da. Upon SuFEx reaction with a target amine ( R−NH2​ ), a molecule of HF (20.01 Da) is expelled. The resulting sulfonamide conjugate will exhibit a mass shift of +221.07 Da relative to the starting nucleophile.

  • In-Source Fragmentation (The Boc Effect): During positive-ion Electrospray Ionization (ESI+), the tert-butyloxycarbonyl (Boc) protecting group is highly prone to fragmentation. Analysts should actively look for a diagnostic loss of 100 Da (loss of the entire Boc group) or 56 Da (loss of isobutylene). If the expected [M+H]+ peak is missing, the [M−Boc+H]+ fragment is often the base peak.

  • Chromatographic Integrity: Unlike sulfonyl chlorides, which streak on reverse-phase C18 columns due to on-column hydrolysis, the fluorosulfonyl reagent and its sulfonamide products elute as sharp, symmetrical peaks.

Experimental Methodology: Self-Validating SuFEx Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an internal negative control to prove that product formation is strictly catalyst-dependent, ruling out false positives from spontaneous background reactivity.

Objective: Conjugate tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate to a model primary amine and analyze via LC-MS.

Step 1: Reagent Preparation

  • Prepare a 100 mM stock solution of the fluorosulfonyl reagent in LC-MS grade DMSO.

  • Prepare a 10 mM stock of the target amine in 50 mM HEPES buffer (pH 8.0).

Step 2: Reaction Assembly (With Internal Controls)

  • Control A (Negative Control): Mix 100 µL of target amine, 10 µL of fluorosulfonyl reagent, and 890 µL of 1:1 MeCN/Water. (Causality: Proves the −SO2​F group does not spontaneously hydrolyze or react without activation).

  • Test Sample: Mix 100 µL of target amine, 10 µL of fluorosulfonyl reagent, and 880 µL of 1:1 MeCN/Water. Add 10 µL of 100 mM DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). (Causality: DBU acts as a non-nucleophilic base to transiently activate the S-F bond and drive the substitution).

Step 3: Incubation & Quenching

  • Incubate both vials at room temperature for 2 hours.

  • Quench the reactions by adding 10 µL of pure Formic Acid (FA) to each vial. (Causality: Lowering the pH instantly neutralizes the DBU catalyst, halting the reaction kinetics to provide an accurate LC-MS snapshot, while simultaneously providing the protons required for ESI+ ionization).

Step 4: LC-MS Acquisition

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% to 95% B over 8 minutes.

  • Detection: ESI+ mode, scanning m/z 100–1000. Extract the ion chromatogram (EIC) for the target amine + 221.07 Da.

Workflow Visualization

G A tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate (Stable SuFEx Hub) C SuFEx Activation (DBU Catalyst) A->C B Target Nucleophile (Amine / Phenol) B->C D Covalent Conjugate (Sulfonamide / Sulfonate) C->D -HF (20 Da) E LC-MS Analysis (ESI+ Mass Shift) D->E Characterization

SuFEx bioconjugation workflow and LC-MS analysis of fluorosulfonyl products.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. URL:[Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.ACS Combinatorial Science.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health (PMC). URL:[Link]

  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs.Advanced Synthesis & Catalysis (via MilliporeSigma).

Sources

Comparative

GC-MS vs LC-MS for Detecting tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Impurities: A Comprehensive Analytical Guide

Executive Summary tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a highly versatile, bifunctional building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It features a methyl carbamate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a highly versatile, bifunctional building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It features a methyl carbamate protected by a tert-butoxycarbonyl (Boc) group and a reactive fluorosulfonyl (-SO₂F) moiety. Accurately profiling its impurities—specifically the Boc-deprotected secondary amine and the hydrolyzed sulfonic acid (-SO₃H)—is critical for downstream pharmaceutical applications.

As an application scientist, I frequently see laboratories default to Gas Chromatography-Mass Spectrometry (GC-MS) for small-molecule analysis. However, for this specific compound, GC-MS introduces severe analytical artifacts. This guide objectively compares GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrating why LC-MS is the definitive gold standard for this molecular class.

Mechanistic Analysis: The Analytical Challenge

When selecting an analytical technique, the physicochemical properties of the target functional groups dictate the outcome. The structural dichotomy of this compound presents two distinct challenges:

Thermal Lability of the Boc Group (The GC-MS Pitfall)

The Boc protecting group is notoriously susceptible to thermal degradation. In the heated injection port of a GC-MS (typically 200–300 °C), the compound undergoes a thermally driven McLafferty-type rearrangement or direct pyrolysis. This cleavage releases isobutylene and carbon dioxide, leaving behind the free amine [[1]]([Link]). Consequently, GC-MS analysis creates a false impurity profile; the intact molecule degrades on-column, making it impossible to distinguish between an actual des-Boc impurity in the sample and an artifact of the analytical method .

Stability and Polarity of the Fluorosulfonyl Group (The LC-MS Advantage)

Unlike other sulfonyl halides, sulfonyl fluorides are uniquely stable in aqueous media under neutral to slightly acidic conditions, a feature that underpins their utility in SuFEx click chemistry [[2]]([Link]). However, their primary degradation product, the sulfonic acid, is highly polar and completely non-volatile. GC-MS cannot detect this critical impurity without complex derivatization. Conversely, LC-MS utilizes soft Electrospray Ionization (ESI) at near-ambient temperatures. This preserves the thermally labile Boc group while allowing for the direct, highly sensitive detection of both the intact SuFEx reagent and its polar sulfonic acid impurity .

Visualizing the Analytical Pathways

G cluster_GC GC-MS Pathway cluster_LC LC-MS Pathway Compound tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (Intact Molecule) GC_Inlet GC Inlet (250°C) Thermal Stress Compound->GC_Inlet LC_Source ESI Source (40°C) Soft Ionization Compound->LC_Source GC_Result Pyrolysis: Free Amine + Isobutylene + CO2 (False Impurity Profile) GC_Inlet->GC_Result Thermal Cleavage LC_Result Intact Molecular Ion [M+H]+ (Accurate Impurity Detection) LC_Source->LC_Result Protonation

Fig 1. Analytical pathways of Boc-protected SuFEx reagents in GC-MS vs LC-MS environments.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prove the validity of the data being generated.

Protocol A: LC-MS/MS Method for Comprehensive Impurity Profiling (Recommended)

Causality: We utilize 0.1% Formic Acid (FA) in the mobile phase. The low pH serves a dual purpose: it provides the abundant protons necessary for positive ESI of the carbamate/amine, while simultaneously suppressing any background hydrolysis of the -SO₂F group during the chromatographic run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 100 µg/mL. Avoid protic solvents like methanol which can slowly react with sulfonyl fluorides over extended storage.

  • Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in rapid polarity-switching mode. Use ESI(+) to track the intact compound ([M+H]⁺) and the des-Boc amine. Use ESI(-) to track the sulfonic acid impurity ([M-H]⁻).

System Suitability & Self-Validation Check: Matrix Spike and Recovery. Inject a blank, an unspiked sample, and a sample spiked with a known concentration of the sulfonic acid impurity. If the sulfonic acid peak area in the unspiked sample increases over consecutive injections, on-column hydrolysis is occurring (indicating degraded mobile phase or active basic sites on the column). A stable baseline proves the method is non-destructive.

Protocol B: GC-MS Method (Demonstrating Thermal Artifacts)

Causality: While GC-MS is fundamentally unsuited for quantifying the intact molecule, running this protocol is essential during drug development to prove to regulatory bodies that the des-Boc impurity observed in legacy assays is an analytical artifact, not a synthetic failure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in anhydrous Ethyl Acetate to 1 mg/mL.

  • Injection: Inject 1 µL in split mode (10:1) onto a standard HP-5MS column.

  • Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 280 °C.

System Suitability & Self-Validation Check: Temperature-Gradient Inlet Study. Inject the exact same sample vial at three different inlet temperatures: 150 °C, 200 °C, and 250 °C. If the ratio of the des-Boc amine peak to the intact compound peak increases proportionally with temperature, the degradation is mathematically proven to be an inlet-driven thermodynamic artifact, validating the necessity of the LC-MS method.

Visualizing the LC-MS Workflow

LCMS_Workflow Prep Sample Prep (MeCN/H2O) Chromatography RP-HPLC Separation (C18, 0.1% FA) Prep->Chromatography Split Chromatography->Split ESI_Pos ESI (+) Detects: Intact Boc, Des-Boc Amine Split->ESI_Pos ESI_Neg ESI (-) Detects: Sulfonic Acid Impurity Split->ESI_Neg Data Quantification & Impurity Profiling ESI_Pos->Data ESI_Neg->Data

Fig 2. Dual-polarity LC-MS workflow for comprehensive impurity profiling.

Quantitative Data Presentation

The following table summarizes the operational parameters and detection capabilities, clearly highlighting the superiority of LC-MS for this specific molecular architecture.

ParameterGC-MS (Electron Impact)LC-MS/MS (Electrospray Ionization)
Ionization Method Hard Ionization (EI, 70 eV)Soft Ionization (ESI)
Operating Temperature 200–300 °C (Inlet/Column)25–40 °C (Column), Ambient Source
Boc Group Stability Poor (Pyrolysis to free amine)Excellent (Intact[M+H]⁺ detected)
Sulfonyl Fluoride Stability Moderate (Risk of thermal degradation)Excellent (Stable in acidic mobile phase)
Sulfonic Acid Detection Invisible (Requires derivatization)Highly Sensitive (ESI Negative Mode)
Primary Use Case Residual volatile solvents onlyComprehensive structural & impurity profiling

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate proper disposal procedures

Technical Application & Safety Note: Operational Handling and Disposal of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Application & Safety Note: Operational Handling and Disposal of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and materials science, the use of bifunctional building blocks like tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate has surged[1]. This molecule features a highly stable yet selectively reactive sulfonyl fluoride (-SO₂F) group alongside a Boc-protected amine.

While SuFEx reagents offer unparalleled thermodynamic stability compared to traditional sulfonyl chlorides, their unique physicochemical properties demand specialized operational and disposal protocols. Improper handling can lead to the release of corrosive hydrogen fluoride (HF) gas and extreme environmental contamination. This guide provides researchers and safety officers with the self-validating, step-by-step methodologies required to manage this compound safely.

Physicochemical Hazard Profile & Causality

To design an effective disposal and spill response plan, one must first understand the mechanistic behavior of the molecule's functional groups under stress. Sulfonyl fluorides are uniquely resistant to reduction and thermodynamically stable at a neutral pH[1]. However, when exposed to high heat, strong acids, or specific nucleophilic bases, the molecule degrades into highly hazardous byproducts.

Table 1: Functional Group Reactivity and Hazard Summary

Functional GroupStability / SensitivityDegradation CausalityPrimary Hazardous Byproducts
Sulfonyl Fluoride (-SO₂F) Stable at neutral pH; Highly reactive to strong bases/SuFEx catalysts (e.g., DBU).Nucleophilic attack on the S(VI) center displaces the fluoride ion. Thermal oxidation breaks S-F bonds[2].Hydrogen Fluoride (HF), Sulfur Oxides (SOₓ), Fluoride salts.
Boc-Protected Amine Acid-labile; Thermally sensitive above 80°C.Acidic conditions or high heat protonate the carbamate, triggering decarboxylation and elimination.Isobutylene gas (flammable), Carbon Dioxide (CO₂) (pressurization risk).
Aliphatic Backbone Combustible under extreme heat.Standard hydrocarbon combustion in the presence of oxygen.Carbon Monoxide (CO), Nitrogen Oxides (NOₓ).

Standard Operational & Storage Requirements

Before discussing disposal, establishing a controlled operational environment is critical to preventing accidental degradation.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood. The inherent risk of HF generation during accidental catalysis or fire necessitates continuous negative pressure.

  • Storage Causality: Store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture itself will not rapidly degrade the -SO₂F group[1], but ambient moisture combined with trace basic impurities can initiate slow hydrolysis, leading to pressure buildup from CO₂ and isobutylene if the Boc group is compromised.

  • Incompatible Materials: Strictly isolate from strong bases (NaOH, KOH), SuFEx catalysts (DBU, BEMP), and strong acids (TFA, HCl) during storage[2].

Spill Response and Quenching Methodology

Because sulfonyl fluorides are largely inert in neutral water, simply wiping up a spill with wet paper towels leaves the reactive S(VI)-F bond intact, posing a severe downstream exposure risk to waste handlers. The compound must be chemically deactivated (quenched) via base-catalyzed hydrolysis before it is absorbed[3].

Step-by-Step Quenching Protocol for Minor Spills (<500g):

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity. Don heavy-duty neoprene gloves over standard nitrile gloves, a face shield, and a flame-resistant lab coat[4].

  • Prepare the Quenching Agent: In a separate, safe fume hood, prepare a 1M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a 1:1 mixture of Methanol and Isopropanol.

    • Mechanistic Rationale: The hydroxide ion acts as the nucleophile to attack the sulfur center. The alcohol solvent is critical because the organic tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is hydrophobic; using purely aqueous NaOH would result in a biphasic mixture, stalling the quenching reaction[3].

  • Apply the Quench: Using a chemical-resistant dispenser, slowly apply the basic alcohol solution to the spill, working from the perimeter inward to prevent spreading.

  • Incubate: Allow the mixture to react for at least 30 to 45 minutes. The reaction is exothermic as the -SO₂F group is converted into a benign sulfonate salt and free fluoride ions.

  • Absorb: Once neutralized, cover the liquid completely with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use sawdust or paper towels, as the residual oxidizers and basic conditions can pose a fire hazard[4].

  • Collect: Use non-sparking plastic scoops to transfer the absorbed slurry into a sealable, high-density polyethylene (HDPE) hazardous waste bucket[5].

SpillResponse Start Spill Detected: tert-Butyl (2-(fluorosulfonyl)ethyl) (methyl)carbamate Assess Assess Spill Size & Environment Start->Assess Major Major Spill (>500g) Evacuate Lab & Call HazMat Assess->Major Yes Minor Minor Spill (<500g) Initiate Local Quenching Protocol Assess->Minor No Quench Apply 1M NaOH in MeOH/iPrOH (Hydrolyze -SO2F to Sulfonate) Minor->Quench Absorb Absorb with Vermiculite or Diatomaceous Earth Quench->Absorb Dispose Package in HDPE Container Send to Incinerator w/ Scrubber Absorb->Dispose

Caption: Workflow for the assessment, quenching, and disposal of SuFEx fluorosulfonyl spills.

Institutional Waste Disposal Procedures

The presence of both fluorine and sulfur in the molecular backbone dictates strict regulatory compliance for end-of-life disposal. This compound cannot be disposed of in standard organic waste streams or aqueous drains.

Liquid Waste (Reaction Filtrates & Quenched Solutions):

  • Segregation: Collect in dedicated, clearly labeled HDPE containers. Do not mix with acidic waste streams, as residual fluoride ions from the SuFEx reaction will react with strong acids to generate highly toxic, volatile Hydrogen Fluoride (HF) gas.

  • Labeling: Must be explicitly labeled as: "Hazardous Waste: Contains Fluorinated Sulfonates, Fluoride Salts, and Flammable Solvents."

Solid Waste & Contaminated Consumables:

  • Empty reagent vials, contaminated gloves, and the vermiculite from spill cleanups must be double-bagged in 6-mil polyethylene bags and placed in rigid outer containers[5].

Final Destruction (Incineration):

  • The Scrubber Requirement: You must contract with a licensed professional waste disposal service that utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber [6].

  • Mechanistic Rationale: Thermal destruction of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate produces gaseous HF and SO₂. If incinerated in a standard facility without a scrubber, these gases will destroy the incinerator's exhaust system and release toxic acid rain precursors into the atmosphere. The alkaline scrubber neutralizes the HF and SO₂ into stable, solid calcium fluoride and calcium sulfate salts before exhaust release.

References

  • "Safety Data Sheet - Triisobutyl(methyl)phosphonium bis(fluorosulfonyl)imide", Boron Molecular. Available at: [Link]

  • "Sulfur fluoride exchange - PMC - NIH", National Institutes of Health. Available at:[Link]

  • "Standard Operating Procedures Huang Lab, May 2013", Michigan State University Chemistry. Available at:[Link]

  • "Chemical Spill | Office of Public Safety & Emergency Management", University of Pittsburgh. Available at: [Link]

  • "Chemical Spill Clean-Up - Environmental Health & Safety", University of Delaware. Available at: [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Comprehensive Safety and Operational Guide: Handling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate Executive Summary & Chemical Profile tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is an advanced Sulfur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Executive Summary & Chemical Profile

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is an advanced Sulfur Fluoride Exchange (SuFEx) reagent. It serves as a highly efficient electrophilic hub for installing an N-methyl aminoethyl linker onto phenols and amines. Unlike traditional sulfonyl chlorides, this fluorosulfonyl derivative is bench-stable and resists spontaneous hydrolysis, offering a significantly improved safety profile for drug development and materials science applications[1]. However, because its utility relies on the catalytic displacement of a fluoride ion, rigorous safety protocols must be maintained to mitigate the latent risk of hydrogen fluoride (HF) generation during the reaction and disposal phases[2].

Mechanistic Hazard Analysis (The "Why" Behind the Safety)

The operational safety of this reagent is dictated by the unique thermodynamics of the S(VI)-F bond.

  • Inherent Stability : The S(VI)-F bond possesses a bond dissociation energy of ~90 kcal/mol, compared to just ~46 kcal/mol for the S(VI)-Cl bond[3]. This causality explains why the reagent does not spontaneously fume or release acidic gases upon exposure to ambient humidity, eliminating the severe inhalation hazards associated with gaseous SO₂F₂[3].

  • Latent Fluoride Release : The SuFEx reaction is explicitly designed to break the S(VI)-F bond using strong organic bases (e.g., DBU, BTMG) or bifluoride catalysts[1]. During this catalytic activation, fluoride ions are released into the solution. If the reaction mixture becomes acidic (e.g., during a subsequent Boc-deprotection step using TFA or HCl), these free fluoride ions can rapidly protonate to form highly toxic and tissue-penetrating hydrogen fluoride (HF)[2][4].

Table 1: Quantitative Thermodynamic and Kinetic Parameters

ParameterValueCausality / Operational Impact
S(VI)-F Bond Energy ~90 kcal/molHighly stable under neutral/acidic conditions; safe to handle on the benchtop without an inert atmosphere[3].
S(VI)-Cl Bond Energy ~46 kcal/molReference value: Readily hydrolyzes; requires strict anhydrous handling[3].
DBU Catalyst Loading 10–30 mol%Alkyl sulfonyl fluorides (R-SO₂F) require significantly higher loading than aryl fluorosulfates to overcome the activation barrier[1].
Aqueous Stability pH 1–10Tolerates aqueous workups and biological conditions without spontaneous degradation[1].

Personal Protective Equipment (PPE) Matrix

Because of the latent risk of fluoride exposure, standard organic chemistry PPE must be augmented with HF-specific contingencies.

PPE CategorySpecificationCausality & Rationale
Eye/Face Chemical splash goggles + Full face shieldProtects against accidental splashes during pressurized or exothermic SuFEx reactions. Eye exposure to fluorides requires immediate intervention[4].
Hand Protection Double-gloving (Nitrile over Neoprene)Provides a dual barrier against organic solvents (MeCN, DMF) and latent fluorides. If strong acids are used for Boc-deprotection, switch to Butyl rubber.
Body Protection Flame-resistant lab coat & chemical apronPrevents skin absorption. Fluoride ions can penetrate deep into tissue, causing delayed necrosis[4].
Respiratory Fume hood (80-100 fpm face velocity)Essential during catalyst addition and quenching to safely vent any trace HF or volatile fluorinated byproducts[4].

Standard Operating Procedure (SOP): SuFEx Ligation Workflow

This step-by-step methodology ensures a self-validating system where each phase of the reaction is controlled and verified before proceeding.

  • Step 1: Pre-Reaction Setup & Reagent Transfer

    • Action: Weigh tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in a standard fume hood. Dissolve in an appropriate solvent (e.g., MeCN or DMF).

    • Validation: Ensure complete dissolution. The solution should remain neutral (pH ~7) to confirm no premature degradation has occurred.

  • Step 2: Nucleophile Addition

    • Action: Add the target phenol or amine to the solution.

    • Causality: No reaction will occur at this stage because the S(VI)-F bond requires specific catalytic activation[1].

  • Step 3: Catalysis & Activation

    • Action: Carefully add 10–30 mol% of DBU or BTMG.

    • Causality: Alkyl sulfonyl fluorides require higher catalyst loading than other SuFEx hubs to initiate the fluoride exchange[1].

  • Step 4: Self-Validating Quench

    • Action: Once LC-MS indicates complete conversion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Validation: Test the pH of the aqueous layer using pH paper. It must read > pH 8. This self-validating step ensures all displaced fluoride ions remain as stable, non-volatile salts (e.g., NaF) rather than forming toxic HF gas.

SuFEx_Workflow N1 1. Reagent Preparation (Anhydrous Solvent, Fume Hood) N2 2. Nucleophile Addition (Phenol/Amine) N1->N2 N3 3. Catalyst Activation (10-30 mol% DBU / BTMG) N2->N3 N4 4. Click Reaction (Monitor via LC-MS) N3->N4 N5 5. Basic Quench (Sat. NaHCO3 to neutralize F-) N4->N5 N6 6. Waste Segregation (Halogenated / Fluoride Waste) N5->N6

Step-by-step logical workflow for SuFEx reaction setup and safe disposal.

Emergency Response & Decontamination Workflow

While tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is not HF gas, accidental exposure to the activated reaction mixture requires immediate, specialized treatment. Symptoms of fluoride exposure may be delayed up to 24 hours[4].

  • Skin Contact : Immediately flush the affected area with water for 5 minutes (do not delay). Liberally apply 2.5% calcium gluconate gel and massage it into the skin. The calcium binds the fluoride ion, preventing systemic toxicity and deep tissue burns[4].

  • Eye Contact : Flush with water or sterile saline for at least 15 minutes. Do not apply calcium gluconate to the eyes. Seek immediate ophthalmological care[4].

HF_Emergency E1 Suspected Fluoride/HF Exposure E2 Immediate Water Flush (15 Minutes) E1->E2 E3 Apply 2.5% Calcium Gluconate Gel (Skin Contact Only) E2->E3 Skin E4 Immediate Medical Evaluation (Provide SDS to Physician) E2->E4 Eyes/Inhalation E3->E4

Emergency response pathway for accidental fluoride or HF exposure.

Waste Disposal & Environmental Compliance

Proper disposal is critical to prevent environmental contamination and latent reactions in waste streams.

  • Segregation : All reaction mixtures, aqueous washes, and contaminated solvents must be collected in a dedicated "Halogenated Organic Waste - Contains Fluorides" drum. Do not mix with general organic waste.

  • Neutralization Plan : Any unreacted tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate should be intentionally quenched by slow addition to a 1M NaOH/ethanol solution under a fume hood. This forces the complete hydrolysis of the S(VI)-F bond in a controlled, basic environment, ensuring no latent HF can be generated in the waste drum[2].

References

  • [1] Title: Sulfur fluoride exchange - PMC - NIH | Source: nih.gov | URL:

  • [3] Title: A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins | Source: uva.nl | URL:

  • [2] Title: Safety data sheet - Solvionic | Source: solvionic.com | URL:

  • [4] Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

Sources

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